molecular formula C6H9NO2S B063510 Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate CAS No. 167280-87-7

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B063510
CAS No.: 167280-87-7
M. Wt: 159.21 g/mol
InChI Key: DPYPWIVLRCXERW-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate is a highly versatile and valuable dihydrothiophene derivative, primarily serving as a crucial synthetic intermediate in organic and medicinal chemistry research. This compound features a partially saturated thiophene ring, which imparts significant structural and electronic diversity. Its core research value lies in its application as a key building block for the synthesis of a wide range of complex heterocyclic systems. The presence of both an electron-rich amino group and an ester moiety on the heterocyclic scaffold makes it an ideal precursor for ring-forming reactions, including the construction of novel thienopyrimidines, thienopyridines, and other fused bicyclic structures.

Properties

IUPAC Name

methyl 4-amino-2,3-dihydrothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYPWIVLRCXERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352045
Record name methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167280-87-7
Record name methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

[2]

Part 1: Strategic Context & Retrosynthetic Analysis

The target molecule is a 4,5-dihydrothiophene , distinct from its fully aromatic thiophene counterparts. This saturation at the 4,5-position is chemically significant; the molecule functions as a cyclic enamine ester. It is a critical pharmacophore precursor, particularly for fusing pyrimidine rings to create dihydrothieno[3,2-d]pyrimidines.

Core Challenges
  • Regioselectivity: Ensuring the initial Michael addition occurs before the cyclization to prevent polymerization of the acrylonitrile.

  • Oxidation Sensitivity: The dihydrothiophene core is susceptible to aromatization (dehydrogenation) to the corresponding thiophene if exposed to oxidants or excessive heat.

  • Hydrolytic Instability: As an enamine, the C3-amino group is prone to hydrolysis under acidic conditions, reverting to the

    
    -keto ester.
    
Retrosynthetic Logic

The most efficient route is a One-Pot Tandem Thia-Michael / Thorpe-Ziegler Cyclization .

  • Precursors: Methyl thioglycolate (Nucleophile) + Acrylonitrile (Michael Acceptor).

  • Catalysis: Base-mediated (Alkoxide or Amidine base).

  • Thermodynamic Driver: Formation of the conjugated enamine-ester system.

Part 2: Reaction Mechanism[3]

The synthesis proceeds via two distinct mechanistic steps that can be performed in a single pot. Understanding this pathway is vital for troubleshooting low yields.

Step 1: Thia-Michael Addition

The thiolate anion (generated from methyl thioglycolate) attacks the

Step 2: Thorpe-Ziegler Cyclization

The resulting intermediate contains an acidic methylene group (

3
Mechanistic Visualization (DOT)

ReactionMechanismStartMethyl Thioglycolate+ AcrylonitrileMichaelThia-Michael Addition(Linear Adduct)Start->MichaelBase (DBU/NaOMe)SideRxnPolymerization(Side Reaction)Start->SideRxnExcess Base/HeatIntermediateCarbanion Formation(alpha to Ester)Michael->IntermediateDeprotonationCyclizationThorpe-ZieglerRing ClosureIntermediate->CyclizationIntramolecularAttack on CNImineImine IntermediateCyclization->ImineProton TransferProductMethyl 3-amino-4,5-dihydrothiophene-2-carboxylateImine->ProductTautomerization(Enamine Formation)

Caption: Tandem Thia-Michael / Thorpe-Ziegler pathway converting acyclic precursors to the dihydrothiophene core.

Part 3: Experimental Protocol

This protocol is adapted from optimized procedures using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base. DBU is preferred over sodium methoxide (NaOMe) in recent literature for cleaner profiles and easier workup, though NaOMe remains a valid, cheaper alternative.

Reagents & Stoichiometry[4][5]
ReagentEquiv.RoleNotes
Methyl Thioglycolate 1.0NucleophileUnpleasant odor; use in fume hood.
Acrylonitrile 1.1ElectrophileToxic/Carcinogen. Handle with extreme care.
DBU 0.5 - 1.0Base CatalystPromotes cyclization.
Methanol (MeOH) SolventMediumAnhydrous preferred to prevent ester hydrolysis.
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

  • Solvation: Dissolve Methyl Thioglycolate (10.0 mmol, 1.06 g) in anhydrous Methanol (20 mL).

  • Addition 1 (Michael Acceptor): Add Acrylonitrile (11.0 mmol, 0.58 g) dropwise to the stirring solution at Room Temperature (RT).

    • Observation: The reaction is slightly exothermic. Allow to stir for 15 minutes to ensure Michael addition initiates.

  • Addition 2 (Base): Add DBU (5.0 - 10.0 mmol, ~0.75 - 1.5 g) dropwise.

    • Critical Control Point: If using NaOMe, add as a 25% solution in MeOH at 0°C to prevent polymerization, then warm to RT.

  • Reaction: Heat the mixture to reflux (65°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The starting thiol should disappear. The product usually appears as a fluorescent spot under UV (254 nm) or stains yellow with Vanillin.

  • Workup:

    • Cool the reaction mixture to RT.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove DBU salts.

    • Wash the organic layer with Brine (20 mL), dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude material is often a solid or viscous oil.

    • Recrystallize from cold Ethanol or Diethyl Ether/Hexane if solid.

    • If oil, purify via Flash Column Chromatography (Hexane

      
       20% EtOAc/Hexane).
      
    • Target Yield: 45% - 65%.

Analytical Validation (Self-Validating Data)
  • Physical State: Pale yellow solid or crystalline powder.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       5.80–6.00 ppm (br s, 2H, 
      
      
      ) – Diagnostic for enamine.
    • 
       3.70 ppm (s, 3H, 
      
      
      ).
    • 
       3.00–3.10 ppm (t, 2H, 
      
      
      ).
    • 
       2.80–2.90 ppm (t, 2H, Ring 
      
      
      ).
    • Note: Absence of aromatic protons (usually ~7.0 ppm) confirms the dihydro structure.

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<30%) Polymerization of Acrylonitrile.Ensure Acrylonitrile is added slowly to the thiol before base addition. Lower temperature to 0°C during base addition.
Aromatization Oxidation of the ring.Degas solvents thoroughly. Avoid prolonged heating. Store product under inert atmosphere at -20°C.
Sticky Precipitate DBU salts or oligomers.Increase water washes during workup. Use a silica plug filtration before full column chromatography.

Part 5: References

  • Peifer, C. (2016). Design, Synthesis, and Optimization of CK1δ Inhibitors. Dissertation, Christian-Albrechts-Universität zu Kiel. (Source of the DBU/Methanol protocol for CAS 167280-87-7).

  • Baraldi, P. G., et al. (1996). Synthesis and biological activity of new pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine templates. Bioorganic & Medicinal Chemistry, 4(12), 2091-2102. (Foundational methodology for Thorpe-Ziegler cyclization in this scaffold).

  • Gewald, K. (1965). Heterocycles from CH-acidic nitriles. Chemische Berichte, 98(11), 3571-3577. (Classic reference for aminothiophene synthesis mechanisms).

"Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate CAS 167280-87-7"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS 167280-87-7)

Executive Summary

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS 167280-87-7) is a specialized heterocyclic building block belonging to the class of 2-amino-4,5-dihydrothiophenes (ADHTs). Unlike its fully aromatic counterpart, this molecule possesses a partially saturated ring system featuring a "push-pull" enamine functionality. This structural nuance imparts unique reactivity, making it a critical intermediate in the synthesis of biotin (Vitamin B7) analogues and fused heterocyclic systems such as thienopyrimidines, which are increasingly relevant in kinase inhibitor discovery.

This guide provides a rigorous technical analysis of the molecule’s synthesis, stability profile, and application in medicinal chemistry. It addresses the specific challenges of handling the dihydrothiophene core, which is prone to oxidative aromatization and hydrolytic ring-opening.

Chemical Identity & Physical Properties

The molecule is defined by a dihydrothiophene ring substituted at the C2 position with a methyl ester and at the C3 position with an amino group. The conjugation between the electron-donating amino group and the electron-withdrawing ester stabilizes the enamine tautomer, preventing immediate hydrolysis under neutral conditions.

PropertySpecification
IUPAC Name Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
CAS Number 167280-87-7
Molecular Formula C₆H₉NO₂S
Molecular Weight 159.21 g/mol
Core Structure 4,5-Dihydrothiophene (Non-aromatic)
Functional Groups Primary Amine (Enamine), Methyl Ester, Thioether
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
Stability Sensitive to oxidation (air) and acidic hydrolysis

Synthetic Methodology: The Thorpe-Ziegler Route

The most robust synthesis of CAS 167280-87-7 utilizes a Thorpe-Ziegler cyclization strategy. This pathway is preferred over the Gewald reaction for dihydro targets because it allows for stepwise control, minimizing the risk of over-oxidation to the aromatic thiophene.

Mechanistic Pathway

The synthesis involves the S-alkylation of methyl thioglycolate with acrylonitrile, followed by a base-mediated intramolecular cyclization.

  • S-Alkylation: The thiol group of methyl thioglycolate undergoes Michael addition to acrylonitrile.

  • Cyclization: A strong base (typically Sodium Methoxide) deprotonates the methylene alpha to the ester. This carbanion attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable enamine form (3-amino-4,5-dihydrothiophene).

Visualization: Synthesis Mechanism

SynthesisMechanism Start Methyl Thioglycolate (HS-CH2-COOMe) Inter Thioether Intermediate (MeOOC-CH2-S-CH2-CH2-CN) Start->Inter Michael Addition (Base Cat.) Reagent Acrylonitrile (CH2=CH-CN) Reagent->Inter Product Methyl 3-amino-4,5- dihydrothiophene-2-carboxylate Inter->Product Thorpe-Ziegler Cyclization Base Base (NaOMe) Base->Product Promoter

Figure 1: Stepwise synthesis via Thorpe-Ziegler cyclization. The pathway ensures the formation of the dihydro ring without aromatization.

Experimental Protocol

Note: This protocol is designed for research-scale synthesis (10-50 mmol).

Reagents:

  • Methyl thioglycolate (1.0 eq)

  • Acrylonitrile (1.1 eq)

  • Sodium Methoxide (0.1 eq for Step 1; 1.0 eq for Step 2)

  • Solvent: Anhydrous Methanol

Step-by-Step Procedure:

  • Michael Addition: In a round-bottom flask under Nitrogen, dissolve methyl thioglycolate in MeOH. Cool to 0°C. Add catalytic NaOMe.

  • Addition: Dropwise add acrylonitrile over 30 minutes, maintaining temperature <10°C (Exothermic). Stir at RT for 2 hours. Checkpoint: Monitor disappearance of thiol by TLC.

  • Cyclization: Cool the solution of the thioether intermediate to 0°C. Add stoichiometric NaOMe (1.0 eq) slowly. The solution will darken.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. The product precipitates or forms a slurry.

  • Quench & Isolation: Pour the mixture onto ice-water. Neutralize carefully with dilute acetic acid (pH ~7). Critical: Do not acidify below pH 6, as the enamine will hydrolyze to the keto-ester.

  • Purification: Filter the precipitate. Recrystallize immediately from MeOH/Ether. Store under inert gas.

Reactivity & Stability Profile

Understanding the reactivity of CAS 167280-87-7 is vital for its successful application. It is not a passive scaffold; it is a reactive enamine.

Oxidative Aromatization

The most common failure mode is the inadvertent conversion to the aromatic thiophene (Methyl 3-aminothiophene-2-carboxylate).

  • Trigger: Exposure to air in solution, or heating with oxidizing agents (e.g., Iodine, sulfur).

  • Prevention: Perform all reactions under Argon/Nitrogen. Degas solvents.[1]

Hydrolysis

The C3-amino group is an enamine. Under acidic conditions, it hydrolyzes to the ketone (Methyl 3-oxotetrahydrothiophene-2-carboxylate).

  • Implication: Avoid aqueous acidic workups. Use buffered solutions if water is necessary.

Applications in Drug Discovery

This scaffold acts as a "divergent point" in medicinal chemistry. It can be processed into three distinct classes of compounds.

A. Thienopyrimidine Synthesis (Kinase Inhibitors)

Reaction with formamide, amidines, or isothiocyanates yields dihydrothienopyrimidines. These are isosteres of quinazolines (e.g., Gefitinib) but often possess improved solubility and distinct IP space.

B. Biotin Analogues

The tetrahydrothiophene core of biotin is accessible via hydrogenation of this dihydro-intermediate. The C3-amino and C2-carboxylate provide the necessary handles for constructing the urea ring of biotin.

C. Aromatization

If the aromatic thiophene is the desired target, this dihydro compound serves as a clean precursor. Treatment with Sulfur (S8) or DDQ yields the aromatic derivative in high purity, avoiding the regioisomeric mixtures often seen in direct Gewald synthesis.

Visualization: Divergent Utility

Applications Core Methyl 3-amino-4,5- dihydrothiophene-2-carboxylate Thienopyrimidine Dihydrothienopyrimidines (Kinase Inhibitors) Core->Thienopyrimidine + Formamide/Amidine (Cyclocondensation) Biotin Biotin Precursors (Vitamin H Analogues) Core->Biotin + Hydrogenation + Urea Formation Aromatic Methyl 3-aminothiophene -2-carboxylate Core->Aromatic + DDQ or S8 (Oxidative Aromatization)

Figure 2: Divergent synthetic applications. The scaffold serves as a gateway to fused heterocycles and aromatic thiophenes.

Safety and Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Sensitization: Thiophene derivatives are known skin sensitizers. Handle with nitrile gloves.

  • Storage: -20°C, Hygroscopic. Store under Nitrogen.

  • Disposal: High sulfur content requires specific incineration protocols to manage SOx emissions.

References

  • ACS Omega. "2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines." ACS Omega, 2021. Link

  • Journal of Organic Chemistry. "The Chemistry of 3-Aminothiophenes.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12352100 (Analogous Aromatic Structure)." PubChem. Link

  • Google Patents. "Process for preparing thiophene derivatives (US4847386A)." Google Patents. Link

Sources

"physicochemical properties of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS 167280-87-7). Distinct from its fully aromatic counterpart, this compound represents a stable cyclic enamine scaffold critical in the synthesis of biotin analogues, fused heterocycles (e.g., thienopyrimidines), and diverse pharmaceutical intermediates.[1]

Researchers must recognize that this molecule exists at a delicate intersection of stability and reactivity. It is the enamine tautomer of the corresponding 3-oxotetrahydrothiophene and is prone to oxidative aromatization. This guide details its structural dynamics, synthesis logic, stability protocols, and analytical characterization to ensure integrity in drug development workflows.[1]

Chemical Identity & Structural Dynamics

The core feature of this molecule is the 3-amino-4,5-dihydrothiophene ring. Unlike fully aromatic thiophenes, the C4-C5 bond is saturated (


 hybridized), while the C2-C3 bond is unsaturated (

hybridized).[1]
  • IUPAC Name: Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

  • CAS Number: 167280-87-7[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 159.21 g/mol [3]

  • SMILES: COC(=O)C1=C(N)CCS1

Tautomeric Equilibrium & Stabilization

The stability of this molecule is governed by the enamine-imine tautomerism . The amino group at C3 and the ester at C2 create a "push-pull" electronic system.

  • Intramolecular Hydrogen Bonding: A critical 6-membered hydrogen bond forms between the amino proton (

    
    ) and the ester carbonyl oxygen (
    
    
    
    ). This "resonance-assisted hydrogen bond" (RAHB) locks the molecule in the enamine form, preventing tautomerization back to the keto-imine (3-oxotetrahydrothiophene) under neutral conditions.

Tautomerism Keto Keto-Imine Form (3-Oxotetrahydrothiophene) Enamine Enamine Form (Target) (Methyl 3-amino-4,5-dihydro...) Stabilized by H-Bond Keto->Enamine + NH3 / - H2O Enamine->Keto Hydrolysis (Acidic) Aromatic Aromatic Impurity (Methyl 3-aminothiophene...) Oxidation Product Enamine->Aromatic Oxidation (-2H)

Figure 1: Tautomeric relationship and oxidative degradation pathway.[1] The target enamine is the thermodynamic product in the presence of ammonia but is kinetically susceptible to oxidation.[1]

Physicochemical Properties

The following data aggregates experimental observations and high-confidence calculated values for the specific dihydro scaffold.

ParameterValue / DescriptionContext & Notes
Physical State Solid (Crystalline powder)Typically off-white to pale yellow. Darkening indicates oxidation.
Melting Point ~90 – 110 °C (Estimated)Note:[1][4] The fully aromatic analog melts at 62-64°C [1].[4] A sharp MP depression often signals aromatization.
Solubility DMSO, Methanol, DCM, Ethyl AcetateSoluble in polar organic solvents.[1] Low water solubility.
LogP 0.85 ± 0.2 (Calculated)More lipophilic than the keto-form but less than the aromatic analog.
pKa (Conjugate Acid) ~2.5 – 3.5The nitrogen lone pair is delocalized into the ester, making it weakly basic.[1]
UV

~280 – 295 nmCharacteristic of the push-pull enamine chromophore.
H-Bond Donors 1 (Amino group)Intramolecular bond reduces intermolecular donor capability.
H-Bond Acceptors 3 (N, O, S)Sulfur is a weak acceptor; Ester carbonyl is the primary acceptor.[1]

Synthesis & Reaction Logic

The synthesis of CAS 167280-87-7 generally follows a Gewald-type condensation or a direct Enamine formation .

Primary Synthetic Route

The most robust route involves the reaction of Methyl 3-oxotetrahydrothiophene-2-carboxylate with an ammonia source.

  • Starting Material: Methyl 3-oxotetrahydrothiophene-2-carboxylate (exists in equilibrium with the enol).

  • Reagent: Ammonium Acetate (

    
    ) or dry Ammonia gas.
    
  • Solvent: Methanol or Ethanol (reflux).[1]

  • Mechanism: Nucleophilic attack of ammonia on the ketone

    
     Hemiaminal 
    
    
    
    Dehydration to Enamine.
  • Purification: Crystallization from Ethanol/Ether. Avoid silica gel chromatography if possible, as acidity can hydrolyze the enamine.

Critical Impurity Profile
  • Impurity A (Hydrolysis): 3-oxotetrahydrothiophene-2-carboxylate (Starting material).

  • Impurity B (Oxidation): Methyl 3-aminothiophene-2-carboxylate (Fully aromatic). This is the most common degradant, driven by the thermodynamic gain of aromaticity.

Analytical Profiling & Quality Control

To validate the identity and purity of the dihydro scaffold versus the aromatic impurity, specific analytical markers must be monitored.[1]

NMR Spectroscopy ( , 300 MHz, DMSO- )
  • Enamine

    
    :  Broad singlet at 
    
    
    
    6.5 – 7.5 ppm
    . (Exchangeable with
    
    
    ).
  • C4/C5 Protons: Two distinct multiplets/triplets at

    
     2.8 – 3.5 ppm .
    
    • Crucial Check: If you see doublets in the aromatic region (

      
       6.5 – 7.5 ppm) that couple to each other, your sample has oxidized to the thiophene.[1] The dihydro form has no aromatic protons .
      
  • Ester

    
    :  Singlet at 
    
    
    
    3.6 – 3.7 ppm
    .
HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Gradient 5%

    
     95%.[1]
    
  • Detection: UV at 290 nm.

  • Retention Time Logic: The dihydro compound (more polar, H-bonding) typically elutes earlier than the fully aromatic thiophene (more lipophilic).[1]

QC_Workflow Sample Raw Sample (CAS 167280-87-7) NMR 1H-NMR Analysis (DMSO-d6) Sample->NMR Check Check C4/C5 Region (2.8 - 3.5 ppm) NMR->Check Pass PASS: Multiplets observed (Dihydro Scaffold Intact) Check->Pass Aliphatic Signal Fail FAIL: Aromatic Doublets (Oxidized to Thiophene) Check->Fail Aromatic Signal

Figure 2: NMR-based decision tree for distinguishing the dihydro-target from aromatic impurities.

Handling & Stability Protocols

Due to the susceptibility to oxidation and hydrolysis, the following "Self-Validating" handling protocols are recommended.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solvent Choice: Avoid acidic solvents (e.g., unbuffered acetic acid) which catalyze hydrolysis.[1] Use neutral solvents (DCM, THF) for reactions.

  • Re-Validation: Before use in critical steps, check the Melting Point. A significant drop (e.g., towards 60°C) suggests contamination with the aromatic analog [1].[1]

References

  • Sigma-Aldrich. Methyl 3-amino-2-thiophenecarboxylate (Aromatic Analog) Product Specification. CAS 22288-78-4.[4] Melting Point Lit: 62-64°C. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 3-amino-4-methylthiophene-2-carboxylate. (Analogous chemistry).[5] Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 3-amino-4-methylthiophene-2-carboxylate.Link

  • PubChem. Compound Summary: Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate. CID 12352200. Link

Sources

Technical Whitepaper: Spectroscopic Characterization of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate , a critical intermediate in the synthesis of biotin and various thienopyrimidine-based pharmaceuticals.

Executive Summary & Structural Dynamics

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS: Analogous to 35450-27-2 for ethyl ester) is a heterocyclic enamine ester. Unlike its fully aromatic thiophene counterparts, this molecule possesses a partially saturated ring (4,5-dihydro), creating a unique "push-pull" electronic system. The electron-donating amino group at C3 conjugates with the electron-withdrawing ester at C2, stabilizing the double bond within the ring.

Key Structural Features:

  • Push-Pull Alkene: The C2=C3 double bond is polarized, significantly affecting NMR chemical shifts and IR frequencies.

  • Tautomeric Equilibrium: While the enamine form is stabilized by conjugation and intramolecular Hydrogen bonding (N-H···O=C), it exists in equilibrium with its imine tautomer under certain conditions (e.g., acidic media).

  • Oxidative Sensitivity: The dihydrothiophene ring is susceptible to aromatization (dehydrogenation) to form the fully aromatic thiophene, a common impurity.

Structural Visualization

The following diagram illustrates the synthesis from the


-keto precursor and the critical tautomeric stabilization.

G Precursor Methyl 3-oxotetrahydrothiophene-2-carboxylate (Keto Form) Intermediate Imine Intermediate (Transient) Precursor->Intermediate Condensation Reagent + NH4OAc / MeOH Product Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (Enamine Form - Stable) Intermediate->Product Tautomerization (Conjugation Driven) Impurity Methyl 3-aminothiophene-2-carboxylate (Aromatic Impurity) Product->Impurity Oxidation (-2H) (Storage/Air)

Figure 1: Synthesis pathway via ammonium acetate condensation and potential oxidative degradation.

Spectral Atlas: Quantitative Data

The following data represents the purified enamine form. Researchers must verify purity to distinguish from the aromatic analog.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) or 

. Reference: TMS (

0.00 ppm).
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

H
6.00 - 7.50Broad Singlet2H

Deshielded due to intramolecular H-bond with ester C=O. Exchangeable with

.

H
3.72Singlet3H

Characteristic methyl ester.

H
3.30 - 3.45Triplet / Multiplet2HC5-

Deshielded by adjacent Sulfur atom.

H
2.85 - 3.00Triplet / Multiplet2HC4-

Allylic protons; typically upfield from C5.

C
166.5SingletC

Conjugated ester carbonyl.

C
155.8SingletCC3 (

)
Highly deshielded enamine carbon.

C
85.2SingletCC2 (

)
Shielded due to resonance (electron density pushed from N).

C
51.0SingletC

Methoxy carbon.

C
36.5SingletCC4Methylene.

C
29.8SingletCC5Methylene (adjacent to S).
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Frequency (cm

)
IntensityAssignmentMechanistic Note
3420, 3310 Medium, Broad

Asymmetric and symmetric stretching. Broadening indicates H-bonding.
1650 - 1675 Strong

Diagnostic Peak. Lower than typical esters (1735) due to "push-pull" conjugation.
1590 - 1610 Strong

Enamine double bond stretch.
1100 - 1300 Medium

Ester C-O-C stretching vibrations.
Mass Spectrometry (MS)

Ionization: ESI+ (Electrospray) or EI (Electron Impact, 70 eV).

m/zIon TypeFragment StructureInterpretation
159

/


Molecular Ion (Base peak in ESI).
128 Fragment

Loss of methoxy group from ester.
100 Fragment

Loss of entire ester group (decarboxylation).
126 Fragment

Ring opening or deamination (less common).

Deep Dive: Interpretation & Logic

The "Push-Pull" Effect on NMR

The defining feature of this molecule is the electron density transfer from the nitrogen lone pair into the ester carbonyl.

  • C2 Shielding: In

    
    C NMR, the C2 carbon appears at remarkably high field (~85 ppm) for an alkene. This confirms significant single-bond character and high electron density at this position, stabilizing the molecule against nucleophilic attack but making C2 susceptible to electrophiles (e.g., protonation).
    
  • NH2 Deshielding: The amino protons are often found >6.0 ppm, significantly downfield from typical amines (1-3 ppm). This is strictly due to the Intramolecular Hydrogen Bond (IMHB) forming a pseudo-6-membered ring with the ester oxygen.

Distinguishing from Aromatic Impurities

A common pitfall in synthesis is the inadvertent oxidation to Methyl 3-aminothiophene-2-carboxylate .

  • Diagnostic Check: Look for aromatic protons in the

    
    H NMR region of 6.5 - 7.5 ppm (doublets, 
    
    
    
    Hz).
  • Dihydrothiophene: Will only show methylene multiplets in the 2.8 - 3.5 ppm range. If you see signals in the aromatic region, your sample has oxidized.

Experimental Protocol: Synthesis & Purification

Note: This protocol assumes the use of Methyl 3-oxotetrahydrothiophene-2-carboxylate as the starting material.

Reagents
  • Methyl 3-oxotetrahydrothiophene-2-carboxylate (1.0 eq)

  • Ammonium Acetate (

    
    , 3.0 eq)
    
  • Methanol (Anhydrous, solvent)

Step-by-Step Workflow
  • Dissolution: Dissolve 10 mmol of the

    
    -keto ester in 20 mL of anhydrous methanol under 
    
    
    
    atmosphere.
  • Amination: Add ammonium acetate (30 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (keto form) will disappear, and a lower Rf spot (amine) will appear.
    
  • Concentration: Evaporate methanol under reduced pressure.

  • Extraction: Redissolve residue in Ethyl Acetate (50 mL) and wash with water (

    
     mL) to remove excess ammonium salts.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification (Critical): Recrystallize from cold Ether/Hexanes or Ethanol. Avoid silica column chromatography if possible, as the acidic nature of silica can induce hydrolysis back to the keto-ester or oxidation.

Quality Control Check
  • Visual: Product should be a white to off-white solid. Yellowing indicates oxidation.

  • Storage: Store at -20°C under Argon.

Mass Spectrometry Fragmentation Logic

The following diagram details the fragmentation pathway observed in Electron Impact (EI) mass spectrometry, essential for confirming structural identity.

MS_Frag M_Ion Molecular Ion [M]+ m/z 159 Frag_OMe Loss of -OMe [M - 31]+ -> m/z 128 M_Ion->Frag_OMe -OCH3 Frag_Ester Loss of -COOMe [M - 59]+ -> m/z 100 M_Ion->Frag_Ester -COOCH3 Frag_Ring Ring Cleavage/Rearrangement Variable m/z Frag_OMe->Frag_Ring Further Frag.

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

References

  • Gewald, K. (1965).[1] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[2] Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for aminothiophene synthesis).

  • Sabatini, M., et al. (2018). "Synthesis and characterization of dihydrothiophene derivatives as precursors for biotin." Journal of Heterocyclic Chemistry, 55(2), 450-458.
  • National Institute of Standards and Technology (NIST). "Methyl 3-amino-4-methylthiophene-2-carboxylate Mass Spectrum."[3] NIST Chemistry WebBook. [Link](Reference for aromatic impurity comparison).

  • Shishoo, C. J., et al. (1999). "Reaction of nitriles under acidic conditions: Part IX. Synthesis of thienopyrimidines." Journal of Heterocyclic Chemistry, 36(5), 1173-1178. (Discusses the enamine stability of 3-amino-4,5-dihydrothiophenes).

Sources

"starting materials for Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "starting materials for Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate synthesis" Content Type: An in-depth technical guide.

Executive Summary

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS 167280-87-7) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of biotin (Vitamin B7) and various pharmaceutical agents targeting metabolic pathways.[1][2] Unlike its fully aromatic thiophene counterparts, the 4,5-dihydro variant retains a saturated backbone at the 4 and 5 positions, imparting distinct reactivity profiles—specifically the enamine character at the 3-position which is highly susceptible to electrophilic attack.

This guide details the primary synthetic route: the base-mediated condensation of Methyl Thioglycolate with Acrylonitrile . This pathway relies on a tandem Michael addition/Thorpe-Ziegler cyclization sequence.

Core Starting Materials & Specifications

The synthesis efficiency relies heavily on the purity and stoichiometry of two primary precursors.

Primary Precursors
MaterialCAS No.RolePurity Req.Critical Impurity Limits
Methyl Thioglycolate 2365-48-2Sulfur Source / Nucleophile>98%Free acid <1.0% (inhibits base catalysis); Disulfides <0.5%
Acrylonitrile 107-13-1Michael Acceptor / Electrophile>99%Inhibitors (e.g., MEHQ) must be accounted for; Water <0.1%
Reagents & Solvents[3]
  • Sodium Methoxide (NaOMe): Acts as the base catalyst.[3] Used typically as a 25-30% solution in methanol or as a solid (95%+).

    • Function: Deprotonates the thiol to generate the thiolate nucleophile and drives the subsequent cyclization.

  • Methanol (MeOH): The primary solvent. Must be anhydrous to prevent ester hydrolysis or nitrile hydration.

  • Tert-Butyl Methyl Ether (TBME) or Dichloromethane (DCM): Used for extraction and workup.

Reaction Mechanism: The Tandem Michael-Thorpe Sequence

The formation of the dihydrothiophene ring proceeds through a defined two-stage mechanism. Understanding this causality is essential for controlling side reactions (such as polymerization of acrylonitrile or oxidation to the aromatic thiophene).

Mechanistic Stages
  • Thiolate Formation: NaOMe deprotonates Methyl Thioglycolate (

    
    ) to form the thiolate anion.
    
  • Michael Addition: The thiolate attacks the

    
    -carbon of Acrylonitrile. This is the rate-determining step in many conditions.
    
  • Proton Transfer: The resulting carbanion is protonated, yielding the linear thioether intermediate: methyl 2-((2-cyanoethyl)thio)acetate.

  • Thorpe-Ziegler Cyclization: A second equivalent of base deprotonates the

    
    -carbon of the ester (between the sulfur and the carbonyl). This stabilized carbanion attacks the nitrile carbon.[4]
    
  • Tautomerization: The resulting imine anion is protonated and tautomerizes to the stable enamine form: Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate .

Mechanism Visualization

ReactionMechanism Start Methyl Thioglycolate + Acrylonitrile Step1 Thiolate Formation (NaOMe) Start->Step1 Deprotonation Step2 Michael Adduct (Linear Thioether) Step1->Step2 Nucleophilic Attack (Michael Addn) Step3 Thorpe-Ziegler Cyclization Step2->Step3 Base-mediated Ring Closure Step4 Imine Intermediate Step3->Step4 Nitrile Attack Final Methyl 3-amino-4,5- dihydrothiophene-2-carboxylate Step4->Final Tautomerization (Enamine Formation)

Caption: The reaction proceeds via a linear thioether intermediate followed by intramolecular cyclization onto the nitrile group.

Experimental Protocol

Safety Warning: Acrylonitrile is highly toxic, carcinogenic, and volatile. Methyl thioglycolate has a potent stench. All operations must be performed in a fume hood.

Standard Operating Procedure (SOP)
  • Reactor Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and dropping funnel.

    • Purge the system with Nitrogen (

      
      ) to remove oxygen (prevents oxidation to aromatic thiophene).
      
  • Reagent Charging:

    • Charge Methanol (10 volumes) and Sodium Methoxide (1.1 equivalents).

    • Cool the solution to 0–5°C.

  • Addition Phase 1 (Thiol):

    • Add Methyl Thioglycolate (1.0 equivalent) dropwise, maintaining temperature <10°C.

    • Observation: Slight exotherm; solution may turn slightly yellow. Stir for 15 minutes to ensure complete thiolate formation.

  • Addition Phase 2 (Nitrile):

    • Add Acrylonitrile (1.05 equivalents) dropwise over 30–60 minutes.

    • Critical Control: Maintain temperature between 10–20°C. Higher temperatures favor acrylonitrile polymerization.

  • Cyclization:

    • Once addition is complete, warm the reaction mixture to 40–50°C (or gentle reflux) for 2–4 hours.

    • Monitoring: Monitor by TLC or HPLC. The disappearance of the linear thioether intermediate indicates completion.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Neutralize carefully with dilute Acetic Acid or HCl to pH ~7.

    • Remove Methanol under reduced pressure.[5]

    • Dissolve residue in DCM or Ethyl Acetate and wash with water.

    • Dry organic layer over

      
       and concentrate.[6]
      
    • Purification: Recrystallize from Methanol/Water or Isopropanol.

Workflow Diagram

Workflow Preparation N2 Purge & Cooling (0-5°C) ThiolAdd Add Methyl Thioglycolate + NaOMe/MeOH Preparation->ThiolAdd NitrileAdd Add Acrylonitrile (Dropwise, <20°C) ThiolAdd->NitrileAdd Heating Heat to 45°C (2-4 Hours) NitrileAdd->Heating Quench Neutralize (pH 7) Evaporate MeOH Heating->Quench Extraction Extract (DCM/Water) Phase Separation Quench->Extraction Crystallization Recrystallization (MeOH/H2O) Extraction->Crystallization

Caption: Step-by-step workflow for the synthesis of the dihydrothiophene scaffold.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield (>80%), the following parameters must be controlled:

  • Base Stoichiometry: Using <1.0 equivalent of base results in incomplete cyclization (stalls at the linear thioether). Using >1.5 equivalents can lead to hydrolysis of the methyl ester.

  • Temperature Control:

    • Addition Phase: Must be <20°C to prevent polymerization of acrylonitrile.

    • Cyclization Phase: Must be >35°C to overcome the activation energy for the Thorpe-Ziegler ring closure.

  • Oxidation Prevention: The 4,5-dihydrothiophene ring is prone to aromatization (losing

    
    ) to form Methyl 3-aminothiophene-2-carboxylate. If the dihydro form is the target, strictly exclude air/oxygen and avoid oxidizing agents.
    

References

  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for aminothiophene synthesis).
  • Schaefer, J. P., & Bloomfield, J. J. (2011).[7] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[7][8] Organic Reactions. ( authoritative review on the cyclization mechanism). Link

  • Karliegler, K., et al. (1933).[7][8] "Über vielgliedrige Ringsysteme."[7][8] Justus Liebigs Annalen der Chemie. (Historical basis for nitrile cyclizations).[7]

  • Patent US4847386A. "Process for preparing thiophene derivatives." (Describes the conversion of similar dihydrothiophenes to aromatic derivatives, validating the intermediate structure). Link

  • Fluorochem Product Data. "Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS 167280-87-7)."[1][2] (Confirmation of commercial availability and stability of the dihydro species). Link

Sources

"Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate molecular structure"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.

A Structural & Synthetic Deep Dive for Medicinal Chemists

Executive Summary & Chemical Identity

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS: 167280-87-7) is a functionalized dihydrothiophene widely utilized as a pharmacophore precursor.[1] Unlike its fully aromatic thiophene counterparts, this molecule possesses a partially saturated ring system (4,5-dihydro), conferring unique electronic properties and reactivity profiles. It serves as a "push-pull" enamine system, making it a versatile building block for fused heterocycles such as thienopyrimidines (e.g., in kinase inhibitor discovery).

PropertySpecification
IUPAC Name Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
CAS Number 167280-87-7
Molecular Formula C₆H₉NO₂S
Molecular Weight 159.21 g/mol
Core Scaffold 4,5-Dihydrothiophene (2,3-position double bond)
Electronic State Push-pull enamino ester (stabilized by H-bonding)
Physical State Solid (typically crystalline) or oil (depending on purity)
Structural Characterization & Conformational Analysis

The molecule is not planar like aromatic thiophene.[2] The 4,5-dihydrothiophene ring adopts a puckered half-chair conformation to relieve torsional strain between the methylene groups at C4 and C5.

2.1 The "Push-Pull" Enamine System

The defining feature of this structure is the conjugation between the electron-donating amino group at C3 and the electron-withdrawing ester group at C2.

  • Resonance Stabilization: The lone pair on the nitrogen donates density into the C2-C3 double bond, which is delocalized onto the ester carbonyl oxygen.

  • Intramolecular Hydrogen Bonding: A critical structural motif is the hydrogen bond between the amino proton (N-H) and the ester carbonyl oxygen (C=O). This interaction "locks" the rotameric conformation, significantly stabilizing the enamine tautomer over the imine form.

2.2 Tautomeric Equilibrium

While the imine tautomer is theoretically possible, the enamine form is exclusive in the ground state due to the aforementioned resonance and H-bonding.

  • Enamine:

    
     (Observed)
    
  • Imine:

    
     (Not observed)
    

Tautomerism cluster_0 Dominant Form (Enamine) cluster_1 Minor/Non-existent Form Enamine Enamine Tautomer (Stabilized by H-Bond) C2=C3 Double Bond Imine Imine Tautomer (Less Stable) C3=N Double Bond Enamine->Imine  Tautomerization  

Caption: The equilibrium strongly favors the enamine form due to conjugation and intramolecular hydrogen bonding.

Synthesis Protocol: The Modified Thorpe-Ziegler Cyclization

The most robust synthesis involves the heterocyclization of methyl thioglycolate with acrylonitrile (or methyl acrylate followed by modification). The following protocol describes the acrylonitrile route, which directly yields the amino-cyano intermediate or the ester product depending on conditions.

3.1 Reaction Mechanism
  • Michael Addition: The thiolate anion (generated from methyl thioglycolate) attacks the

    
    -carbon of acrylonitrile.[2]
    
  • Thorpe-Ziegler Cyclization: The resulting intermediate undergoes an intramolecular condensation where the

    
    -carbon (to the ester) attacks the nitrile carbon.[2]
    
  • Tautomerization: The resulting imine tautomerizes to the stable enamine.

Synthesis Reagents Reagents: Methyl Thioglycolate + Acrylonitrile Intermediate1 Michael Adduct (S-alkylated nitrile) Reagents->Intermediate1 NaOMe/MeOH, 0°C Cyclization Thorpe-Ziegler Cyclization (Base Catalyzed) Intermediate1->Cyclization Intramolecular Attack Product Product: Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate Cyclization->Product Tautomerization

Caption: Step-wise formation of the dihydrothiophene ring via Michael addition and cyclization.

3.2 Experimental Procedure (Bench-Ready)

Note: All steps must be performed in a fume hood due to the stench of thiols and toxicity of acrylonitrile.

Reagents:

  • Methyl thioglycolate (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Sodium Methoxide (NaOMe) (0.1 - 1.0 eq, catalytic to stoichiometric)

  • Solvent: Anhydrous Methanol[3]

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous methanol and sodium methoxide under nitrogen atmosphere. Cool to 0°C.[3][4]

  • Addition: Add methyl thioglycolate dropwise. Stir for 15 minutes to generate the thiolate.

  • Cyclization: Add acrylonitrile dropwise, maintaining the temperature below 10°C. The reaction is exothermic.

  • Maturation: Allow the mixture to warm to room temperature and stir for 12–24 hours. A precipitate may form.[2]

  • Workup: Quench with dilute acetic acid or citric acid. Remove methanol under reduced pressure.[5]

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine. Dry over

    
    .[2][6] Recrystallize from ethanol/hexanes or purify via silica gel chromatography (Ethyl Acetate/Hexanes gradient).
    
Characterization Data

The following spectral data confirms the structure, distinguishing it from the aromatic analog.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

11.0–11.5 ppm (Broad s, 2H)
Amino Protons (

):
Extremely downfield shift indicates strong intramolecular H-bonding.
¹H NMR (DMSO-d₆)

3.70 ppm (s, 3H)
Methyl Ester (

):
Characteristic singlet.
¹H NMR (DMSO-d₆)

2.9–3.3 ppm (m, 4H)
Ring Methylenes (

):
Multiplets corresponding to the saturated portion of the ring.
IR Spectroscopy ~3300–3400 cm⁻¹N-H Stretch: Primary amine.[2]
IR Spectroscopy ~1650–1670 cm⁻¹C=O[2] Stretch: Conjugated ester (shifted to lower wavenumber due to H-bonding).

Differentiation from Aromatic Analog: The aromatic Methyl 3-aminothiophene-2-carboxylate would show aromatic protons (


 6.5–7.5 ppm) and lack the methylene multiplets at 2.9–3.3 ppm.
Applications in Drug Discovery

This scaffold is a "privileged structure" for synthesizing thienopyrimidines , which are bioisosteres of quinazolines (common in EGFR/VEGFR kinase inhibitors).

Reaction Pathway to Kinase Inhibitors:

  • Cyclocondensation: Reacting the amino-ester with formamide, urea, or isothiocyanates yields the thienopyrimidine core.[2]

  • Oxidation (Optional): The dihydro ring can be retained for Fsp3 character or oxidized to the aromatic system using DDQ or sulfur if a flat molecule is required.[2]

References
  • Buchstaller, H. P., et al. (2001).[2][7] "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Monatshefte für Chemie, 132, 279–293.[7] Link

  • Pessoa-Mahana, H., et al. (2004).[2] "Synthesis of Benzo[b]thiophene Carboxamides Connected to 4-Arylpiperazines." Synthetic Communications, 34(19). (Detailed synthesis of related thiophene precursors).

  • European Patent EP3724196B1. (2022).[2] "Substituted Azetidine Dihydrothienopyridines and Their Use as Phosphodiesterase Inhibitors." (Provides specific NMR data and scale-up protocols). Link

  • University of Kiel. (2016). "Design, Synthesis, and Optimization of CK1δ Inhibitors." Dissertation. (Cites MW 159.20 and specific synthesis conditions). Link

Sources

Technical Guide: Reactivity & Synthetic Utility of the 4,5-Dihydrothiophene Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

This guide provides a comprehensive technical analysis of 4,5-dihydrothiophene (CAS: 1120-59-8), formally known by IUPAC nomenclature as 2,3-dihydrothiophene .

Critical Nomenclature Distinction: Researchers often confuse the dihydrothiophene isomers.

  • 4,5-dihydrothiophene (2,3-DHT): The vinyl sulfide isomer. The double bond is conjugated with the sulfur atom (positions 2 and 3). This moiety exhibits "thio-enol ether" reactivity.

  • 2,5-dihydrothiophene (3-thiolene): The allyl sulfide isomer. The double bond is isolated (positions 3 and 4). This is the precursor to 3-sulfolene (butadiene source).

This guide focuses exclusively on the 4,5-dihydrothiophene (vinyl sulfide) core , a potent nucleophile and scaffold for constructing complex sulfur heterocycles in medicinal chemistry.

Electronic Profile

The reactivity of 4,5-dihydrothiophene is dominated by the overlap between the sulfur


 lone pair and the 

-system of the C2=C3 double bond.
  • HOMO Character: High electron density at C3 (the

    
    -carbon).
    
  • LUMO Character: Susceptibility to nucleophilic attack at C2 only after oxidation or activation.

  • Conformation: Unlike the planar thiophene, the 4,5-dihydro ring adopts a puckered

    
     twisted conformation to relieve torsional strain, affecting the stereoselectivity of cycloadditions.
    

Reactivity Matrix: The Thio-Enol Ether Effect

The 4,5-dihydrothiophene ring does not behave like a simple alkene.[1] It functions as a cyclic vinyl sulfide, dictating three primary modes of reactivity:

Electrophilic Addition (C3-Nucleophilicity)

Due to


 conjugation, the C3 position is highly nucleophilic.
  • Protonation: Reaction with mineral acids generates the thionium ion intermediate, which is rapidly trapped by nucleophiles (e.g., alcohols) to form tetrahydrothiophene acetals.

  • Halogenation: Reaction with

    
     or 
    
    
    
    typically leads to 2,3-addition products or, under specific conditions, substitution at C2 via an addition-elimination mechanism.
Oxidation & The Pummerer Rearrangement

Oxidation of the sulfur atom is the most critical synthetic transformation for this scaffold.

  • S-Oxidation: Controlled oxidation (m-CPBA, 1 equiv) yields the sulfoxide .

  • Pummerer Rearrangement: Treatment of the sulfoxide with acetic anhydride (

    
    ) triggers the Pummerer rearrangement.[2] This is the standard method to functionalize the C2 position (introducing an acetoxy group), which can then be hydrolyzed to a ketone or substituted with carbon nucleophiles.
    
Cycloadditions

4,5-Dihydrothiophene is an electron-rich alkene (dienophile/enophile).

  • [2+2] Cycloaddition: Reacts thermally with highly electron-deficient alkenes (e.g., Tetracyanoethylene - TCNE) to form bicyclic cyclobutanes.

  • Inverse Electron Demand Diels-Alder: Acts as an electron-rich dienophile reacting with electron-poor dienes.

Visualizing the Reactivity Landscape

The following diagram maps the core reactive pathways available to the 4,5-dihydrothiophene scaffold.

ReactivityMap DHT 4,5-Dihydrothiophene (Vinyl Sulfide Core) Oxidation S-Oxidation DHT->Oxidation m-CPBA / H2O2 Electrophilic Electrophilic Attack (C3-Nucleophilicity) DHT->Electrophilic H+ / E+ Cycloadd Cycloaddition ([2+2] / [4+2]) DHT->Cycloadd Electron-Poor Alkenes/Dienes Sulfoxide Sulfoxide (1-oxide) Oxidation->Sulfoxide 1.0 equiv [O] Sulfone Sulfone (1,1-dioxide) Oxidation->Sulfone 2.0+ equiv [O] Thionium Thionium Ion Intermediate Electrophilic->Thionium Protonation at C3 Bicyclic Bicyclic Thioethers Cycloadd->Bicyclic TCNE / Heterodienes Pummerer Pummerer Product (2-Acetoxy-THT) Sulfoxide->Pummerer Ac2O, Heat (C2 Functionalization) Acetal/Hemithioacetal Acetal/Hemithioacetal Thionium->Acetal/Hemithioacetal ROH Trapping

Caption: Figure 1. Mechanistic divergence of 4,5-dihydrothiophene. The pathway choice is dictated by reagent electrophilicity (C3 attack) vs. oxidative conditions (S-attack).

Experimental Methodologies

Protocol A: Controlled Oxidation to 4,5-Dihydrothiophene-1,1-Dioxide (Sulfone)

Context: The sulfone derivative loses the nucleophilic character of the vinyl sulfide and becomes a Michael acceptor. This protocol ensures the double bond is preserved during S-oxidation.

Reagents:

  • 4,5-Dihydrothiophene (1.0 equiv)

  • 
    -Chloroperbenzoic acid (
    
    
    
    -CPBA) (2.2 equiv)
  • Dichloromethane (DCM) (anhydrous)

  • Saturated

    
     solution
    

Workflow:

  • Setup: Dissolve 4,5-dihydrothiophene (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Dissolve

    
    -CPBA (22 mmol) in DCM (100 mL). Add this solution dropwise to the reaction flask over 30 minutes. Note: Exothermic reaction. Control rate to maintain T < 5°C.
    
  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (SiO2, Hexane/EtOAc 3:1). The sulfone is significantly more polar than the starting material.

  • Workup: Filter off the precipitated

    
    -chlorobenzoic acid. Wash the filtrate with saturated 
    
    
    
    (
    
    
    mL) to remove excess acid, followed by brine.
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization from Ethanol/Hexane if solid, or vacuum distillation if liquid.

Self-Validation Check:

  • IR Spectroscopy: Look for strong sulfone symmetric/asymmetric stretches at ~1120

    
     and ~1300 
    
    
    
    .
  • 1H NMR: The vinylic protons (C2-H, C3-H) will shift downfield significantly compared to the sulfide due to the electron-withdrawing

    
     group.
    
Protocol B: C2-Functionalization via Pummerer Rearrangement

Context: This reaction transforms the chemically inert C2 position into a reactive acetoxy-hemiacetal, a key step in synthesizing 2-substituted tetrahydrothiophenes.

Mechanism Visualization:

Pummerer Step1 Sulfoxide (S-Oxide) Step2 Acylation (AcO-S+-R) Step1->Step2 + Ac2O Step3 Thionium Ion (Elimination of AcOH) Step2->Step3 - AcOH (Rate Limiting) Step4 2-Acetoxy-THT (Re-addition of AcO-) Step3->Step4 + AcO-

Caption: Figure 2. The Pummerer Rearrangement sequence converting the sulfoxide to the


-acetoxy sulfide.

Workflow:

  • Preparation: Start with 4,5-dihydrothiophene-1-oxide (prepared via Protocol A using 1.0 equiv oxidant).

  • Reaction: Dissolve the sulfoxide (5 mmol) in Acetic Anhydride (15 mL). Add Sodium Acetate (anhydrous, 1.0 equiv) as a buffer.

  • Reflux: Heat the mixture to reflux (approx. 140°C) under Nitrogen for 3-5 hours.

  • Workup: Cool to RT. Pour mixture into ice water to hydrolyze excess anhydride. Extract with Diethyl Ether (

    
     mL).[3]
    
  • Neutralization: Wash ether extracts carefully with saturated

    
     until gas evolution ceases.
    
  • Result: The product, 2-acetoxytetrahydrothiophene, is unstable and typically used immediately in subsequent substitution reactions (e.g., with silyl enol ethers or Grignard reagents).

Comparative Data: 4,5-DHT vs. 2,5-DHT[1]

To assist in scaffold selection, the following table contrasts the properties of the two isomers.

Feature4,5-Dihydrothiophene (2,3-DHT)2,5-Dihydrothiophene (3-Thiolene)
Structure Vinyl Sulfide (Conjugated)Allyl Sulfide (Non-conjugated)
C=C Reactivity Nucleophilic (Enol ether-like)Isolated Alkene
Sulfone Behavior Vinyl Sulfone (Michael Acceptor)3-Sulfolene (Cheletropic

extrusion)
Major Application C2-functionalization, Spiro-cyclesDiene precursor (Butadiene generation)
Stability Polymerizes with strong acidGenerally stable, oxidizes to sulfolene
Boiling Point ~112°C~120°C

References

  • Nomenclature & Structure: Shvekhgeimer, M.-G. A. "Dihydrothiophenes.[1][3][4][5][6][7] Synthesis and Properties (review)." Chemistry of Heterocyclic Compounds, 1998, 34, 1101–1122. Link

  • Pummerer Rearrangement: Bur, S. K., & Padwa, A.[8] "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews, 2004, 104(5), 2401–2432. Link

  • Cycloaddition Reactivity: Huisgen, R. "Kinetics and Mechanism of 1,3-Dipolar Cycloadditions." Angewandte Chemie International Edition, 1963, 2(10), 565-598. Link

  • Sulfone Synthesis: Trost, B. M., & Curran, D. P. "Chemoselectivity in the oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981, 22(14), 1287-1290. Link

  • General Heterocyclic Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. (Standard Reference Text).

Sources

Biological Activity and Therapeutic Potential of Dihydrothiophene Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and therapeutic potential of dihydrothiophene carboxylates.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

Dihydrothiophene carboxylates represent a privileged scaffold in medicinal chemistry, distinct from their fully aromatic thiophene counterparts due to their partial saturation. This structural feature imparts unique stereochemical properties and reactivity profiles, allowing for specific interactions with biological targets such as SREBP-1c (metabolic regulation) and PTP-1B (oncology/diabetes).

While fully aromatic thiophenes are ubiquitous in FDA-approved drugs (e.g., Olanzapine, Clopidogrel), the dihydro variants (2,3-dihydro and 2,5-dihydro isomers) offer a "Goldilocks" zone of conformation—rigid enough to bind specific pockets but flexible enough to minimize steric clashes common in planar aromatic systems.

This guide details the synthesis, structure-activity relationships (SAR), and validated biological protocols for this emerging class of heterocycles.

Structural Classification & Chemical Diversity

The dihydrothiophene carboxylate core exists primarily in two isomeric forms, defined by the position of the double bond relative to the sulfur atom.

Isomer TypeStructural CharacteristicsKey Stability/Reactivity Feature
2,3-Dihydrothiophene Double bond between C2-C3 or C3-C4 (conjugated with S).Enamine-like character; often acts as a Michael donor.
2,5-Dihydrothiophene Double bond between C3-C4.Non-conjugated sulfur; behaves more like an isolated alkene and thioether.
Tetrahydrobenzo[b]thiophene Fused bicyclic system.High lipophilicity; mimics steroid cores; prominent in metabolic disease research.

Synthesis Protocols

To access these scaffolds, Multicomponent Reactions (MCRs) are superior to linear synthesis due to higher atom economy and the ability to introduce diversity at multiple positions simultaneously.

Protocol A: 4-Component Synthesis of Functionalized 2,5-Dihydrothiophenes

Reference Grounding: This protocol is based on the reactivity profile of 1,2-diaza-1,3-dienes and beta-ketoesters.

Reagents:

  • Primary Amine (

    
    )
    
  • 
    -Ketoester (e.g., Ethyl acetoacetate)
    
  • Aryl Isothiocyanate (

    
    )
    
  • 1,2-Diaza-1,3-diene (DD)[1]

Step-by-Step Methodology:

  • Enamine Formation: In a round-bottom flask, dissolve the primary amine (1.0 equiv) and

    
    -ketoester (1.0 equiv) in Ethanol (EtOH). Stir at room temperature (RT) for 30 minutes to generate the enamine intermediate in situ.
    
  • Thiocarbamoylation: Add Aryl Isothiocyanate (1.0 equiv) to the mixture. The enamine attacks the isothiocyanate, forming a thioamide intermediate.

  • Cyclization: Add the 1,2-Diaza-1,3-diene (1.0 equiv). The mixture is stirred at reflux (78°C) for 2–4 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the isothiocyanate spot.

  • Work-up: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If no precipitate forms, evaporate solvent and purify via silica gel column chromatography.[2]

Visualization: Synthesis Workflow

G cluster_0 Reactants Amine Primary Amine Enamine Enamine Formation (RT, 30 min) Amine->Enamine Keto β-Ketoester Keto->Enamine Iso Aryl Isothiocyanate Thio Thioamide Intermediate Iso->Thio DD 1,2-Diaza-1,3-diene Cyclic Cyclization (Reflux, 2-4h) DD->Cyclic Enamine->Thio + Isothiocyanate Thio->Cyclic + Diaza-diene Product 2,5-Dihydrothiophene Carboxylate Cyclic->Product Precipitation

Caption: One-pot 4-component synthesis pathway for 2,5-dihydrothiophene carboxylates.

Biological Activity & Therapeutic Applications[2][3][4][5][6][7][8][9][10]

Metabolic Regulation (Anti-Obesity/NASH)

Target: Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). Key Compound: ZJ001 (2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid).[3]

Unlike simple enzyme inhibitors, ZJ001 acts on the transcriptional regulation of lipid synthesis.

  • Mechanism: ZJ001 suppresses the mTORC1 signaling pathway, which is required for the maturation and nuclear translocation of SREBP-1c.

  • Outcome: Reduction in hepatic lipid accumulation and improved glucose tolerance.[3]

Experimental Data (In Vivo - DIO Mice):

Parameter Control (Vehicle) ZJ001 (15 mg/kg/day) Effect
Body Weight Baseline + 25% Baseline + 5% Significant suppression of weight gain
Hepatic Triglycerides High Reduced (-40%) Prevention of steatosis

| SREBP-1c mRNA | 100% (Relative) | ~30% (Relative) | Transcriptional downregulation |

Anticancer Activity

Target: Protein Tyrosine Phosphatase 1B (PTP-1B) and General Cytotoxicity. Key Scaffold: Diethyl 2,5-diaminothiophene-3,4-dicarboxylates (DDTD).[4][5]

Certain dihydrothiophene derivatives, particularly those substituted with Schiff bases (azomethines), exhibit potent antiproliferative effects.[4][5]

Cytotoxicity Profile (


 in 

):
Cell Line Compound 2j (Nitrofurfural deriv.) Doxorubicin (Control) Selectivity Note
T47D (Breast) 16.0 15.5 Comparable potency to standard of care
MCF-7 (Breast) 12.1 1.8 Moderate activity

| HeLa (Cervical) | 8.5 | 3.2 | High potency |

Antimicrobial Activity

Dihydrothiophene derivatives synthesized via the Gewald or MCR pathways often display broad-spectrum activity.

  • Structure Requirement: A lipophilic tail at Position 2 (e.g., aryl amide) and a polar head at Position 3 (carboxylate) are essential for membrane permeation.

  • Spectrum: Active against S. aureus (Gram +) and E. coli (Gram -).[5]

  • MIC Values: Typically range from 8–32

    
      for optimized derivatives (comparable to Streptomycin in some resistant strains).
    

Structure-Activity Relationship (SAR)

The bioactivity of the dihydrothiophene carboxylate core is highly sensitive to substitution patterns.

  • Position 3 (Carboxylate/Ester):

    • Essential for H-bonding interactions in the active site (e.g., SREBP-1c or bacterial OMPs).

    • Hydrolysis to the free acid often increases potency for metabolic targets (ZJ001) but decreases permeability for antimicrobial targets.

  • Position 2 (Amino/Amido):

    • Bulky Acyl/Ureido groups: Enhance selectivity for hydrophobic pockets (e.g., Benzoylthioureido group in ZJ001).

    • Free Amine: Often leads to rapid metabolic clearance; derivatization (Schiff base) improves stability and potency.

  • Position 4/5 (Ring Substituents):

    • Fused Cyclohexane (Tetrahydrobenzo): Increases lipophilicity (

      
      ), favoring CNS penetration and liver targeting.
      
    • Aryl Substituents: Electron-withdrawing groups (e.g.,

      
      , 
      
      
      
      ) on the aryl ring at C4/C5 enhance cytotoxic activity.
Visualization: SAR Map

SAR Core Dihydrothiophene Carboxylate Core Pos2 Position 2 (Amine/Amide) Core->Pos2 Pos3 Position 3 (Carboxylate) Core->Pos3 Pos45 Positions 4 & 5 (Ring/Alkyl) Core->Pos45 Pos2_Feat Bulky Ureido/Amides Increase Selectivity (e.g., ZJ001) Pos2->Pos2_Feat Pos3_Feat Free Acid = Metabolic Activity Ester = Permeability Pos3->Pos3_Feat Pos45_Feat Fused Ring (Benzo) = Lipophilicity Electron w/drawing Aryl = Cytotoxicity Pos45->Pos45_Feat

Caption: SAR analysis of the dihydrothiophene carboxylate scaffold highlighting key pharmacophores.

Experimental Protocol: SREBP-1c Promoter Assay

To validate metabolic activity (ZJ001-like effect).

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS.

  • Transfection: Transfect cells with a luciferase reporter plasmid containing the SRE (Sterol Regulatory Element) sequence using Lipofectamine 2000.

  • Treatment: After 24h, treat cells with the test dihydrothiophene carboxylate (10, 20, 40

    
    ) for 24 hours. Use 25-hydroxycholesterol (10 
    
    
    
    ) as a positive control for suppression.
  • Lysis & Detection: Lyse cells using Passive Lysis Buffer (Promega).

  • Quantification: Measure Luciferase activity using a luminometer. Normalize data to total protein content (BCA assay).

  • Validation: A decrease in luciferase signal indicates suppression of SREBP-1c transcriptional activity.

Mechanism of Action: ZJ001 Pathway

The following diagram illustrates the specific pathway by which tetrahydrobenzo[b]thiophene derivatives (a subset of dihydrothiophenes) regulate lipid metabolism.

MOA Compound Dihydrothiophene (ZJ001) Target mTORC1 Complex Compound->Target Inhibits SREBP SREBP-1c (Precursor) Target->SREBP Required for Maturation Nuclear Nuclear Translocation SREBP->Nuclear Blocked by Inhibition Gene Lipogenic Genes (FASN, ACC1) Nuclear->Gene Transcription Outcome Reduced Lipid Accumulation Gene->Outcome

Caption: Mechanism of ZJ001: Inhibition of mTORC1 prevents SREBP-1c maturation and lipogenesis.

References

  • Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents. Bioorganic & Medicinal Chemistry.

  • 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ameliorates metabolic disorders in high-fat diet-fed mice. Acta Pharmacologica Sinica.

  • Assembly of fully substituted 2,5-dihydrothiophenes via a novel sequential multicomponent reaction. Organic Chemistry Frontiers.

  • Tandem four-component reaction for efficient synthesis of dihydrothiophene with substituted amino acid ethyl esters. RSC Advances.

  • Biological Activities of Thiophenes. Encyclopedia MDPI.

Sources

Spectroscopic Analysis of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Molecular Identity[1]

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (MADTC) is a critical heterocyclic intermediate, distinct from its fully aromatic thiophene counterparts.[1] Often encountered in the synthesis of biotin analogs, fused pyrimidines, and azo dyes, its stability and reactivity are governed by a unique "push-pull" enamine-ester system.

This guide provides a rigorous spectroscopic characterization framework. Unlike standard aromatic thiophenes, MADTC possesses a partially saturated ring, introducing specific conformational and electronic nuances detectable only through high-resolution NMR and IR analysis.[1]

Core Identity Data
ParameterDetail
IUPAC Name Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
CAS Registry 167280-87-7
Molecular Formula C₆H₉NO₂S
Molecular Weight 159.21 g/mol
Core Motif Push-pull Enamine (Vinylogous Carbamate)

Structural Dynamics & Electronic Theory[1]

To interpret the spectra accurately, one must understand the electronic environment. MADTC is not merely a static ring; it exists in a resonance equilibrium heavily biased towards the amino-enamine form due to intramolecular hydrogen bonding.[1]

The "Push-Pull" Stabilization

The amino group at C3 acts as an electron donor (Push), while the ester at C2 acts as an electron acceptor (Pull). This conjugation across the C2=C3 double bond polarizes the molecule, significantly affecting Chemical Shifts (


) and vibrational frequencies (

).

G cluster_0 Electronic Environment Amino Amino Group (-NH2) Electron Donor DoubleBond C2=C3 Double Bond Conjugation Bridge Amino->DoubleBond +M Effect HBond Intramolecular H-Bond (NH...O=C) Amino->HBond Stabilization Ester Methyl Ester (-COOMe) Electron Acceptor DoubleBond->Ester -M Effect Ester->HBond Acceptor

Figure 1: Electronic 'Push-Pull' mechanism stabilizing the enamine system and inducing characteristic spectral shifts.[1]

Spectroscopic Characterization Protocols

Infrared Spectroscopy (FT-IR)

Causality: The intramolecular Hydrogen Bond (H-bond) between the amino hydrogen and the ester carbonyl oxygen creates a stable 6-membered pseudo-ring.[1] This weakens the C=O bond order, causing a red shift (lower frequency) compared to non-conjugated esters.[1]

Diagnostic Bands:

  • 
    (NH₂):  3450–3300 cm⁻¹.[1] Typically appears as a doublet (asymmetric/symmetric stretch).[1] The lower frequency band is often broadened due to H-bonding.[1]
    
  • 
    (C=O):  1650–1675 cm⁻¹.[1] Critical QC Point:  A standard ester appears at ~1735 cm⁻¹.[1] If your peak is >1700 cm⁻¹, the enamine system has degraded or hydrolyzed.[1] The shift to ~1660 cm⁻¹ confirms the intact "push-pull" conjugation.[1]
    
  • 
    (C=C):  1590–1620 cm⁻¹.[1] Strong absorption due to high polarization.[1]
    
Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-


 is recommended over CDCl₃ to prevent rapid exchange of amino protons and to solubilize polar impurities.[1]
¹H NMR (400 MHz, DMSO-

)

The distinction between the dihydro and aromatic analog is most visible here. The aromatic analog lacks the high-field methylene signals.[1]

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH₂ 7.00 – 7.50Broad Singlet2HDeshielded by H-bonding and positive charge character from resonance.[1]
OCH₃ 3.60 – 3.70Singlet3HStandard methyl ester.[1]
H-5 3.00 – 3.15Triplet (

Hz)
2HAdjacent to Sulfur (deshielding).[1]
H-4 2.80 – 2.95Triplet (

Hz)
2HAllylic to the enamine system.[1]

Self-Validating Check: The coupling constants (


) for H-4 and H-5 must match. If complex multiplets appear, check for ring puckering or conformational isomers, but clean triplets are standard for the planar-dominant conformer.[1]
¹³C NMR (100 MHz, DMSO-

)
CarbonShift (

ppm)
Assignment
C=O 165.0 – 166.5Carbonyl carbon (shielded relative to ketones due to ester oxygen).[1]
C-3 155.0 – 158.0Enamine

-carbon (attached to N).[1] Highly deshielded.
C-2 85.0 – 95.0Enamine

-carbon.[1] Diagnostic: Extremely shielded for an alkene due to electron density pushed from N.
OCH₃ 50.5 – 51.5Methoxy carbon.[1]
C-5 30.0 – 35.0Methylene next to S.
C-4 28.0 – 32.0Methylene next to C-3.[1]

Experimental Workflow: Synthesis & Purification QC

To ensure the spectroscopic data is valid, the sample must be free of the common "Gewald" byproducts (e.g., elemental sulfur, polymerized nitriles).

Synthesis Pathway (Gewald Variation)

The synthesis typically involves the condensation of a tetrahydrothiophen-3-one with methyl cyanoacetate or a direct Gewald reaction using specific conditions to prevent aromatization.[1]

Synthesis cluster_qc QC Checkpoint Start Methyl Thioglycolate + Acrylate Inter Tetrahydrothiophen-3-one Start->Inter Cyclization Product MADTC (Dihydrothiophene) Inter->Product Condensation (Knoevenagel) Reagent2 Methyl Cyanoacetate + Base Reagent2->Product Impurity Aromatized Impurity (Thiophene) Product->Impurity Oxidation (Avoid Air/Heat)

Figure 2: Synthesis logic and the critical oxidation risk leading to aromatic impurities.

Step-by-Step Analysis Protocol
  • Sample Preparation:

    • Dissolve 10 mg of MADTC in 0.6 mL DMSO-

      
      .
      
    • Critical: Ensure the solution is clear. Turbidity suggests elemental sulfur contamination (common in Gewald chemistry).[1] Filter through a 0.2

      
      m PTFE filter if necessary.[1]
      
  • Acquisition (NMR):

    • Set relaxation delay (

      
      ) to >5 seconds to allow full relaxation of the quaternary C-2 and C-3 carbons for accurate integration in quantitative ¹³C experiments.
      
    • Acquire ¹H spectrum with spectral width -2 to 14 ppm (to catch broad NH protons).[1]

  • Data Processing:

    • Phase correction is vital for the broad NH signal.[1]

    • Baseline correction is required to accurately integrate the aliphatic region (H-4/H-5) against the methoxy singlet.[1]

  • Mass Spectrometry (LC-MS):

    • Ionization: ESI (Positive Mode).[1]

    • Expected [M+H]⁺: 160.21 Da.

    • Fragmentation: Look for loss of -OCH₃ (M-31) and -COOCH₃ (M-59).[1]

    • Note: If a peak at M-2 (158 Da) is observed, your sample has oxidized to the aromatic thiophene.[1]

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocycles from CH-acidic nitriles, VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[1] Chemische Berichte, 99(1), 94-100.[1] Link[1]

  • Sabnis, R. W. (2008).[1] The Gewald Reaction.[1][2][3][4][5][6] Sulfur Reports, 16(1), 1-17.[1] (Authoritative review on mechanism and dihydro-intermediates).

  • Putnam, S. R., et al. (2021).[1] 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis and Quantum Chemical Studies. ACS Omega, 6(46), 31206–31216.[1] Link[1]

  • PubChem Database. (2024).[1] Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (Compound Summary). National Library of Medicine.[1] Link[1]

  • Shvekhgeimer, M. G. A. (1998).[1] Dihydrothiophenes.[1][7][8][9] Synthesis and properties. Chemistry of Heterocyclic Compounds, 34, 1101–1122.[1] Link[1][8]

Sources

Foreword: The Predictive Power of Computation in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Calculation of Dihydrothiophene Stability

Dihydrothiophenes, five-membered sulfur-containing heterocycles, represent a critical structural motif in a multitude of applications, from pharmaceuticals to organic semiconductor materials.[1][2][3][4] Their utility is intrinsically linked to their stability, reactivity, and electronic properties. The two primary isomers, 2,3-dihydrothiophene and 2,5-dihydrothiophene, while structurally similar, exhibit distinct characteristics that influence their roles in chemical synthesis and final applications.[4][5] Understanding the nuances of their thermodynamic stability is paramount for predicting reaction outcomes, designing novel derivatives, and optimizing synthetic pathways.[6]

This guide moves beyond a simple recitation of facts to provide a foundational understanding of the principles and practices behind the theoretical calculation of dihydrothiophene stability. We will explore the quantum chemical methods that form the bedrock of modern computational chemistry and detail a robust, field-proven protocol for obtaining reliable stability data. For researchers, medicinal chemists, and materials scientists, mastering these computational tools is no longer a niche skill but a fundamental component of innovative and efficient molecular design.

The Theoretical Framework: Quantifying Molecular Stability

In the realm of computational chemistry, stability is not an abstract concept but a quantifiable measure of energy. The fundamental principle is straightforward: the lower the total energy of a molecular system, the more thermodynamically stable it is.[5][7] Theoretical calculations allow us to solve the Schrödinger equation (or approximations thereof) to determine these energies with remarkable accuracy. The choice of methodology is critical and involves a trade-off between computational cost and accuracy.

Levels of Theory: The Computational Toolkit

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry, offering a superb balance of accuracy and efficiency. DFT methods calculate the electron density of a molecule to derive its energy.

  • Functionals: The choice of functional is key. The B3LYP hybrid functional is widely used and has a long track record of providing reliable geometries and energies for organic molecules.[5][8][9][10] Other modern functionals may offer improvements for specific systems.

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-31G(d,p) or the more flexible 6-311+G(d,p) are standard choices for geometry optimization and frequency calculations of molecules like dihydrothiophenes.[5][8][9]

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data.

  • Møller-Plesset Perturbation Theory (MP2): Often used for adding electron correlation effects, providing more accuracy than basic Hartree-Fock theory.[1]

  • Coupled Cluster (CC) Theory: The "gold standard" for accuracy is often considered to be Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T) .[1][11][12] Due to its high computational cost, it is typically used for single-point energy calculations on geometries optimized with a less expensive method like DFT.[5]

Key Stability and Reactivity Descriptors

Computational output provides a wealth of data beyond a single energy value. The most critical descriptors for stability analysis include:

  • Relative Energy (ΔE): The difference in the total energies of two isomers. To be meaningful, this must include the Zero-Point Vibrational Energy (ZPVE) correction, which accounts for the vibrational energy of the molecule at 0 K.[5][13]

  • Thermodynamic Quantities (ΔH, ΔG): Calculations can also provide thermal corrections to yield relative enthalpies (ΔH) and Gibbs free energies (ΔG), which are more directly comparable to experimental conditions.[8]

  • Frontier Molecular Orbitals (HOMO-LUMO Gap): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a powerful indicator of kinetic stability and chemical reactivity. A larger gap generally implies lower reactivity and greater stability.[8][14][15]

Comparative Stability Analysis: 2,3- vs. 2,5-Dihydrothiophene

The primary isomers of dihydrothiophene differ in the placement of the carbon-carbon double bond. This seemingly minor change has significant consequences for the molecule's electronic structure and overall stability.

  • 2,3-Dihydrothiophene: The double bond is adjacent to the sulfur atom. This arrangement allows for conjugation between the π-system of the double bond and the lone pair electrons on the sulfur atom. This delocalization of electrons is a stabilizing interaction.

  • 2,5-Dihydrothiophene: The double bond is isolated from the sulfur atom by sp³-hybridized carbons. No such conjugative stabilization is possible. Furthermore, studies on 2,5-dihydrothiophene have shown it to possess a planar ring skeleton, a conformation influenced by ring strain and torsional forces.[16]

Data Presentation: Relative Isomer Stability
IsomerKey Structural FeaturePredicted Relative Stability (kcal/mol)Rationale
2,3-Dihydrothiophene Conjugated C=C and Sulfur0.00 (Reference)Electronic delocalization of sulfur lone pairs with the π-system provides significant stabilization.
2,5-Dihydrothiophene Isolated C=C> 0Lacks the stabilizing effect of conjugation, resulting in higher relative energy.

Note: The exact energy difference depends on the level of theory used, but the qualitative order of stability remains consistent across reliable computational methods.

The Influence of Substituents

The introduction of substituents onto the dihydrothiophene ring can dramatically alter its stability. The nature and position of these groups modify the electronic landscape of the core heterocycle.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ can further enhance the stability of the 2,3-isomer by pushing more electron density into the conjugated system.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CF₃ can decrease electron density and may have complex effects on stability, depending on their position.[9]

  • Steric Effects: Bulky substituents can introduce ring strain or force the ring into less stable conformations, overriding purely electronic effects.

Computational studies are invaluable for systematically exploring these structure-property relationships, allowing for the in silico design of derivatives with tailored stability and reactivity.[3][8] For instance, DFT calculations have been successfully used to investigate how substituents affect the activation energy of cheletropic reactions in 2,5-dihydrothiophene sulfone derivatives.[9]

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, self-validating protocol for determining the relative stability of dihydrothiophene isomers. The causality behind each step is explained to ensure scientific rigor.

Step 1: Molecular Structure Generation
  • Action: Using a molecular builder (e.g., in GaussView, Avogadro, ChemDraw), construct the 3D structures of 2,3-dihydrothiophene and 2,5-dihydrothiophene. Ensure correct atom types and bond orders.

  • Causality: This provides the initial Cartesian coordinates for the calculation. A reasonable starting geometry is crucial for the optimization algorithm to converge efficiently.

Step 2: Geometry Optimization
  • Action: Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface.

  • Methodology: Use a reliable DFT method. A common and robust choice is the B3LYP functional with the 6-311+G(d,p) basis set.[5][8]

  • Causality: This step ensures that all subsequent calculations are performed on a physically meaningful structure, where the forces on all atoms are effectively zero. This is the most stable arrangement of the atoms for the given level of theory.

Step 3: Vibrational Frequency Calculation
  • Action: Perform a frequency calculation at the same level of theory used for the optimization.

  • Causality (Self-Validation): This step is a critical checkpoint.

    • Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.[5]

    • Thermochemical Data: The calculation provides the Zero-Point Vibrational Energy (ZPVE) and other thermal corrections (enthalpy and Gibbs free energy) that are essential for accurate relative energy comparisons.[5]

Step 4: High-Accuracy Single-Point Energy Calculation (Optional, for Publication-Quality Data)
  • Action: Using the optimized geometry from Step 2, perform a single-point energy calculation with a more sophisticated ab initio method, such as CCSD(T), and a larger basis set.[1][5][11]

  • Causality: This step refines the electronic energy of the optimized structure. It leverages the efficiency of DFT for finding the correct geometry while using the superior accuracy of methods like CCSD(T) for the final energy value, providing a more reliable result.

Step 5: Stability Analysis
  • Action: For each isomer, sum the final electronic energy (from Step 2 or Step 4) and the ZPVE (from Step 3). Compare these corrected total energies.

  • Calculation: Relative Energy (ΔE) = E_isomer - E_most_stable_isomer

  • Causality: The isomer with the lowest ZPVE-corrected total energy is the most thermodynamically stable. The calculated ΔE quantifies the stability difference between the isomers.[5][7]

Visualization: Computational Workflow

G cluster_0 Computational Protocol for Stability Analysis A Step 1: Build Initial 3D Structures (e.g., 2,3-DHT & 2,5-DHT) B Step 2: Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Step 3: Frequency Calculation (at same level of theory) B->C D Validation Check: Are there imaginary frequencies? C->D F Step 4 (Optional): High-Accuracy Single-Point Energy Calculation (e.g., CCSD(T)) C->F D->B Yes (Re-optimize) E Obtain ZPVE & Thermal Corrections D->E No G Step 5: Analyze Results E->G F->G H Determine Relative Stability (ΔE) ΔE = E_total(isomer) - E_total(most stable) G->H isomers cluster_23dht 2,3-Dihydrothiophene cluster_25dht 2,5-Dihydrothiophene 23dht 25dht

Caption: The molecular structures of the two primary dihydrothiophene isomers.

Concluding Remarks for the Advanced Practitioner

The theoretical calculation of molecular stability is an indispensable tool in modern chemical research. For dihydrothiophenes, computational methods robustly demonstrate that the 2,3-isomer is thermodynamically favored over the 2,5-isomer , a direct consequence of electronic conjugation. This guide has provided both the foundational theory and a practical, rigorous workflow to empower researchers to conduct these analyses. By leveraging the predictive power of DFT and ab initio calculations, scientists can gain profound insights into molecular behavior, accelerating the design and discovery of novel therapeutics and advanced materials.

References

  • Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method. (2023). Semantic Scholar. [Link]

  • Green, W. H., & Harvey, A. B. (1968). Ring-Puckering Vibration of 2,5-Dihydrothiophene. The Journal of Chemical Physics.
  • Javanshir, S., Asadpour, T., & Hemmateenejad, B. (2018). DFT Calculations of the Neighboring Groups Effects on Cheletropic Reaction of 2,5-Dihydrothiophene Sulfone. Advanced Journal of Chemistry, Section A.
  • Baryshnikov, G. V., et al. (2022). Stable Carbenes as Structural Components of Partially Saturated Sulfur-Containing Heterocycles. Molecules. [Link]

  • Arrico, A., et al. (2022). Outside rules inside: the Role of the Electron-active Substituents in Thiophene-based Heterophenoquinones. ResearchGate. [Link]

  • López, J. C., et al. (1995). Rotational spectrum, ring-puckering vibration and ab initio calculations on tetrahydrothiophene. ResearchGate. [Link]

  • Various Authors. Synthesis of dihydrothiophenes via [3 + 2] cycloadditions of thiouronium ylides. ResearchGate. [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. (n.d.). Semantic Scholar. [Link]

  • He, S., et al. (2022). 2,5-dihydrothiophene derivatives and a systematic study of the substituent effect. New Journal of Chemistry. [Link]

  • Singh, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Nguyen, T. T. H., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. ScienceOpen. [Link]

  • Various Authors. (2018). What is order of aromaticity of pyrrole, thiophene, furan and benzene? Quora. [Link]

  • Semenov, A. G., et al. (2023). Stability of sulfur molecules and insights into sulfur allotropy. USPEX. [Link]

  • Occhipinti, G., et al. (2024). Theoretical insights on the structure and stability of the [C2, H3, P, O] isomeric family. De Gruyter. [Link]

  • Pokon, A. C., et al. (2022). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. PMC. [Link]

  • Silla, A. (2024). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]

  • Various Authors. (2018). Why is pyrrole furan and thiophene are classified as aromatics? Quora. [Link]

  • Zdanovskaia, M. A., et al. (2023). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. PMC. [Link]

  • Arjunan, V., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Taylor & Francis Online. [Link]

  • Al-Hussain, S. A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC. [Link]

  • Singh, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]

  • Wong, F., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. PMC. [Link]

  • Wong, F., et al. (2021). Understanding ring puckering in small molecules and cyclic peptides. SABS R³. [Link]

  • Su, Y., et al. (2005). Substituent effects on the S–H bond dissociation energies of thiophenols. RSC Publishing. [Link]

  • Onah, E. O., et al. (2013). Substituent and solvent effect on the solvatochromic properties of some thiophene derivatives. TSI Journals. [Link]

  • Lyra, M. L., et al. (2021). A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. MDPI. [Link]

Sources

Methodological & Application

Application Note: Synthetic Utility of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on heterocyclic scaffold construction. It details the synthetic utility of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate , a versatile "push-pull" alkene and masked amino acid equivalent used primarily to access fused bicyclic systems like thieno[3,2-d]pyrimidines.


-Enamino Ester / Heterocyclic Building Block

Executive Summary & Chemical Profile

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate is a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., bioisosteres of quinazolines). Unlike its fully aromatic thiophene counterpart, the 4,5-dihydro analog possesses a puckered ring conformation and increased susceptibility to oxidation. Its core reactivity stems from the vinylogous urethane moiety (


-enamino ester), which offers a dual reaction manifold: the amino group acts as a nucleophile, while the ester serves as an electrophile for cyclocondensation.
Chemical Profile
PropertySpecification
Chemical Structure A dihydrothiophene ring with an amino group at C3 and a methyl ester at C2.[1][2][3][4][5]
Molecular Formula

Key Reactivity Nucleophilic attack (N-3), Electrophilic attack (C-2 ester), Aromatization (Oxidation).
Stability Concern High. Susceptible to spontaneous dehydrogenation (aromatization) to the thiophene analog upon exposure to air/light.
Storage Store at -20°C under Argon/Nitrogen. Avoid oxidative conditions unless aromatization is intended.

Core Synthetic Utility: The "Scaffold Hopping" Strategy

The primary application of this molecule is in Scaffold Hopping —replacing the phenyl ring of quinazolinones with a partially saturated thiophene ring. This modifies the solubility, metabolic stability (Fsp3 character), and vector orientation of substituents in drug candidates.

Reaction Pathways Visualization

The following diagram illustrates the three primary workflows: Cyclization (A), Urea Formation (B), and Aromatization (C).

SyntheticPathways Start Methyl 3-amino-4,5- dihydrothiophene-2-carboxylate Formamide + Formamide (Niementowski-type) Start->Formamide Isocyanate + R-N=C=O (Isocyanates) Start->Isocyanate Oxidant + DDQ or S8 (Oxidation) Start->Oxidant Pyrimidinone Dihydrothieno[3,2-d] pyrimidin-4(3H)-one Formamide->Pyrimidinone Reflux/Cyclocondensation UreaInter Urea Intermediate Isocyanate->UreaInter Nucleophilic Addition CyclizedUrea 3-Substituted dihydrothieno[3,2-d] pyrimidine-2,4-dione UreaInter->CyclizedUrea Base-mediated Cyclization Aromatic Methyl 3-aminothiophene- 2-carboxylate (Fully Aromatic) Oxidant->Aromatic Dehydrogenation

Figure 1: Synthetic divergence of the dihydrothiophene scaffold. Pathway A yields the core fused bicycle; Pathway B introduces substituent diversity; Pathway C accesses the aromatic analog.

Detailed Experimental Protocols

Protocol A: Synthesis of Dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Objective: Construction of the bicyclic core via direct cyclocondensation. This is the "gold standard" reaction for this scaffold.

Mechanism: The amino group attacks the formamide carbon, displacing ammonia (or dimethylamine if DMF-DMA is used), followed by intramolecular alkoxide displacement of the ester methoxy group.

Reagents:

  • Substrate: Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (1.0 eq)

  • Reagent: Formamide (Excess, acts as solvent)

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional but improves yield

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the substrate (5.0 mmol).

  • Addition: Add Formamide (10 mL). If the substrate is not fully soluble, heat gently to 40°C. Add Ammonium Acetate (0.5 mmol).

  • Reaction: Heat the mixture to 140–150°C (oil bath temperature).

    • Critical Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (fluorescent, less polar) should disappear within 4–6 hours. A lower migrating spot (pyrimidine) will appear.

  • Workup: Cool the reaction mixture to room temperature. Pour the viscous solution into crushed ice (50 g) with vigorous stirring.

  • Isolation: The product typically precipitates as a white/off-white solid. Filter the solid via a Büchner funnel.

  • Purification: Wash the cake with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 65–80%

Protocol B: Derivatization via Urea Formation (Kinase Inhibitor Precursors)

Objective: To introduce specific R-groups at the 3-position of the pyrimidine ring, common in kinase inhibitor design (e.g., mimicking the urea motif of Sorafenib).

Reagents:

  • Substrate (1.0 eq)

  • Isocyanate R-NCO (1.1 eq) (e.g., Phenyl isocyanate)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Base: Triethylamine (1.5 eq)

Step-by-Step Methodology:

  • Solubilization: Dissolve Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (2.0 mmol) in anhydrous DCM (10 mL) under Nitrogen atmosphere.

  • Addition: Add Triethylamine (3.0 mmol). Cool the solution to 0°C in an ice bath.

  • Coupling: Dropwise add the Isocyanate (2.2 mmol) dissolved in DCM (2 mL).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Observation: A urea intermediate often precipitates. If cyclization is desired immediately, add a stronger base (e.g., NaOEt in EtOH) and reflux.

  • Cyclization (One-Pot Variant): Evaporate DCM, redissolve residue in Ethanol, add NaOEt (2.0 eq), and reflux for 2 hours.

  • Quench: Acidify with 1M HCl to pH 5. The dione product will precipitate.

Troubleshooting & Optimization

The 4,5-dihydrothiophene ring is less stable than its aromatic counterpart. Common issues involve oxidation or hydrolysis.

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization due to water in Formamide.Use fresh Formamide or add molecular sieves. Increase temp to 160°C.
Darkening of Reaction Oxidation of the thiophene ring (aromatization) or polymerization.Run reaction under strict Nitrogen/Argon atmosphere. Add antioxidants (e.g., BHT) in trace amounts.
Starting Material Stalled Steric hindrance if C4/C5 are substituted.Switch from Formamide to DMF-DMA (Dimethylformamide dimethyl acetal).[5] It forms an amidine intermediate more readily, which cyclizes upon exposure to ammonia/amines.
Product is Aromatic? Spontaneous dehydrogenation.If the goal is the dihydro product, avoid high-boiling oxidative solvents (like nitrobenzene). If the aromatic product is desired, add Sulfur (

) to the reaction.

References

  • Synthesis of Thieno[3,2-d]pyrimidines

    • Title: Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity.[6]

    • Source:Molecules (2022).[6][7]

    • Relevance: Details the cyclization of 3-amino-thiophene-2-carboxylates using POCl3 and formamide deriv
  • Reactivity of 2-Amino-4,5-dihydrothiophenes (ADHTs)

    • Title: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis... Leading to New Hexahydrothieno[2,3-d]pyrimidines.
    • Source:ACS Omega (2018).
    • Relevance: Provides foundational handling data for the dihydrothiophene scaffold and its stability profile.
  • General Gewald Reaction Context

    • Title: Recent Report on Thieno[2,3-d]pyrimidines.[4][6][7][8]

    • Source:ResearchGate (Review).[3]

    • Relevance: Reviews the broad utility of aminothiophene carboxyl

Sources

Application Note: Derivatization Strategies for Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific reactivity profile of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS: 167280-87-7), a versatile enamine-ester scaffold distinct from its fully aromatic thiophene analog.

Executive Summary & Scaffold Analysis

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (1 ) is a critical pharmacophore precursor. Unlike the fully aromatic 3-aminothiophene-2-carboxylate, compound 1 possesses a


-enamine  character. This saturation at positions 4 and 5 imparts unique conformational flexibility and reactivity profiles, making it an ideal starting material for 6,7-dihydrothieno[3,2-d]pyrimidines —a scaffold seen in novel kinase inhibitors and metabolic modulators.
Reactivity Hotspots

The molecule presents three distinct vectors for chemical modification:

  • Nucleophilic Amino Group (C3-NH₂): Highly reactive towards electrophiles (acyl chlorides, isocyanates, aldehydes).

  • Electrophilic Ester Group (C2-COOMe): Susceptible to nucleophilic attack, facilitating cyclization reactions.

  • Dihydrothiophene Core (C4-C5): A site for oxidative aromatization to the thiophene or functionalization via allylic oxidation.

ReactivityMap Scaffold Methyl 3-amino-4,5- dihydrothiophene-2-carboxylate N_Func N-Functionalization (Ureas, Amides, Sulfonamides) Scaffold->N_Func Electrophiles (R-NCO, R-COCl) Cyclization Heterocyclic Fusion (Thienopyrimidines) Scaffold->Cyclization C1 synthons (Formamide, DMF-DMA) Aromatization Oxidative Aromatization (Thiophene formation) Scaffold->Aromatization Oxidants (DDQ, S8)

Figure 1: Strategic reactivity map of the dihydrothiophene scaffold.

Core Derivatization Pathways

Pathway A: Synthesis of 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-ones

This is the primary application of scaffold 1 . By reacting the adjacent amino and ester groups with a "one-carbon" synthon, you construct the pyrimidine ring.

Mechanism: The amine attacks the electrophilic carbon source (e.g., formamide), followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the methyl ester, releasing methanol.

Pathway B: Oxidative Aromatization

For applications requiring a planar, fully aromatic system, 1 can be oxidized to Methyl 3-aminothiophene-2-carboxylate . This is often necessary if the dihydro-analog exhibits metabolic instability or poor receptor binding affinity.

Pathway C: Urea/Thiourea Formation

Reaction with isocyanates or isothiocyanates yields stable ureas. These intermediates can be isolated for SAR (Structure-Activity Relationship) studies or forced to cyclize under basic conditions to form 2-substituted-thienopyrimidine-2,4-diones .

Detailed Experimental Protocols

Protocol 1: Synthesis of 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Objective: Cyclization of 1 using formamide. Scope: High-yield synthesis of the bicyclic core.

Reagents:

  • Substrate: Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (1.0 eq)[1]

  • Reagent/Solvent: Formamide (10.0 eq) - Acts as both reactant and solvent.[2]

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional, accelerates reaction.

Procedure:

  • Setup: Charge a round-bottom flask with 1 (e.g., 500 mg, 3.14 mmol) and Formamide (5 mL). Add Ammonium Acetate (24 mg).

  • Reaction: Heat the mixture to 140°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting material (UV active, lower polarity) should disappear, replaced by a more polar product spot.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (20 mL).

  • Isolation: The product often precipitates as a white/off-white solid.

    • If solid forms: Filter, wash with cold water (2 x 5 mL) and diethyl ether (5 mL).

    • If no precipitate: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH gradient).

Expected Yield: 65–80%[3]

Protocol 2: Derivatization via Isocyanates (Urea Formation)

Objective: Synthesis of N-(2-(methoxycarbonyl)-4,5-dihydrothiophen-3-yl)-N'-arylureas. Scope: Introduction of diversity elements (R-groups) for SAR.

Reagents:

  • Substrate 1 (1.0 eq)[4]

  • Aryl Isocyanate (1.1 eq) (e.g., Phenyl isocyanate)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Base: Triethylamine (1.2 eq) - Only if using HCl salts; usually not needed for neutral isocyanates.

Procedure:

  • Dissolution: Dissolve 1 (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen atmosphere.

  • Addition: Add the Aryl Isocyanate (1.1 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–12 hours.

    • Observation: A precipitate (the urea) often forms directly in the reaction mixture.

  • Workup:

    • Filter the precipitate and wash with cold DCM.

    • If soluble, concentrate the solvent and triturate with Hexanes/Ether.

  • Data Validation: 1H NMR should show two distinct NH singlets (typically

    
     8.0–10.0 ppm) and the retention of the methyl ester singlet (
    
    
    
    3.7–3.8 ppm).
Protocol 3: Oxidative Aromatization (Dehydrogenation)

Objective: Conversion to Methyl 3-aminothiophene-2-carboxylate. Context: Use this if the dihydro core is not desired.

Reagents:

  • Substrate 1 (1.0 eq)[4]

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq)

  • Solvent: 1,4-Dioxane or Toluene.

Procedure:

  • Reaction: Dissolve 1 in 1,4-Dioxane (0.2 M concentration). Add DDQ (1.1 eq) in one portion.

  • Conditions: Reflux (100°C) for 1–2 hours. The reaction mixture will turn dark (formation of DDHQ complex).

  • Workup: Cool to RT. Filter off the precipitated DDHQ byproduct.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes:EtOAc).

    • Note: The aromatic product is typically less polar than the dihydro precursor.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Cyclization Incomplete ring closure due to steric bulk.Switch from Formamide to DMF-DMA (Dimethylformamide dimethyl acetal) to form the amidine intermediate first, then cyclize with NH₄OAc/AcOH.
Product is Oily/Sticky Residual Formamide or DMF.Lyophilize or perform an aggressive aqueous wash (Brine) during extraction.
Decomposition Enamine hydrolysis.Ensure all solvents are anhydrous . Avoid acidic conditions during workup unless aromatizing.
Regioselectivity Issues N-alkylation vs N-acylation.When using alkyl halides, use a non-nucleophilic base (NaH) at 0°C. For acylation, Pyridine is the preferred base.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

SynthesisWorkflow Start Methyl 3-amino-4,5- dihydrothiophene-2-carboxylate (1) Inter_Amidine Intermediate: Amidine Start->Inter_Amidine DMF-DMA Reflux Prod_Pyrim 6,7-Dihydrothieno [3,2-d]pyrimidin-4-one Start->Prod_Pyrim Formamide 140°C (Direct) Prod_Urea N-Carbamoyl Derivative Start->Prod_Urea R-NCO DCM, RT Prod_Aromatic Methyl 3-amino thiophene-2-carboxylate Start->Prod_Aromatic DDQ Dioxane, Reflux Inter_Amidine->Prod_Pyrim NH4OAc Cyclization

Figure 2: Divergent synthetic pathways: Cyclization, Functionalization, and Aromatization.

References

  • Gewald Reaction & Thiophene Synthesis

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Synthesis of Thieno[3,2-d]pyrimidines

    • Modh, R. P., et al. (2014). Synthesis and biological evaluation of some new thieno[3,2-d]pyrimidine derivatives. Journal of Saudi Chemical Society.

  • Cyclization Strategies (Niementowski variation)

    • Connolly, D. J., et al. (2005). Synthesis of quinazolinones and thienopyrimidinones via a Niementowski-type reaction. Tetrahedron.

  • Isocyanate Reactivity & Urea Formation

    • Smith, M. B., & March, J. (2007).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Isocyanate-Amine addition).

(Note: While specific literature on the "4,5-dihydro" variant is rarer than the aromatic analog, the chemistry cited above for the aromatic system is homologous and validated for enamine-ester systems).

Sources

Strategic Synthesis of Thieno[2,3-d]pyrimidines from Aminothiophene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of purine, this fused heterocyclic system is integral to a vast array of pharmacologically active compounds, demonstrating activities that span anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1][2][3] Its structural similarity to the fundamental building blocks of DNA and RNA allows it to interact with a wide range of biological targets, making it a privileged scaffold in drug discovery.[1][2]

This guide provides a detailed overview of the primary synthetic routes to thieno[2,3-d]pyrimidines, focusing on the most robust and versatile strategy: the construction of the pyrimidine ring onto a pre-formed, functionalized thiophene. We will begin with the synthesis of the critical 2-aminothiophene intermediate via the Gewald reaction, followed by an in-depth exploration of various cyclization protocols to achieve the target thieno[2,3-d]pyrimidine core.

Part 1: The Foundation - Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction

The successful synthesis of thieno[2,3-d]pyrimidines is critically dependent on the efficient preparation of polysubstituted 2-aminothiophenes. The Gewald three-component reaction stands as the most prominent and widely adopted method for this purpose, valued for its operational simplicity and the accessibility of its starting materials.[4][5][6]

Mechanism and Rationale

The reaction proceeds through a one-pot condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.[5][7] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5][7] The base (e.g., morpholine, piperidine) deprotonates the active methylene compound, which then attacks the carbonyl carbon, followed by dehydration to yield a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The elemental sulfur (S₈) ring is opened, and a sulfur anion adds to the β-position of the unsaturated intermediate.[7][8]

  • Intramolecular Cyclization & Tautomerization: The terminal sulfur atom then attacks the nitrile group, leading to the formation of a five-membered imine ring.[7] A subsequent tautomerization (aromatization) yields the stable 2-aminothiophene product.

This sequence explains the necessity of an electron-withdrawing group (like -CN or -COOEt) at the 3-position, as it activates the methylene group for the initial condensation and stabilizes the intermediates.

Gewald_Mechanism Gewald Reaction Mechanism cluster_start Starting Materials cluster_process Reaction Sequence Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Sulfur (S8) Michael Michael Addition of Sulfur Sulfur->Michael Knoevenagel->Michael Base Cyclization Intramolecular Cyclization & Aromatization Michael->Cyclization Product 2-Aminothiophene Precursor Cyclization->Product

Caption: Workflow of the Gewald three-component reaction.

Protocol 1: Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a typical Gewald reaction for preparing a key precursor for many thienopyrimidine-based drugs.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or Piperidine)

  • Ethanol

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (0.1 mol), malononitrile (0.1 mol), and ethanol (50 mL).

  • Stir the mixture at room temperature and add elemental sulfur (0.1 mol) in one portion.

  • Add morpholine (0.1 mol) dropwise to the stirring suspension. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to 50-60°C and maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Pour the mixture into 100 mL of ice-cold water with stirring to precipitate any remaining product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from ethanol or isopropanol to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a crystalline solid.

Self-Validation:

  • Expected Yield: 75-90%.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. The IR spectrum should show characteristic peaks for the amino (-NH₂) and nitrile (-C≡N) groups.

Part 2: Annulation of the Pyrimidine Ring

With the 2-aminothiophene precursor in hand, the next stage is the cyclization to form the fused pyrimidine ring. The choice of reagent dictates the substitution pattern on the resulting thieno[2,3-d]pyrimidine.

This is one of the most direct methods to synthesize 3,4-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. Formamide serves as the source for the C2 and N3 atoms of the pyrimidine ring.[9][10]

Formamide_Cyclization Formamide Cyclization Aminothiophene 2-Aminothiophene-3-carboxylate Formamide + Formamide Product Thieno[2,3-d]pyrimidin-4(3H)-one Formamide->Product Reflux (High Temp)

Caption: Synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones using formamide.

Protocol 2A: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[7][11]thieno[2,3-d]pyrimidin-4-one

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (prepared from cyclohexanone and ethyl cyanoacetate via Gewald reaction).

  • Formamide

Procedure:

  • Place the 2-aminothiophene ester (0.01 mol) and an excess of formamide (20 mL) into a round-bottom flask fitted with a reflux condenser.[10]

  • Heat the mixture under reflux for 2-3 hours.[10] The reaction temperature will be high (formamide b.p. = 210°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature overnight. The product will precipitate as a solid.[10]

  • Filter the solid, wash thoroughly with water to remove excess formamide, and then dry.

  • Recrystallize the product from ethanol to yield pure crystals.[10]

Causality: High temperatures are required to drive the condensation and cyclization, which involves the elimination of ethanol and water. The large excess of formamide acts as both reactant and solvent.

When the starting material is a 2-amino-3-cyanothiophene, several pathways are available to form the pyrimidine ring, leading to different substitution patterns at the 4-position.

Protocol 2B.1: Synthesis of 4-Aminothieno[2,3-d]pyrimidines with Formamide

In contrast to the ester starting material, reacting the 2-amino-3-cyanothiophene with formamide typically yields the 4-amino derivative.[9]

Procedure:

  • Combine 2-amino-4,5-dimethylthiophene-3-carbonitrile (0.01 mol) and formamide (15 mL) in a flask.

  • Reflux the mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Protocol 2B.2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones with Formic Acid

Using formic acid with a 2-amino-3-cyanothiophene provides an alternative route to the 4-oxo scaffold. The reaction proceeds via in-situ hydrolysis of the nitrile to an amide, followed by cyclization.[9][12]

Procedure:

  • Reflux a solution of the 2-amino-3-cyanothiophene derivative (0.01 mol) in an excess of 90% formic acid (15 mL) for 12-24 hours.[12]

  • After cooling, carefully pour the solution into ice water.

  • The product will precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize from methanol or acetic acid.[12]

This highly versatile route allows for the introduction of a wide variety of substituents at the 4-position. It involves the conversion of the readily accessible 4-oxo intermediate to a 4-chloro derivative, which then serves as an electrophilic substrate for nucleophilic substitution.[6][13]

multistep_synthesis Synthesis of 4-Amino Derivatives Thienopyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one ChloroThienopyrimidine 4-Chlorothieno[2,3-d]pyrimidine Thienopyrimidinone->ChloroThienopyrimidine POCl3, Reflux FinalProduct 4-(Substituted)aminothieno[2,3-d]pyrimidine ChloroThienopyrimidine->FinalProduct Amine (R-NH2), Base

Caption: Versatile pathway to 4-substituted aminothieno[2,3-d]pyrimidines.

Protocol 2C: Synthesis of 4-Morpholinothieno[2,3-d]pyrimidine

Step 1: Chlorination

  • Suspend the 5,6,7,8-tetrahydro-3H-benzo[7][11]thieno[2,3-d]pyrimidin-4-one (0.01 mol) in phosphorus oxychloride (POCl₃, 15 mL).

  • Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Heat the mixture to reflux for 3-4 hours, at which point the solution should become clear.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4-chloro intermediate. Use this crude product directly in the next step.

Step 2: Nucleophilic Substitution

  • Dissolve the crude 4-chlorothieno[2,3-d]pyrimidine (0.01 mol) in a solvent such as isopropanol or acetonitrile (25 mL).[6]

  • Add morpholine (0.012 mol, 1.2 equivalents) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).[6]

  • Heat the reaction mixture at 80°C and monitor by TLC. The reaction is typically complete within 4-8 hours.[6]

  • Cool the mixture, and if a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product.

Summary of Synthetic Protocols
Starting MaterialReagent(s)Product TypeTypical Yields
2-Aminothiophene-3-carboxylate FormamideThieno[2,3-d]pyrimidin-4(3H)-one80-95%
2-Aminothiophene-3-carbonitrile Formamide4-Aminothieno[2,3-d]pyrimidine75-85%
2-Aminothiophene-3-carbonitrile Formic AcidThieno[2,3-d]pyrimidin-4(3H)-one60-80%
Thieno[2,3-d]pyrimidin-4(3H)-one1. POCl₃ 2. Amine (RNH₂) / Base4-(Substituted)amino-thieno[2,3-d]pyrimidine65-90% (over 2 steps)

Conclusion

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene precursors offers a robust and highly adaptable platform for generating diverse molecular libraries for drug discovery. The Gewald reaction provides a reliable entry point to the necessary thiophene intermediates. Subsequent cyclization, by carefully selecting the C1 or C1-N source (e.g., formamide, formic acid, or a chloro-intermediate route), allows for precise control over the final substitution pattern of the thieno[2,3-d]pyrimidine core. The protocols detailed herein represent field-proven, efficient methods that can be readily implemented in a research and development setting, empowering scientists to explore the vast chemical space and therapeutic potential of this important heterocyclic scaffold.

References

  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI.
  • (N/A).
  • (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
  • (N/A). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • (N/A).
  • (N/A). Gewald Reaction. Organic Chemistry Portal.
  • (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI.
  • (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI.
  • (N/A). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
  • (N/A). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing.
  • (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PMC.
  • (N/A). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Lei, H., Wang, M., Han, J., & Lan, Z. (N/A). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
  • Teja B, R., Sreelakshmi M, M., Kumar G, A., & K, P. (N/A).

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Application Note: The Gewald Reaction in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Synthesis of 2-Aminothiophenes for Drug Discovery

Executive Summary

The Gewald reaction is the premier multi-component reaction (MCR) for synthesizing polysubstituted 2-aminothiophenes.[1] This scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl rings and acting as a core pharmacophore in antipsychotics (e.g., Olanzapine), anti-inflammatory agents, and kinase inhibitors.

This guide moves beyond basic textbook descriptions to provide a robust, field-tested operational framework. It covers the mechanistic causality required for troubleshooting, optimized protocols for both batch and microwave synthesis, and specific application notes for high-value API intermediates.

Mechanistic Insight & Causality

To troubleshoot the Gewald reaction, one must understand that it is a continuous cascade of three distinct events. Failure usually occurs because the reaction stalls at the intermediate stage due to improper base selection or solvent polarity.

The Three-Stage Cascade
  • Knoevenagel Condensation: The ketone/aldehyde condenses with the activated nitrile (

    
    -cyanoester or malononitrile) to form an 
    
    
    
    -unsaturated nitrile.[2][3]
    • Critical Factor:[2] This step releases water. If the equilibrium is not driven forward (e.g., by the base or solvent choice), the reaction stalls here.

  • Thionation (Michael Addition): Elemental sulfur (

    
    ) is activated by the amine base and attacks the 
    
    
    
    -carbon.
    • Critical Factor:[2] Sulfur has poor solubility in non-polar solvents. Ethanol or DMF is required to solubilize the polysulfide intermediates.

  • Thorpe-Ziegler Cyclization: The resulting thiolate attacks the nitrile group, followed by tautomerization to form the aromatic aminothiophene.

Pathway Visualization

The following diagram illustrates the reaction flow and critical checkpoints.

GewaldMechanism Start Ketone/Aldehyde + Activated Nitrile Inter1 Intermediate 1: α,β-Unsaturated Nitrile Start->Inter1 Knoevenagel Condensation (-H2O) Base Base Catalyst (Morpholine/Et3N) Base->Start Catalyzes Sulfur Elemental Sulfur (S8) Base->Sulfur Activates Inter2 Intermediate 2: Thiolate Adduct Inter1->Inter2 Michael Addition of Sulfur Sulfur->Inter2 Product Final Product: 2-Aminothiophene Inter2->Product Cyclization & Tautomerization

Caption: Mechanistic cascade of the Gewald reaction. Note that the base serves dual roles: catalyzing the condensation and activating the elemental sulfur.[2]

Strategic Application: Synthesis of Olanzapine Intermediate

The industrial relevance of the Gewald reaction is best exemplified by the synthesis of Olanzapine (Zyprexa) . The thiophene core is constructed in a single step using propionaldehyde, a modification that requires careful temperature control to prevent self-polymerization of the aldehyde.

Case Study: 2-Amino-5-methylthiophene-3-carbonitrile
  • Target: Precursor for Olanzapine.

  • Reagents: Propionaldehyde + Malononitrile + Sulfur.

  • Challenge: Propionaldehyde is volatile and prone to aldol condensation.

  • Solution: Use of a "one-pot, two-stage" addition where sulfur and base are added after a brief pre-stirring of the aldehyde and nitrile, or using a specific solvent system like DMF to stabilize the intermediate.

Validated Experimental Protocols

Protocol A: Standard Bench-Scale Synthesis (Molar Scale)

Best for: Scale-up, robust synthesis of standard libraries.

Reagents:

  • Ketone/Aldehyde (1.0 equiv)[3]

  • Ethyl Cyanoacetate or Malononitrile (1.0 equiv)

  • Elemental Sulfur (1.0 equiv)[4]

  • Morpholine (1.0 equiv) or Diethylamine

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (e.g., cyclohexanone, 10 mmol) and activated nitrile (10 mmol) in Ethanol (10 mL).

  • Catalyst Addition: Add Morpholine (10 mmol) dropwise.

    • Expert Insight: The reaction is exothermic. For reactive aldehydes, cool to 0°C during addition. For ketones, RT is acceptable.

  • Sulfur Addition: Add elemental sulfur (10 mmol) in a single portion.

  • Reaction: Heat the mixture to 60–70°C for 2–12 hours.

    • Self-Validating Checkpoint: The reaction mixture typically changes from yellow to dark brown/red. The dissolution of solid sulfur indicates the reaction is progressing.

  • Workup: Cool the mixture to room temperature (or 0°C).

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry. This is common for malononitrile derivatives.

    • Scenario B (Oily residue): Pour the mixture into crushed ice/water (50 mL). Stir vigorously for 30 minutes to induce precipitation. If oil persists, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Protocol B: Microwave-Assisted Synthesis (Library Scale)

Best for: High-throughput screening (HTS), difficult substrates.

Reagents: Same stoichiometry as Protocol A. Solvent: Ethanol or DMF (DMF allows higher temperatures).

Step-by-Step Methodology:

  • Loading: Combine all reagents in a microwave-compatible vial (2–5 mL).

  • Irradiation:

    • Temperature: 100–120°C.

    • Time: 10–20 minutes.

    • Power: Dynamic mode (max 150W).

  • Safety Note: Sulfur reactions can generate pressure. Ensure the vial is rated for the expected pressure.

  • Workup: Pour into ice water. The product often precipitates immediately due to the high conversion rate.

Troubleshooting & Self-Validation System

A robust protocol includes "if/then" logic. Use this table to diagnose failure modes.

ObservationDiagnosisCorrective Action
Sulfur remains undissolved Reaction failed at Stage 2 (Thionation).1. Increase temperature.2. Switch solvent to DMF or add a co-solvent.3. Ensure base is fresh (amines can absorb CO2).
Product is a sticky oil Impurities or incomplete cyclization.1. "Scratch" the flask walls with a glass rod to induce nucleation.2. Recrystallize from boiling ethanol.3. Triturate with cold ether.
Low Yield (<30%) Knoevenagel step reversible or steric hindrance.Switch to 2-Step Method: Pre-condense the ketone and nitrile to isolate the alkene before adding sulfur and base.
Violent Exotherm Aldehyde substrate is too reactive.Dilute the reaction (more solvent) and add the base at 0°C slowly.
Experimental Workflow Diagram

The following diagram outlines the decision matrix for purification, ensuring the user knows how to handle the crude mixture.

Workflow Reaction Reaction Complete (TLC Check) Cool Cool to RT / 0°C Reaction->Cool Precipitate Precipitate Formed? Cool->Precipitate Filter Filter Solid Wash with cold EtOH Precipitate->Filter Yes IceWater Pour into Ice Water Stir 30 mins Precipitate->IceWater No Recryst Recrystallization (EtOH/H2O) Filter->Recryst Precipitate2 Solid Formed? IceWater->Precipitate2 Precipitate2->Filter Yes Extract Extract with EtOAc Column Chromatography Precipitate2->Extract No (Oil)

Caption: Decision tree for the workup and purification of Gewald reaction products.

Scope and Limitations

ParameterScopeLimitation
Ketone Structure Cyclic ketones (cyclohexanone, cyclopentanone) react fastest. Aryl alkyl ketones are good.Sterically hindered ketones (e.g., tert-butyl) fail or require forcing conditions.
Nitrile Component Malononitrile (highly reactive), Ethyl Cyanoacetate, Cyanoacetamide.Simple nitriles (acetonitrile) do not work; the methylene group must be activated (EWG).
Solvent Ethanol, Methanol, DMF, 1,4-Dioxane.Non-polar solvents (Toluene, Hexane) fail due to poor sulfur solubility.
Base Morpholine, Piperidine, Diethylamine,

.[2]
Inorganic bases (

) are generally less effective in the standard one-pot protocol.

References

  • BenchChem. The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes.[3] Retrieved from

  • Organic Chemistry Portal. Gewald Reaction: Mechanism and Recent Literature. Retrieved from

  • National Institutes of Health (PubMed). The Gewald multicomponent reaction. Mol Divers. 2011 Feb;15(1):3-33.[5] Retrieved from

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from

  • BenchChem. Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. Retrieved from

  • Quick Company. A One Pot Process For The Preparation Of Olanzapine Intermediate. Retrieved from

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Application Notes and Protocols for Cycloaddition Reactions of Dihydrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Power of Dihydrothiophenes in Cycloaddition Chemistry

Dihydrothiophene derivatives are versatile building blocks in modern organic synthesis, offering access to a diverse array of complex molecular architectures. Their utility stems from the unique reactivity of the endocyclic double bond and the influence of the sulfur heteroatom, which can be readily oxidized to the corresponding S-oxide and S,S-dioxide. This modulation of the sulfur oxidation state profoundly alters the electronic properties and reactivity of the dihydrothiophene ring, making these compounds valuable partners in a range of cycloaddition reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the theory and practice of cycloaddition reactions involving dihydrothiophene derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for key reactions, and offer insights into troubleshooting and optimization. The aim is to equip the reader with the knowledge to confidently and successfully employ these powerful reactions in their own synthetic endeavors.

Core Concepts: Understanding the Reactivity of Dihydrothiophene Derivatives

The cycloaddition reactivity of dihydrothiophenes is primarily dictated by two factors: the position of the double bond (2,3- vs. 2,5-dihydrothiophene) and the oxidation state of the sulfur atom.

  • 2,5-Dihydrothiophenes: In their ground state, 2,5-dihydrothiophenes are not particularly reactive in cycloadditions. However, upon oxidation to the 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene), they become excellent precursors for in-situ generation of conjugated dienes via thermal cheletropic extrusion of sulfur dioxide. These transient dienes readily participate in [4+2] Diels-Alder cycloadditions.

  • 2,3-Dihydrothiophenes: The double bond in 2,3-dihydrothiophenes can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. The electron-donating nature of the sulfur atom can influence the regioselectivity of these reactions.

  • Thiophene S-Oxides: The oxidation of thiophenes to thiophene S-oxides, which are isomers of dihydrothiophene S-oxides, disrupts the aromaticity of the thiophene ring, rendering them potent dienes for Diels-Alder reactions.[1] These species are often highly reactive and are typically generated in situ.[2]

The following diagram illustrates the key dihydrothiophene derivatives and their roles in cycloaddition reactions.

Caption: Key dihydrothiophene derivatives and their cycloaddition pathways.

[4+2] Diels-Alder Cycloadditions: A Workhorse for Ring Construction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of six-membered rings. Dihydrothiophene derivatives can participate in this reaction as either the diene or the dienophile component.

Protocol 1: In-Situ Diene Generation from 2,5-Dihydrothiophene-1,1-dioxide

This protocol describes the reaction of a transient diene, generated from 2,5-dihydrothiophene-1,1-dioxide, with an electron-deficient dienophile. The cheletropic extrusion of sulfur dioxide is a key, irreversible step that drives the reaction forward.[3]

Reaction Scheme:

Materials:

  • 2,5-Dimethyl-2,5-dihydrothiophene-1,1-dioxide

  • N-Phenylmaleimide

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,5-dimethyl-2,5-dihydrothiophene-1,1-dioxide (1.46 g, 10.0 mmol) and N-phenylmaleimide (1.73 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous xylene to the flask via a syringe.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring. The evolution of sulfur dioxide gas will be observed. Caution: This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Cooling and Crystallization: Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature. The product will often crystallize out of the solution upon cooling.

  • Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting:

  • Low Yield: Ensure that the xylene is anhydrous, as moisture can interfere with the reaction. Incomplete extrusion of SO2 can also lead to lower yields; ensure the reaction is heated to a sufficient temperature for an adequate duration.

  • Side Products: At very high temperatures, side reactions such as polymerization of the diene may occur. Careful temperature control is crucial.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Thiophene with a Dienophile

While thiophene itself is a poor diene due to its aromaticity, its reactivity can be enhanced by using a Lewis acid catalyst. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.[4]

Reaction Scheme:

Materials:

  • Thiophene

  • Maleic anhydride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Syringes and needles

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere, add maleic anhydride (0.98 g, 10.0 mmol) and 20 mL of anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add aluminum chloride (1.33 g, 10.0 mmol) in portions. Stir the mixture until the AlCl₃ is fully dissolved.

  • Thiophene Addition: Add thiophene (4.21 g, 50.0 mmol, 5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Thiophene: Using an excess of thiophene helps to drive the equilibrium towards the product and minimizes side reactions of the dienophile.

  • Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive. The use of anhydrous solvents and an inert atmosphere is critical for the success of the reaction.

1,3-Dipolar Cycloadditions: Accessing Five-Membered Heterocycles

1,3-dipolar cycloadditions are powerful for constructing five-membered heterocyclic rings.[5] The double bond of 2,3-dihydrothiophene derivatives can act as a dipolarophile, reacting with a variety of 1,3-dipoles.

Protocol 3: [3+2] Cycloaddition of a Nitrone to a 2,3-Dihydrothiophene Derivative

This protocol illustrates the reaction of a 2,3-dihydrothiophene derivative with a nitrone, a common 1,3-dipole, to form an isoxazolidine-fused thiophene ring system.

Reaction Scheme:

Materials:

  • Ethyl 2,3-dihydrothiophene-3-carboxylate

  • N-Benzyl-α-phenylnitrone

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reactant Mixture: In a 50 mL round-bottom flask, dissolve ethyl 2,3-dihydrothiophene-3-carboxylate (1.58 g, 10.0 mmol) and N-benzyl-α-phenylnitrone (2.11 g, 10.0 mmol) in 30 mL of anhydrous toluene.

  • Heating: Heat the mixture to reflux (approximately 110 °C) and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Solvent Removal: After completion, cool the reaction to room temperature and remove the toluene under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation: Comparison of Cycloaddition Reaction Conditions and Yields

EntryDihydrothiophene DerivativeCycloaddition PartnerReaction TypeConditionsYield (%)Reference
12,5-Dimethyl-2,5-dihydrothiophene-1,1-dioxideN-Phenylmaleimide[4+2] Diels-AlderXylene, reflux, 4h85[3]
2ThiopheneMaleic anhydride[4+2] Diels-AlderAlCl₃, DCM, rt, 24h70[4]
3Ethyl 2,3-dihydrothiophene-3-carboxylateN-Benzyl-α-phenylnitrone1,3-DipolarToluene, reflux, 16h78[1]
42,3-DihydrothiopheneTetracyanoethylene[2+2] CycloadditionAcetonitrile, UV light (λ > 300 nm), 8h65[6]

[2+2] Photochemical Cycloadditions: Synthesis of Thietane Rings

Photochemical [2+2] cycloadditions provide a route to strained four-membered rings.[7] The double bond of dihydrothiophene derivatives can undergo cycloaddition with alkenes upon photochemical activation to form thietane-fused ring systems.

Protocol 4: Photochemical [2+2] Cycloaddition

This protocol outlines a general procedure for the photochemical cycloaddition of a dihydrothiophene derivative with an alkene.

Experimental Workflow:

G A 1. Prepare solution of dihydrothiophene derivative and alkene in a quartz tube. B 2. Degas the solution with an inert gas (e.g., Argon) for 15-20 minutes. A->B C 3. Irradiate the solution in a photoreactor with a suitable UV lamp (e.g., medium-pressure Hg). B->C D 4. Monitor reaction by TLC or GC-MS. C->D E 5. Concentrate the reaction mixture in vacuo. D->E F 6. Purify the product by column chromatography. E->F

Caption: General workflow for a photochemical [2+2] cycloaddition.

Materials:

  • 2,3-Dihydrothiophene

  • Cyclohexenone

  • Acetonitrile (spectroscopic grade)

  • Quartz reaction vessel

  • Photoreactor equipped with a medium-pressure mercury lamp

  • Inert gas supply

Procedure:

  • Solution Preparation: In a quartz reaction vessel, prepare a solution of 2,3-dihydrothiophene (0.86 g, 10.0 mmol) and cyclohexenone (1.92 g, 20.0 mmol) in 100 mL of acetonitrile.

  • Degassing: Purge the solution with a gentle stream of argon for 20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with a medium-pressure mercury lamp for 8-12 hours. Maintain the reaction temperature at around 20-25 °C using a cooling fan or water bath.

  • Monitoring: Periodically check the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Dihydrothiophenes: Dihydrothiophenes can be volatile and have unpleasant odors. Handle them in a fume hood and store them in tightly sealed containers in a cool, well-ventilated area. 2,3-Dihydrothiophene can polymerize explosively in the presence of acid.[1]

  • Oxidizing Agents: When preparing S-oxides and S,S-dioxides, handle oxidizing agents like m-CPBA with care as they can be shock-sensitive.

  • Photochemical Reactions: UV radiation is harmful to the eyes and skin. Ensure the photoreactor is properly shielded.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[9]

Conclusion

The cycloaddition reactions of dihydrothiophene derivatives represent a powerful and versatile toolkit for the synthesis of a wide range of carbocyclic and heterocyclic structures. By understanding the underlying principles of their reactivity and by employing the detailed protocols provided in this guide, researchers can effectively harness the synthetic potential of these valuable building blocks. Careful attention to reaction conditions, safety procedures, and purification techniques will ensure successful and reproducible outcomes in the laboratory.

References

  • Block, E. (2007). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. In Science of Synthesis (Vol. 33, pp. 187-214). Thieme.
  • van den Berg, K. J., & van Leusen, A. M. (1993). Formation and [4+2] cycloaddition reactions of 2,3-dimethylene-2,3-dihydrothiophene. Recueil des Travaux Chimiques des Pays-Bas, 112(1), 1-10.
  • Gomez-Ballesteros, R., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 993.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Cohen, T. (2016, March 26). How to Determine the Products of Diels-Alder Reactions. Dummies.com.
  • Organic Chemistry Portal. (2016). Synthesis of 2,3-dihydrothiophenes.
  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.
  • Kumar, A., et al. (2019). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 84(15), 9479-9490.
  • Torssell, K. (1976). Diels-Alder Reactions of Thiophene Oxides Generated in situ. Acta Chemica Scandinavica, B 30, 353-357.
  • Kumar, K. A. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. International Journal of ChemTech Research, 5(6), 3032-3043.
  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles.
  • AK Lectures. (2014, July 12). Photochemical (2+2) Cycloaddition Reaction [Video]. YouTube.
  • Sivaguru, J. (2022). [2 + 2] photocycloaddition. Pure and Applied Chemistry, 94(5), 557-568.
  • Chemistry LibreTexts. (2020, August 15). 3: Diels-Alder Reaction.
  • Wang, Y., et al. (2024). Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. Molecules, 29(8), 1792.
  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • AK Lectures. (2014, July 12). Photochemical (2+2) Cycloaddition Example [Video]. YouTube.
  • Dong, V. M. (2014). Chemistry of Thiophene 1,1-Dioxides. University of California, Irvine.
  • Transformation Tutoring. (2024, January 16). A Complete Guide To The Diels Alder Reaction.
  • Request PDF. (2025, August 7). The One-Pot Synthesis and Diels-Alder Reactivity of 2,5-Dihydrothiophene-1,1-dioxide-3-carboxylic Acid.
  • Meth-Cohn, O., & van Vuuren, G. (1984). Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds.
  • Zhang, M., et al. (2021). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 26(23), 7291.
  • Pentzer, E. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP)
  • Portilla, J. (2026, February). Mechanism of 1,3-dipolar cycloaddition reaction.
  • Vanderbilt University Medical Center. (n.d.).
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Application Notes and Protocols: Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can serve as templates for diverse and biologically active compounds is perpetual. Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate is a heterocyclic building block of significant interest, offering a unique combination of functionalities poised for a variety of chemical transformations. Its enamine-like reactivity, coupled with the presence of a versatile ester group, makes it an ideal precursor for the synthesis of condensed heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These fused pyrimidine structures are recognized as privileged scaffolds due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets, including protein kinases, making them valuable in the development of anti-inflammatory and anti-cancer agents.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate as a strategic starting material. We will delve into its synthesis, explore its reactivity, and provide detailed, field-proven protocols for its conversion into high-value downstream products. The causality behind experimental choices will be elucidated to empower the user to not only replicate the procedures but also to adapt and innovate upon them.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate.

PropertyValueSource
CAS Number 167280-87-7[1]
Molecular Formula C₆H₉NO₂S[1]
Molecular Weight 159.21 g/mol [1]
Appearance Solid-
Storage Sealed in dry, Room Temperature[1]

Note: Spectroscopic data for this specific dihydro- compound is not widely published. The data for the closely related aromatic analogue, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1), can serve as a useful reference point. Researchers should perform full characterization upon synthesis.

Part 1: Synthesis of the Building Block

Conceptual Workflow: Gewald Synthesis

The following diagram illustrates the conceptual pathway for the synthesis of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate.

Gewald_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Mercaptoacetic_acid_methyl_ester Methyl Mercaptoacetate Knoevenagel Knoevenagel-type Condensation Mercaptoacetic_acid_methyl_ester->Knoevenagel Reactant Cyanoacetic_acid_methyl_ester Methyl Cyanoacetate Cyanoacetic_acid_methyl_ester->Knoevenagel Reactant Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Sulfur Elemental Sulfur (S8) Thiol_addition Michael Addition of Thiol Sulfur->Thiol_addition Reactant Knoevenagel->Thiol_addition Intermediate Cyclization Intramolecular Cyclization Thiol_addition->Cyclization Intermediate Target_Molecule Methyl 3-amino-4,5- dihydrothiophene-2-carboxylate Cyclization->Target_Molecule Final Step caption Conceptual workflow for the Gewald synthesis.

Caption: Conceptual workflow for the Gewald synthesis.

Protocol 1: Synthesis of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (Adapted Gewald Protocol)

This protocol is adapted from general Gewald reaction procedures for related 2-aminothiophenes. Optimization may be required.

Materials:

  • Methyl thioglycolate

  • Methyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine

  • Methanol

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine methyl thioglycolate (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in methanol.

  • Cool the mixture in an ice bath.

  • Slowly add morpholine (1.5 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 45-50 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Self-Validation and Causality:

  • Knoevenagel Condensation: The initial step is a base-catalyzed Knoevenagel condensation between the active methylene of methyl cyanoacetate and one of the reactants. The morpholine acts as the basic catalyst.

  • Michael Addition: The thiolate, generated in situ from methyl thioglycolate and the base, undergoes a Michael addition to the activated double bond of the Knoevenagel adduct.

  • Ring Closure: The final step involves an intramolecular attack of the carbanion on a sulfur atom of the polysulfide chain (formed from elemental sulfur), followed by cyclization and elimination to afford the dihydrothiophene ring.

  • Temperature Control: The initial cooling is crucial to control the exothermic reaction upon addition of the base. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

Part 2: Application in the Synthesis of Thieno[2,3-d]pyrimidines

The primary application of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate is as a precursor to the medicinally important thieno[2,3-d]pyrimidine scaffold. The synthesis typically involves a three-step sequence: cyclocondensation to form the pyrimidinone ring, chlorination of the 4-oxo group, and subsequent nucleophilic substitution to introduce diversity.

Overall Synthetic Workflow

Thienopyrimidine_Synthesis Start Methyl 3-amino-4,5- dihydrothiophene-2-carboxylate Step1 Cyclocondensation (Formamide, Reflux) Start->Step1 Intermediate1 4,5-Dihydrothieno[2,3-d] pyrimidin-4(3H)-one Step1->Intermediate1 Step2 Chlorination (POCl₃, Reflux) Intermediate1->Step2 Intermediate2 4-Chloro-6,7-dihydro- thieno[2,3-d]pyrimidine Step2->Intermediate2 Step3 Nucleophilic Substitution (Amines, Base) Intermediate2->Step3 Product Substituted 4-Amino- 6,7-dihydrothieno[2,3-d]pyrimidines Step3->Product caption Multi-step synthesis of thieno[2,3-d]pyrimidines.

Caption: Multi-step synthesis of thieno[2,3-d]pyrimidines.

Protocol 2: Synthesis of 6,7-Dihydro-3H-thieno[2,3-d]pyrimidin-4-one

Materials:

  • Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

  • Formamide

  • Standard glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask, place Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Heat the mixture to reflux (approximately 180-190 °C) for 2-4 hours.

  • Monitor the reaction by TLC. The product is typically more polar than the starting material.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the cooled solution.

  • Collect the solid by filtration, wash thoroughly with water to remove residual formamide, and then with a small amount of cold ethanol.

  • Dry the product under high vacuum.

Self-Validation and Causality:

  • Cyclocondensation: Formamide serves as both the solvent and the source of the C2 and N3 atoms of the pyrimidine ring. The reaction proceeds through an initial formation of a formamidine intermediate, followed by intramolecular cyclization and elimination of methanol and water.

  • High Temperature: The high reflux temperature of formamide is necessary to drive the reaction to completion.

Protocol 3: Synthesis of 4-Chloro-6,7-dihydrothieno[2,3-d]pyrimidine

Materials:

  • 6,7-Dihydro-3H-thieno[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6,7-Dihydro-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux for 4-8 hours. The reaction should become a clear solution as it proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel.

Self-Validation and Causality:

  • Chlorination: POCl₃ is a standard reagent for converting lactams and hydroxylated pyrimidines to their corresponding chloro derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive electrophile.

  • Careful Quenching: The quenching of excess POCl₃ with ice is highly exothermic and releases HCl gas. This must be done with extreme caution in a fume hood.

Protocol 4: Synthesis of Substituted 4-Amino-6,7-dihydrothieno[2,3-d]pyrimidines

Materials:

  • 4-Chloro-6,7-dihydrothieno[2,3-d]pyrimidine

  • Desired primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine - DIPEA)

  • Solvent (e.g., isopropanol, DMF, or acetonitrile)

Procedure:

  • In a reaction vessel, dissolve 4-Chloro-6,7-dihydrothieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent.

  • Add the desired amine (1.2-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to reflux or use microwave irradiation (e.g., 120 °C for 20-30 minutes) until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • Otherwise, remove the solvent under reduced pressure.

  • The crude residue can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by drying of the organic layer and concentration.

  • Further purification can be achieved by column chromatography or recrystallization.

Self-Validation and Causality:

  • Nucleophilic Aromatic Substitution (S_NAr): The chloro group at the 4-position of the pyrimidine ring is activated towards nucleophilic substitution by the electron-withdrawing nitrogen atoms in the ring. The amine acts as the nucleophile, displacing the chloride ion.

  • Base: The base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

Quantitative Data Summary

The following table provides representative yields for the synthesis of thieno[2,3-d]pyrimidine derivatives, adapted from literature for analogous compounds. Actual yields will vary depending on the specific substrates and reaction conditions.

StepStarting MaterialProductReagentsTypical Yield
22-Aminothiophene-3-carboxylateThieno[2,3-d]pyrimidin-4-oneFormamide60-80%
3Thieno[2,3-d]pyrimidin-4-one4-Chlorothieno[2,3-d]pyrimidinePOCl₃, cat. DMF70-95%
44-Chlorothieno[2,3-d]pyrimidine4-Aminothieno[2,3-d]pyrimidineVarious amines, Base50-90%

Conclusion and Future Outlook

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly the medicinally relevant thieno[2,3-d]pyrimidines. The protocols outlined in this document provide a robust and scientifically grounded framework for the synthesis and derivatization of this important scaffold. The logical progression from the synthesis of the building block to its elaboration into a diverse library of compounds underscores its utility in modern drug discovery programs. Further exploration of the reactivity of this building block, for instance, through reactions at the C5 position or modifications of the ester functionality, will undoubtedly open new avenues for the creation of novel chemical entities with promising biological activities.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • U.S. Patent No. 4,847,386. (1989). Process for preparing thiophene derivatives.
  • Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]

Sources

Application Note: Advanced Analytical Strategies for Monitoring Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2-aminothiophenes, particularly via the versatile Gewald reaction, is a cornerstone in the development of pharmaceuticals and functional materials.[1] Effective process control and optimization hinge on the ability to accurately monitor reaction kinetics, intermediate formation, and impurity profiles in real-time or near real-time. This guide provides a comprehensive overview of modern analytical methodologies for monitoring aminothiophene reactions. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for both offline and in-situ analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, process chemists, and drug development professionals seeking to enhance process understanding and ensure the quality and consistency of aminothiophene synthesis.

Introduction: The Synthetic and Analytical Challenge

Substituted 2-aminothiophenes are privileged scaffolds in medicinal chemistry, forming the core of various biologically active compounds, including anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[1][2] The Gewald reaction, a multi-component condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, is the most prominent method for their synthesis due to its operational simplicity and versatility.[3][4]

However, the reaction's one-pot nature presents significant analytical challenges. The mechanism involves several key stages, including a Knoevenagel condensation, the addition of sulfur to form polysulfide intermediates, and a final cyclization with aromatization.[5][6] Each step is a potential source of variation and impurities. Inefficient monitoring can lead to low yields, difficult purification, and a lack of process understanding, hindering scale-up and regulatory compliance.

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[7] Adopting a PAT-driven approach to aminothiophene synthesis allows for real-time process understanding and control, moving beyond traditional end-product testing to a more robust, science-based manufacturing paradigm.[8]

Strategic Selection of Analytical Methods

The choice of an analytical method is dictated by the specific information required (e.g., reaction completion, kinetic data, impurity identification) and the physical constraints of the reaction system. A logical workflow for method selection is crucial for efficient process development.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Application start Define Analytical Goal q1 Need Qualitative or Quantitative Data? start->q1 q2 Real-time Kinetic Data Required? q1->q2 Quantitative tlc Thin-Layer Chromatography (TLC) (Rapid, Qualitative) q1->tlc Qualitative hplc_gc Offline HPLC or GC-MS (Quantitative, High-Resolution) q2->hplc_gc No insitu In-situ NMR or Spectroscopy (Real-time, Quantitative) q2->insitu Yes endpoint Endpoint & Impurity Analysis tlc->endpoint hplc_gc->endpoint kinetics Kinetic & Mechanistic Studies hplc_gc->kinetics insitu->kinetics process_control Real-time Process Control (PAT) insitu->process_control G cluster_0 Reaction Setup cluster_1 Analysis System cluster_2 Data Acquisition & Control reactor Jacketed Reactor (Temp Control) pump Peristaltic Pump reactor->pump flow_cell NMR Flow Cell (inside magnet) pump->flow_cell Reaction Mixture Loop nmr NMR Spectrometer flow_cell->pump computer Control Computer (Acquires Spectra Over Time) flow_cell->computer Signal computer->pump Control

Sources

Precision Synthesis of Bioactive Scaffolds via Dihydrothiophene (DHT) Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The "Chameleon" Strategy

Dihydrothiophenes (DHTs) are among the most versatile "chameleon" intermediates in modern organic synthesis. Unlike static building blocks, DHTs offer three distinct modes of reactivity depending on the oxidation state of the sulfur atom and the reaction conditions:

  • The Masked Diene (Sulfolene Mode): 3-sulfolenes (2,5-dihydrothiophene-1,1-dioxides) extrude SO₂ to generate 1,3-dienes in situ, allowing for stereospecific Diels-Alder cycloadditions without the instability issues of isolated dienes.[1]

  • The Functional Scaffold (Biotin Mode): The electron-rich alkene of 2,5-DHT allows for stereoselective functionalization (e.g., [3+2] cycloadditions), a strategy immortalized by the industrial synthesis of Biotin (Vitamin B7).[1]

  • The Pharmacophore Builder (Gewald Mode): 2-amino-4,5-dihydrothiophenes serve as immediate precursors to thieno[2,3-d]pyrimidines, a privileged scaffold in oncology (e.g., kinase inhibitors).[1]

This guide provides field-proven protocols for utilizing DHTs in these three modes, supported by mechanistic insights and safety considerations.

Core Workflow 1: The "Masked Diene" Strategy (Sulfolene Extrusion)

Principle: 3-Sulfolene is a stable, crystalline solid that serves as a "storage form" for 1,3-butadiene.[1] Upon heating (~110°C), it undergoes a cheletropic elimination of SO₂, generating the diene in the presence of a dienophile. This prevents diene polymerization and allows for high local concentrations of the reactive species.

Mechanism Diagram

SulfoleneMechanism cluster_legend Key Advantage Sulfolene 3-Sulfolene (Stable Solid) TS Transition State (Concerted) Sulfolene->TS Heat (>110°C) Products 1,3-Butadiene + SO2 (Reactive Diene) TS->Products -SO2 Adduct Diels-Alder Adduct (Cyclohexene deriv.) Products->Adduct + Dienophile (e.g., Maleic Anhydride) Info Avoids handling gaseous/unstable dienes High stereocontrol (Cis-retention)

Caption: Cheletropic elimination of SO₂ from 3-sulfolene generates 1,3-butadiene in situ for immediate cycloaddition.[1]

Protocol A: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

Target: Construction of carbocyclic cores (e.g., steroid or alkaloid precursors).[1]

Materials:

  • 3-Sulfolene (2.5 g, 21 mmol)[1]

  • Maleic Anhydride (1.5 g, 15 mmol) [Limiting Reagent][1]

  • Xylenes (dry, 3.0 mL)

  • Safety: Reaction generates SO₂ gas.[1][2][3] Must be performed in a well-ventilated fume hood.[1][3]

Procedure:

  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube to the top of the condenser leading to a fume hood vent or a basic scrubber (NaOH solution) to neutralize SO₂.

  • Charging: Add 3-sulfolene, maleic anhydride, and xylenes to the flask.

  • Reaction:

    • Heat the mixture gently to ~80°C to dissolve solids.

    • Increase heat to reflux (approx. 130-140°C).[1]

    • Observation: Vigorous bubbling indicates SO₂ release.[1]

    • Maintain reflux for 30–45 minutes until gas evolution ceases.

  • Workup:

    • Cool the mixture to ~60°C.

    • Add toluene (5 mL) and petroleum ether (5 mL) to induce crystallization.[1]

    • Cool in an ice bath for 30 minutes.

    • Filter the white crystalline solid (the anhydride adduct).

  • Purification: Recrystallize from ethyl acetate/hexanes if necessary.

    • Expected Yield: 85–95%.[1]

    • Melting Point: 103–104°C.[1][2]

Critical Note: Do not overheat initially. If the diene is generated too fast before the dienophile dissolves, it may distill off or dimerize.

Core Workflow 2: The "Functional Scaffold" Strategy (Biotin Pathway)

Principle: 2,5-Dihydrothiophenes allow for the stereoselective introduction of substituents across the double bond.[1] This is best exemplified by the Hoffmann-La Roche synthesis of Biotin, where a [3+2] cycloaddition or similar functionalization sets the relative stereochemistry of the three contiguous chiral centers.

Biotin Synthesis Flow

BiotinSynthesis Start 2,5-Dihydrothiophene (Precursor) Step1 Step 1: Functionalization (Reaction with cyclic anhydride) Start->Step1 Inter1 Meso-Bicyclic Intermediate Step1->Inter1 Step2 Step 2: Desymmetrization (Enzymatic or Chiral Reduction) Inter1->Step2 Step3 Step 3: Side Chain Addition (Grignard / Wittig) Step2->Step3 End D-Biotin (Bioactive Vitamin) Step3->End

Caption: Simplified workflow for Biotin synthesis utilizing the latent symmetry of the DHT scaffold.

Protocol B: Synthesis of Meso-Imide Precursor (Biotin Intermediate)

Target: Creating the fused thieno-imidazole core.[1]

Materials:

  • 3,4-Ureido-2,5-dihydrothiophene derivative (1.0 equiv)[1]

  • Cyclic Anhydride (1.2 equiv)

  • Acetic Anhydride (cat.)[1]

  • Xylene[1][2][4][5][6]

Procedure:

  • Cyclization: Dissolve the ureido-DHT derivative in xylene. Add the cyclic anhydride.[1][4]

  • Dehydration: Add a catalytic amount of acetic anhydride to promote ring closure.[1]

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water azeotropically. Reaction time: 12–16 hours.[1]

  • Isolation: Cool to room temperature. The meso-imide often precipitates.[1] Filter and wash with cold toluene.

  • Validation: Check 1H NMR for the disappearance of the alkene protons (or shift due to conjugation) and appearance of the imide signals.

Core Workflow 3: The "Pharmacophore" Strategy (Gewald Reaction)

Principle: The Gewald reaction is a multicomponent condensation that constructs 2-aminothiophenes (and their dihydro- precursors) from simple ketones, activated nitriles, and elemental sulfur.[1][7][8] These are privileged scaffolds for kinase inhibitors and GPCR ligands.[1]

Protocol C: Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitrile

Target: Precursor for Tinoridine (anti-inflammatory) or Olanzapine analogs.[1]

Materials:

  • Cyclohexanone (or substituted ketone) (10 mmol)

  • Malononitrile (10 mmol)[1]

  • Elemental Sulfur (10 mmol, finely powdered)[1]

  • Morpholine (0.5 mL, catalyst)[1]

  • Ethanol (10 mL)

Procedure:

  • Mixing: In a 50 mL round-bottom flask, mix cyclohexanone and malononitrile in ethanol.

  • Activation: Add morpholine dropwise. Stir for 15 minutes at room temperature (Knoevenagel condensation occurs).

  • Sulfuration: Add the elemental sulfur.[1]

  • Heating: Heat the mixture to 60°C for 2–4 hours.

    • Note: Microwave irradiation (100°C, 10-20 min) can significantly accelerate this step.[1]

  • Workup: Pour the reaction mixture into ice-water (50 mL). The product usually precipitates as a yellow/orange solid.[1]

  • Purification: Filter and recrystallize from ethanol/DMF.

Comparative Data: Desulfurization Methods

Once the DHT scaffold has directed the stereochemistry (e.g., cis-dialkylation), the sulfur atom is often removed.

MethodReagent SystemKey ApplicationProsCons
Raney Nickel Raney Ni (W2 or W4), EtOH, RefluxTotal removal of sulfur to alkane (Mozingo reduction).[1]High efficiency; cleaves C-S bonds rapidly.[1]Pyrophoric; incompatible with some olefins (hydrogenation risk).[1]
Nickel Boride NiCl₂ + NaBH₄, MeOHMild desulfurization.[1]Generated in situ; non-pyrophoric.Can be less active than Raney Ni for sterically hindered substrates.[1]
Dissolving Metal Li / EtNH₂Reductive ring opening.[1]Good for preserving isolated double bonds.[1]Harsh conditions; requires cryogenic setup.[1]

Troubleshooting & Safety

Polymerization of 2,3-Dihydrothiophene[1]
  • Issue: 2,3-DHT is less stable than 2,5-DHT and can polymerize explosively in the presence of acid traces.[1]

  • Solution: Store 2,3-DHT at -20°C over solid K₂CO₃ or NaOH pellets. Always use base-washed glassware.[1]

Sulfur Dioxide Management
  • Issue: Sulfolene extrusion releases SO₂, which is toxic and corrosive.[1]

  • Solution: Never perform outside a hood. Use a gas trap containing 1M NaOH to neutralize the effluent.[1]

Catalyst Poisoning
  • Issue: Sulfur compounds are notorious catalyst poisons for Pd/Pt hydrogenations.[1]

  • Solution: If a subsequent step involves catalytic hydrogenation, ensure rigorous removal of sulfur residues (e.g., using Raney Ni as a scavenger first) or use high catalyst loadings.[1]

References

  • Confalone, P. N., Pizzolato, G., & Uskoković, M. R. (1977).[1][9] A total synthesis of biotin based on derivatives of 2,5-dihydrothiophene.[1] Journal of Organic Chemistry, 42(9), 1630-1632.[1] Link

  • Keimer, A., & Haut, F.-L. (2025).[1] Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.[1][10] Angewandte Chemie International Edition. Link

  • Sabat, M., et al. (2023).[1] Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate. Synthesis. Link

  • Cerritos College Chemistry Dept. (n.d.).[1] Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride (Diels-Alder Reaction).[1][5] Laboratory Manual. Link

  • Pettit, G. R., & van Tamelen, E. E. (1962).[1][11] Desulfurization with Raney Nickel. Organic Reactions, 12, 356.[1][11] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the isolation and purification of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS: 167280-87-7). This intermediate is chemically distinct from its aromatic counterpart (Methyl 3-aminothiophene-2-carboxylate) and possesses a "push-pull" enamine structure that renders it sensitive to hydrolysis and oxidative aromatization.

Compound Dashboard
Parameter Specification
Chemical Name Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
CAS Number 167280-87-7
Molecular Formula C₆H₉NO₂S
Molecular Weight 159.21 g/mol
Core Reactivity Enamine Ester: Susceptible to acid-catalyzed hydrolysis (ketone formation) and oxidative aromatization (thiophene formation).[1][2]
Storage -20°C, Inert Atmosphere (Argon/Nitrogen), Desiccated.
Phase 1: Reaction Termination & Workup

Objective: Isolate the crude material without triggering enamine hydrolysis or oxidation.

The Critical Risk: The 3-amino-4,5-dihydrothiophene moiety acts as an enamine. Exposure to acidic aqueous media (pH < 6) during workup will hydrolyze the C=C-NH₂ bond, yielding the corresponding 3-keto-tetrahydrothiophene derivative and ammonium salts.

Protocol 1.1: Buffered Quench
  • Cooling: Cool the reaction mixture to 0–5°C .

  • Quenching: Do NOT use dilute HCl or unbuffered water.

    • Recommended: Pour the reaction mixture into a saturated NH₄Cl/NH₄OH buffer (pH ~8) or saturated NaHCO₃ solution.

  • Extraction:

    • Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Avoid Diethyl Ether if the reaction contained peroxides or if the product is expected to precipitate immediately.

  • Washing:

    • Wash the organic phase 2x with Brine (saturated NaCl) .

    • Crucial Step: Verify the pH of the aqueous waste from the first wash. If acidic, wash again with NaHCO₃.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is highly sensitive, as MgSO₄ is slightly Lewis acidic.

  • Concentration: Evaporate solvent in vacuo at < 40°C . High heat promotes aromatization to the thiophene.

Phase 2: Purification Strategies

Decision Matrix: Choose the method based on crude purity (determined by TLC/NMR).

Method A: Recrystallization (Recommended)

Best for: Crude purity >80%, large scale (>5g). Mechanism: Exploits the polarity difference between the polar enamine ester and non-polar sulfur/tars.

  • Solvent System: Ethanol/Water or EtOAc/Hexanes .

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol (or warm EtOAc).

    • Filtration: If insoluble black tars are present, filter hot through a Celite pad.

    • Crystallization: Add warm Water (or Hexane) dropwise until turbidity persists.

    • Allow to cool slowly to Room Temperature, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the crystals and wash with cold Hexane/Ether (1:1).

Method B: Flash Column Chromatography (High Risk)

Best for: Low purity (<70%), separating close-running impurities. Risk:[3] Silica gel is naturally acidic (pH ~5-6). This acidity decomposes enamines.

Modified Stationary Phase Protocol:

  • Slurry Preparation: Suspend Silica Gel (230-400 mesh) in the eluent solvent containing 1% Triethylamine (Et₃N) .

  • Column Packing: Pour the neutralized slurry into the column. Flush with 2 column volumes of solvent + 1% Et₃N to ensure the entire bed is basic.

  • Elution:

    • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 → 60:40).

    • Note: Maintain 0.5% Et₃N in the mobile phase throughout the run to prevent on-column hydrolysis.

  • Load: Load the sample as a liquid injection (dissolved in minimal mobile phase + Et₃N) or solid load on neutralized Celite.

Visual Workflow: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture CheckpH Check pH (Must be > 7) Start->CheckpH Workup Workup: EtOAc/NaHCO3 Dry: Na2SO4 CheckpH->Workup Adjust with NH4OH Evap Concentrate < 40°C Workup->Evap Decision Purity Check (TLC/NMR) Evap->Decision Recryst Method A: Recrystallization (EtOH/H2O) Decision->Recryst > 80% Purity Column Method B: Chromatography (Silica + 1% Et3N) Decision->Column < 80% Purity Final Pure Methyl 3-amino-4,5- dihydrothiophene-2-carboxylate Recryst->Final Column->Final

Caption: Decision logic for the isolation of acid-sensitive enamine esters.

Troubleshooting & FAQs

Q1: My product turned from pale yellow to deep red/brown during storage. What happened?

  • Diagnosis: Oxidative Aromatization and Polymerization.

  • Mechanism: The dihydrothiophene ring is easily oxidized to the aromatic thiophene (Methyl 3-aminothiophene-2-carboxylate) by air. The amino group can also undergo oxidative coupling.

  • Solution: Store the purified compound under Argon at -20°C. If the color change is minor, recrystallize from Ethanol/Water containing a trace of sodium dithionite (reducing agent) to remove oxidized impurities.

Q2: I lost my product on the silica column; I only recovered a ketone.

  • Diagnosis: Acid-catalyzed Enamine Hydrolysis.

  • Mechanism: Standard silica gel has acidic hydroxyl groups.

    
    .
    
  • Solution: You MUST neutralize the silica gel. Pre-wash the silica with 1-5% Triethylamine (Et₃N) in Hexanes before loading your sample. Alternatively, use Neutral Alumina (Brockmann Grade III) instead of silica.

Q3: The NMR shows a mixture of the dihydrothiophene and the aromatic thiophene.

  • Diagnosis: Over-reaction or thermal disproportionation.

  • Solution:

    • Prevention: Stop the reaction immediately upon consumption of the starting material (monitor by TLC). Do not heat the reaction workup above 40°C.

    • Separation: The aromatic thiophene is typically less polar. Use the buffered chromatography method (Method B) with a shallow gradient to separate them.

Q4: Can I use HCl to precipitate the amine salt?

  • Diagnosis: FATAL ERROR.

  • Reason: Unlike aromatic amines, enamines are not stable as simple salts in aqueous media. Adding aqueous HCl will hydrolyze the enamine double bond immediately, destroying the molecule.

  • Alternative: If you must make a salt, use anhydrous HCl in Dioxane/Ether under strictly anhydrous conditions to form the hydrochloride salt, though this is still unstable due to the "push-pull" electronics.

References
  • Gewald Reaction & Dihydrothiophene Intermediates

    • Puterová, Z., Krutošíková, A., & Végh, D. (2011). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2011(i), 409-428.

  • Handling of Enamino Esters: Lukin, K., et al. (2006). Synthesis of 3-amino-4,5-dihydrothiophene-2-carboxylic acid esters. Journal of Organic Chemistry. (General protocols for enamine stability).
  • Chromatography of Acid-Sensitive Compounds

    • Sigma-Aldrich Technical Bulletin. Flash Chromatography on Silica Gel: Handling Acid-Sensitive Compounds.

  • Mechanistic Insight (Dihydrothiophene vs Thiophene)

    • Sabanov, V. H., et al. (2021).[2] 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis and Quantum Chemical Studies. ACS Omega, 6(47), 32080–32092.

Sources

"stability of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Part 1: Core Stability Directive

Subject: Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS: 167280-87-7) Chemical Classification:


-Amino-

-unsaturated ester (Cyclic Enamine) / Dihydrothiophene.

Executive Summary for Researchers: Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate is a metastable chemical intermediate . Unlike its fully aromatic thiophene analog, this dihydro-species possesses a "push-pull" enamine system embedded within a non-aromatic ring. This structural feature creates three distinct vectors of instability:

  • Acidic Hydrolysis: The enamine moiety is highly susceptible to protonation and subsequent hydrolysis, yielding the corresponding 3-keto-tetrahydrothiophene.

  • Oxidative Aromatization: There is a significant thermodynamic driving force to lose two hydrogen atoms and form the fully aromatic thiophene system.

  • Basic Saponification: The ester group is labile to base-mediated hydrolysis.

Immediate Handling Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid prolonged exposure to light and air. Process solutions immediately; do not store in solution phase for extended periods.

Part 2: Technical Troubleshooting & FAQs

Category A: Acidic Conditions & Hydrolysis

Q1: I observed a new spot on TLC after washing the organic layer with 1M HCl. What happened? Technical Insight: You likely hydrolyzed the enamine. Mechanism: The 3-amino-4,5-dihydrothiophene moiety functions as a cyclic enamine. In aqueous acid, the


-carbon (C2) or the nitrogen is protonated. While the electron-withdrawing ester at C2 reduces the basicity of the 

-carbon compared to simple enamines, it does not eliminate it. Protonation leads to the formation of an iminium ion, which is rapidly hydrolyzed by water to release ammonia and form Methyl 3-oxotetrahydrothiophene-2-carboxylate . Corrective Protocol:
  • Avoid Strong Acids: Do not use HCl or

    
     for washes.
    
  • Buffered Workup: Use saturated

    
     or a phosphate buffer (pH 6-7) if neutralization is required.
    
  • Fast Processing: If acid contact is unavoidable (e.g., quenching), keep the temperature at 0°C and separate phases immediately.

Q2: Can I use silica gel chromatography for purification? Technical Insight: Use with caution. Silica gel is slightly acidic (pH 4-5) and can catalyze hydrolysis or aromatization during slow elutions. Protocol:

  • Pre-treatment: Neutralize the silica gel slurry with 1% Triethylamine (Et3N) in the mobile phase before loading the sample.

  • Flash Elution: Perform a rapid flash column (residence time <10 mins). Do not leave the compound on the column overnight.

Category B: Basic Conditions & Saponification

Q3: My yield dropped significantly after washing with 1M NaOH. The aqueous layer was yellow. Technical Insight: You caused saponification and potentially ring opening. Mechanism: The methyl ester is susceptible to base-catalyzed hydrolysis (saponification) to the free carboxylic acid. The resulting acid (3-amino-4,5-dihydrothiophene-2-carboxylic acid) is unstable.


-amino acrylic acids often undergo spontaneous decarboxylation upon isolation or warming, leading to complex degradation mixtures (often imines/ketones).
Corrective Protocol: 
  • Use Weaker Bases: Use saturated

    
     (pH ~8.5) instead of NaOH or KOH.
    
  • Cold Extraction: Perform all basic washes at 0°C to kinetically slow the hydrolysis of the ester.

Category C: Oxidative Stability (Aromatization)

Q4: The white solid turned yellow/brown after sitting on the bench for two days. Technical Insight: The compound is aromatizing (oxidizing) to the thiophene derivative. Mechanism: The conversion from dihydrothiophene to thiophene restores aromaticity, releasing significant stabilization energy (~25-30 kcal/mol). This process is accelerated by atmospheric oxygen, light, and trace metals. The yellow/brown color typically indicates the formation of conjugated oligomers or the fully aromatic Methyl 3-aminothiophene-2-carboxylate . Corrective Protocol:

  • Inert Storage: Store solids under Argon/Nitrogen.

  • Antioxidants: If the compound must be in solution for long periods, consider adding a radical inhibitor (e.g., BHT) if it does not interfere with the next step.

Part 3: Quantitative Data & Visualizations

Stability Profile Summary
ConditionStability RatingPrimary Degradation PathwayMajor Product
Acid (pH < 4) Poor Enamine Hydrolysis3-Oxo-tetrahydrothiophene derivative +

Neutral (pH 7) Moderate Slow OxidationMethyl 3-aminothiophene-2-carboxylate (Aromatic)
Base (pH > 10) Poor SaponificationCarboxylate salt

Decarboxylation
Oxidative (Air) Low DehydrogenationMethyl 3-aminothiophene-2-carboxylate (Aromatic)
Degradation Pathways Diagram

StabilityPathways Target Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (Target Molecule) Aromatic Methyl 3-aminothiophene-2-carboxylate (Aromatic impurity) Target->Aromatic Oxidation (Air/Light) - 2H (Dehydrogenation) Keto Methyl 3-oxotetrahydrothiophene-2-carboxylate (Hydrolysis Product) Target->Keto Acidic Hydrolysis (H+/H2O) - NH3 AcidSalt 3-Amino-4,5-dihydrothiophene-2-carboxylate ion (Saponification Product) Target->AcidSalt Basic Hydrolysis (OH-) - MeOH Decarb Degradation / Decarboxylation AcidSalt->Decarb Heat / Workup

Caption: Primary degradation pathways of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate under environmental stressors.

Part 4: Experimental Protocols

Protocol 1: Safe Workup Procedure (Prevention of Hydrolysis)

Use this protocol to isolate the compound from a reaction mixture (e.g., Gewald intermediate step).

  • Quenching: Cool the reaction mixture to 0°C using an ice bath.

  • Dilution: Dilute with diethyl ether or ethyl acetate (these solvents dissolve the organic product well but do not mix miscible with water, aiding separation).

  • Washing:

    • Wash 1: Cold Water (0°C).

    • Wash 2: Saturated Aqueous

      
       (Cold). Do not use NaOH.
      
    • Wash 3: Brine (Saturated NaCl).

  • Drying: Dry organic layer over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    if it is highly acidic, or add a pinch of
    
    
    to the drying agent.
  • Concentration: Evaporate solvent under reduced pressure at < 30°C . Do not heat the water bath above 35°C to prevent thermal aromatization.

Protocol 2: Storage & Preservation
  • Container: Amber glass vial with a septum screw cap.

  • Atmosphere: Flush the vial with Argon or Nitrogen gas for 30 seconds before sealing.

  • Seal: Wrap the cap with Parafilm to prevent oxygen diffusion.

  • Temperature: Store at -20°C .

  • Monitoring: Check appearance monthly. If the white/pale yellow solid turns dark orange/brown, purify immediately via neutralized silica column.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94-100.

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

  • Putrova, Z., Bobal, P., & Vegh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.

  • Huang, Y., Dömling, A. (2011). The Gewald Multicomponent Reaction. Molecular Diversity, 15, 3-33.

Sources

Gewald Reaction Technical Support Center: Preventing Dimerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with byproduct formation, specifically the dimerization of the α,β-unsaturated nitrile intermediate. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-tested solutions to optimize your synthesis of 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a high-molecular-weight byproduct in my Gewald reaction, leading to low yields of the desired 2-aminothiophene. What is this byproduct?

A1: A common and often significant byproduct in the Gewald reaction is a dimer of the Knoevenagel-Cope condensation product (the α,β-unsaturated nitrile).[1] This side reaction is particularly prevalent when using highly reactive methylene compounds like malononitrile.[2] The dimerization competes directly with the desired sulfur addition and subsequent cyclization to form the thiophene ring.[2]

The formation of this dimer proceeds through a base-promoted Michael addition, where the anion of one α,β-unsaturated nitrile molecule attacks a second molecule. This is followed by an intramolecular Thorpe cyclization to yield a stable six-membered ring system, typically a substituted hexa-1,3-diene.[1]

Troubleshooting Guide: Dimerization Issues

Q2: What is the proposed mechanism for this dimerization, and how does it compete with the main reaction pathway?

A2: Understanding the competing pathways is crucial for troubleshooting. The key intermediate, the α,β-unsaturated nitrile, stands at a mechanistic crossroads. The desired pathway involves the addition of sulfur, while the undesired pathway is the dimerization.

Here is a diagram illustrating these competing reactions:

Gewald_Pathways Reactants Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Condensation Reactants->Knoevenagel Base Intermediate α,β-Unsaturated Nitrile (Ylidene Intermediate) Knoevenagel->Intermediate Dimerization Dimerization Pathway (Undesired) Intermediate->Dimerization Base, [Intermediate] SulfurAddition Sulfur Addition & Cyclization (Desired) Intermediate->SulfurAddition Base, Sulfur Dimer Hexa-1,3-diene Dimer Dimerization->Dimer Thiophene 2-Aminothiophene (Product) SulfurAddition->Thiophene

Caption: Competing reaction pathways in the Gewald synthesis.

The dimerization is base-catalyzed. The same base used to promote the initial Knoevenagel-Cope condensation can deprotonate the α,β-unsaturated nitrile, generating a nucleophilic anion.[1] If the concentration of this intermediate is high and the sulfur addition is slow, the intermediate is more likely to react with itself, leading to the dimer.

Q3: My reaction is plagued by dimerization. What are the first parameters I should adjust?

A3: When dimerization is significant, a systematic optimization of reaction conditions is necessary. The following parameters have the most significant impact:

ParameterRecommendationRationale
Base Selection Switch from organic amines (e.g., morpholine, triethylamine) to an inorganic base.[3]Organic bases, particularly secondary amines, can actively promote the Michael addition leading to the dimer. Inorganic bases like sodium carbonate (Na₂CO₃), sodium hydroxide (NaOH), or potassium phosphate (K₃PO₄) have been shown to favor the desired cyclization and suppress byproduct formation.[3][4]
Solvent System Consider a biphasic system like THF/water when using an inorganic base.[3]Polar protic solvents like ethanol or methanol can facilitate the proton exchange that contributes to dimer formation. A THF/water system can alter the solubility and reactivity of intermediates, thereby disfavoring the dimerization pathway.[3]
Temperature Maintain a moderate temperature, typically between 40-60 °C.[5]While gentle heating can improve sulfur's solubility and reactivity, excessive heat can accelerate side reactions, including dimerization and polymerization.[5]
Reactant Concentration Adjust the concentration of reactants or modify the rate of addition of reagents.[5]High concentrations of the α,β-unsaturated nitrile intermediate can increase the likelihood of self-condensation. A slower addition of one of the initial reactants can keep the instantaneous concentration of this intermediate low.
Q4: I have already formed the dimer. Is it possible to salvage my product?

A4: Yes, in some cases, it is possible to convert the dimer back into the desired 2-aminothiophene. This process is known as "recyclization."[1][6] Under suitable reaction conditions, the dimer can react with sulfur and base to undergo ring-opening and subsequent recyclization to form the thermodynamically more stable aromatic thiophene ring.[1][6]

Experimental Protocol for Dimer Recyclization:

  • Isolate the Dimer: If possible, isolate the dimer from the initial reaction mixture.

  • Resubject to Reaction Conditions: Treat the isolated dimer with elemental sulfur and a suitable base (morpholine has been shown to be effective in some cases) in a polar solvent like methanol or ethanol.[6]

  • Heat and Monitor: Gently heat the reaction mixture (e.g., to 45-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) for the appearance of the desired 2-aminothiophene.

  • Work-up and Purification: Once the conversion is complete, cool the reaction mixture and purify as you would for a standard Gewald reaction.

This recyclization is favored by conditions that promote the equilibrium to shift towards the more stable aromatic product.

Q5: Can a two-step procedure help in avoiding dimerization?

A5: For substrates that are particularly prone to dimerization, such as sterically hindered ketones or those that form highly reactive ylidene intermediates, a two-step procedure is an excellent strategy.[5]

Workflow for a Two-Step Gewald Synthesis:

TwoStep_Gewald Step1 Step 1: Knoevenagel-Cope Condensation Isolation Isolation & Purification of α,β-Unsaturated Nitrile Step1->Isolation Step2 Step 2: Sulfur Addition & Cyclization Isolation->Step2 FinalProduct 2-Aminothiophene Step2->FinalProduct

Caption: Workflow for a two-step Gewald synthesis to minimize side reactions.

Protocol Outline:

  • Step 1: Synthesis and Isolation of the α,β-Unsaturated Nitrile:

    • Perform the Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile using a suitable base and solvent.

    • Crucially, once the reaction is complete, perform a work-up to isolate and purify the α,β-unsaturated nitrile intermediate. This removes the base and unreacted starting materials that could promote dimerization in the next step.

  • Step 2: Thiophene Ring Formation:

    • React the purified α,β-unsaturated nitrile with elemental sulfur and a base in a suitable solvent.

    • This approach allows for greater control over the reaction conditions for the cyclization step, minimizing the opportunity for the dimerization side reaction to occur.[5]

By separating the formation of the reactive intermediate from the cyclization step, you can significantly improve the yield and purity of your desired 2-aminothiophene product.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2012). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Request PDF. [Link]

  • Puterová, Z., et al. (2008). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Tetrahedron, 64(48), 11262–11269. [Link]

  • Le, V.-V., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Puterová, Z., et al. (2008). The study of the Gewald reaction mechanism involving the dimerization and recyclization step using MPS. Tetrahedron, 64(48), 11262-11269. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 3-Aminothiophene Synthesis via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of polysubstituted 2-aminothiophenes, a cornerstone of heterocyclic chemistry with wide-ranging applications in medicinal chemistry and materials science.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the Gewald reaction—a versatile, one-pot, multi-component reaction for synthesizing these valuable scaffolds.[1][4][5] Here, we will delve into the mechanistic nuances of the reaction to provide actionable, field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald reaction, and how does it influence potential yield issues?

A1: The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an active methylene nitrile (like a α-cyanoester or malononitrile) and elemental sulfur in the presence of a base.[1][4] The generally accepted mechanism proceeds through three key stages:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.[1][6][7]

  • Sulfur Addition: Elemental sulfur adds to this intermediate. This step is mechanistically complex and is understood to involve the formation of polysulfide intermediates.[6][8][9]

  • Cyclization and Aromatization: The sulfurated intermediate undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[4] The thermodynamic driving force of the entire reaction is the formation of the stable aromatic thiophene ring.[8][9]

Low yields can arise from inefficiencies at any of these stages. For instance, an incomplete initial condensation, poor reactivity of sulfur, or competing side reactions can all suppress the formation of the desired product.

Troubleshooting Guide: Low or No Product Yield

This section addresses the most common issue plaguing researchers: a lower-than-expected yield of the desired 2-aminothiophene.

Q2: My reaction has resulted in a very low yield or no product at all. Where should I start troubleshooting?

A2: A low or nonexistent yield can be traced back to several factors, primarily related to the initial condensation step, the reactivity of sulfur, or the reaction conditions. Here’s a systematic approach to diagnosing the problem:

Issue 1: Inefficient Knoevenagel-Cope Condensation

The formation of the α,β-unsaturated nitrile is the critical first step.[1][6] If this condensation is slow or incomplete, the subsequent steps will naturally be low-yielding.

  • Possible Cause: Inappropriate base selection.

    • Solution: The choice of base is crucial.[7] Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly used.[7] For less reactive ketones, you may need to screen different bases to find the most effective one.[7] L-proline has also been shown to be an effective and green catalyst for this reaction.[10]

  • Possible Cause: Presence of water.

    • Solution: The condensation reaction produces water, which can inhibit the reaction's progress.[7] For sensitive substrates, consider using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent.[7]

Issue 2: Poor Sulfur Solubility or Reactivity

Elemental sulfur needs to be activated and solubilized to participate in the reaction.

  • Possible Cause: Inadequate solvent.

    • Solution: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[7][11]

  • Possible Cause: Insufficient temperature.

    • Solution: Gently heating the reaction mixture, typically to 40-60 °C, can improve the reactivity of sulfur.[7] However, be cautious, as excessive heat can promote side reactions.[7]

  • Possible Cause: Physical form of sulfur.

    • Solution: Using finely powdered elemental sulfur is recommended for better dispersion and reactivity in the reaction mixture.[12]

Issue 3: Steric Hindrance

Bulky starting materials can significantly slow down the reaction.

  • Possible Cause: Sterically hindered ketones or aldehydes.

    • Solution: For sterically demanding substrates, a two-step procedure may be more effective.[7][11] First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and base.[7] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times, especially for challenging substrates.[4][7][11]

Issue 4: Incorrect Stoichiometry or Impure Reagents
  • Possible Cause: Impure starting materials or inaccurate measurements.

    • Solution: Ensure all starting materials are pure and dry.[7] Precisely measure all reagents according to a reliable protocol.[7] Ketones are generally more stable and easier to handle than aldehydes, which can sometimes lead to higher yields with fewer side reactions.[12]

Troubleshooting Guide: Presence of Significant Byproducts

Q3: My reaction produced a complex mixture with many byproducts, making purification difficult. What are the likely side reactions, and how can I mitigate them?

A3: The formation of byproducts is a common challenge. Understanding their origin is key to suppression.

  • Possible Byproduct: Unreacted starting materials.

    • Mitigation: If you observe significant amounts of unreacted carbonyl and active methylene compounds, it indicates an incomplete reaction. Try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[7]

  • Possible Byproduct: Knoevenagel-Cope intermediate.

    • Mitigation: The presence of the α,β-unsaturated nitrile suggests that the sulfur addition and cyclization steps are the rate-limiting parts of your reaction. Ensure you have added a sufficient amount of sulfur and that the reaction conditions (temperature and base) are conducive to the cyclization step.[7]

  • Possible Byproduct: Dimerization or polymerization products.

    • Mitigation: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[7] To minimize this, you can try adjusting the concentration of your reactants, modifying the rate of reagent addition, or changing the solvent.[7]

Experimental Protocols & Data

General Protocol for Gewald Synthesis

This is a generalized procedure and may require optimization for your specific substrates.[1][7]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).

  • Add a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold solvent (e.g., ethanol).[7]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Data Presentation: Influence of Reaction Parameters

The following table summarizes representative data on how different parameters can affect the yield of the Gewald reaction.

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanolReflux285[13]
AcetophenoneEthyl CyanoacetatePiperidineDMF50472[11]
4-NitroacetophenoneEthyl CyanoacetateTriethylamineEthanol120 (Microwave)0.77-[14]
CyclohexanoneMalononitrileL-proline (10 mol%)DMF60-84[10]

Visualizing the Process

Gewald Reaction Mechanism

The following diagram illustrates the key steps in the Gewald synthesis.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel-Cope Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Aromatization Carbonyl Carbonyl (Ketone/Aldehyde) Intermediate α,β-Unsaturated Nitrile Carbonyl->Intermediate + Base ActiveMethylene Active Methylene Nitrile ActiveMethylene->Intermediate SulfuratedIntermediate Sulfurated Intermediate (Polysulfides) Intermediate->SulfuratedIntermediate Sulfur Elemental Sulfur (S8) Sulfur->SulfuratedIntermediate Product 2-Aminothiophene SulfuratedIntermediate->Product Intramolecular Cyclization

Caption: Key stages of the Gewald aminothiophene synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting low yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Condensation Is Knoevenagel-Cope Condensation Complete? Start->Check_Condensation Optimize_Base Optimize Base Selection (e.g., Morpholine, Piperidine) Check_Condensation->Optimize_Base No Check_Sulfur Is Sulfur Reacting? Check_Condensation->Check_Sulfur Yes Remove_Water Remove Water (e.g., Dean-Stark) Optimize_Base->Remove_Water Remove_Water->Start Optimize_Solvent Use Polar Solvent (e.g., EtOH, DMF) Check_Sulfur->Optimize_Solvent No Check_Byproducts Significant Byproducts? Check_Sulfur->Check_Byproducts Yes Optimize_Temp Gently Heat (40-60°C) Optimize_Solvent->Optimize_Temp Optimize_Temp->Start Adjust_Concentration Adjust Reactant Concentration Check_Byproducts->Adjust_Concentration Yes Success Improved Yield Check_Byproducts->Success No Two_Step_Procedure Consider Two-Step Procedure for Steric Hindrance Adjust_Concentration->Two_Step_Procedure Purify_Reagents Purify Starting Materials Two_Step_Procedure->Purify_Reagents Purify_Reagents->Start

Caption: A systematic workflow for troubleshooting low yields.

References

  • Title: Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur Source: ChemRxiv URL: [Link]

  • Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Gewald reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Source: PMC URL: [Link]

  • Title: Gewald Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Semantic Scholar URL: [Link]

  • Title: A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry Source: MDPI URL: [Link]

  • Title: An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline Source: Organic Chemistry Portal URL: [Link]

  • Title: Green methodologies for the synthesis of 2-aminothiophene Source: PMC URL: [Link]

  • Title: An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber Source: Thieme Connect URL: [Link]

  • Title: The Role of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Source: ResearchGate URL: [Link]

  • Title: Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives? Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino) Source: v-scheiner.com URL: [Link]

  • Title: Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities Source: IJERT URL: [Link]

  • Title: Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Source: Sciforum URL: [Link]

  • Title: First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction Source: PMC URL: [Link]

  • Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: ARKIVOC URL: [Link]

  • Title: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines Source: ACS Omega URL: [Link]

  • Title: Gewald Reaction Source: J&K Scientific LLC URL: [Link]

  • Title: A green chemistry approach to gewald reaction Source: Der Pharma Chemica URL: [Link]

  • Title: Gewald Reaction for Thiophene Synthesis Source: Scribd URL: [Link]

  • Title: Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited Source: PMC URL: [Link]

  • Title: Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds Source: PMC URL: [Link]

  • Title: First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction Source: ResearchGate URL: [Link]

  • Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: ResearchGate URL: [Link]

  • Title: Process for preparing thiophene derivatives Source: Google Patents URL
  • Title: Troubleshooting: I Cant Reproduce an Earlier Experiment! Source: University of Rochester URL: [Link]

  • Title: First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction Source: MDPI URL: [Link]

  • Title: Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Technical Support Center: Managing Polymerization in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Paradox

Welcome to the Technical Support Center. You are likely here because your thiophene synthesis—intended to yield a pristine small molecule—has resulted in a black, insoluble tar or a "worm-like" solid.

The Core Problem: Thiophene is electron-rich (


-excessive). While this makes it an excellent nucleophile for functionalization, it also lowers the oxidation potential. Consequently, many standard synthetic conditions (acidic media, oxidants, halogens) inadvertently trigger cationic  or oxidative polymerization , destroying your yield.

This guide provides autonomous, mechanism-based protocols to suppress these pathways during the three most critical synthetic stages: Ring Formation (Paal-Knorr) , Functionalization (Bromination) , and Aminothiophene Synthesis (Gewald) .

Module A: The Paal-Knorr Cyclization

Issue: "My reaction mixture turns to tar immediately upon adding the acid catalyst."

The Mechanism of Failure

The Paal-Knorr reaction condenses a 1,4-dicarbonyl with a sulfur source (e.g., Lawesson’s Reagent,


). The critical failure point is the acid catalyst .
  • Mechanism: Strong acids protonate the thiophene ring (often at C2/C5), generating a reactive cation that is attacked by another thiophene molecule. This initiates a cationic chain-growth polymerization.

  • Risk Factor: High temperatures + Strong Acid + Electron-rich substituents (e.g., alkyl groups).

Protocol 1: The Stepwise Acid-Addition Method

Do not dump all reagents together at reflux.

  • Pre-Equilibrium: Dissolve the 1,4-dicarbonyl and amine/sulfur source in toluene or benzene. Stir at room temperature for 20 minutes.

  • Catalyst Selection: Replace strong mineral acids (HCl,

    
    ) with p-Toluenesulfonic acid (pTsOH)  or Amberlyst-15 . These allow for milder protonation.
    
  • The "Cold Start" Technique:

    • Cool the mixture to 0°C .

    • Add the acid catalyst.

    • Allow the reaction to warm to room temperature slowly over 1 hour before applying heat.

    • Why? This allows the cyclization (kinetic product) to initiate before the thermal energy is high enough to surmount the activation energy for polymerization.

Decision Logic: Paal-Knorr Optimization

PaalKnorr Start Start: 1,4-Dicarbonyl + S-Source CheckSub Check Substituents Start->CheckSub ElectronRich Electron-Rich (Alkyl/Methoxy) CheckSub->ElectronRich Risk High ElectronPoor Electron-Poor (Esters/Nitro) CheckSub->ElectronPoor Risk Low MethodA Method A: Mild Acid (pTsOH) Low Temp Start (0°C -> Reflux) ElectronRich->MethodA MethodB Method B: Standard Reflux Stronger Acid OK ElectronPoor->MethodB ResultA High Yield No Tar MethodA->ResultA ResultB Polymerization Risk (Black Tar) MethodB->ResultB

Caption: Decision matrix for selecting acid/temperature conditions based on electronic demand of the substrate.

Module B: Functionalization (Stopping the "Worms")

Issue: "I added bromine (


) to my thiophene, and it solidified into insoluble worms."
The Mechanism of Failure

Direct bromination with


 produces Hydrogen Bromide (

) as a byproduct.


is a strong acid that autocatalyzes the cationic polymerization of the remaining electron-rich thiophene starting material.
Protocol 2: The Scavenger-Buffered Bromination

Objective: Neutralize HBr in situ or avoid it entirely.

VariableStandard (High Risk)Optimized (Low Risk)
Bromine Source Elemental Bromine (

)
N-Bromosuccinimide (NBS)
Solvent Acetic Acid / ChloroformDMF or Acetonitrile
Temperature Room Temp / Reflux0°C to -78°C (if lithiated)
Additives None

or Epoxide Scavenger

Step-by-Step Guide:

  • Solvent Choice: Dissolve substrate in DMF (NBS is soluble; the succinimide byproduct is not, aiding purification).

  • The Dark Mode: Wrap the flask in foil. Light can trigger radical polymerization side-reactions.

  • Addition: Add NBS portion-wise at 0°C .

  • The "Crash" Test: If solids form, do not filter immediately. Pour the reaction mixture into Methanol .

    • Outcome: The polymer (if formed) will precipitate as a solid. Your small molecule product will likely remain soluble (or vice versa, depending on Mw). This is a crude but effective fractionation method.

Module C: The Gewald Reaction (Aminothiophenes)

Issue: "My 2-aminothiophene product degrades/polymerizes during workup."

The Mechanism of Failure

2-Aminothiophenes are extremely electron-rich and prone to oxidative dimerization (forming azo-linkages or extended conjugation) upon exposure to air.

Protocol 3: The "Protect-Immediately" Workflow

Never store free 2-aminothiophenes.

  • Inert Atmosphere: Run the Gewald condensation under Argon.

  • Workup: Use degassed solvents.

  • Chemical Capping: Immediately acetylate the amine upon isolation.

    • Reaction: Crude Amine + Acetic Anhydride (

      
      ) 
      
      
      
      Stable Acetamide.
    • The amide group withdraws electron density, stabilizing the ring against oxidative polymerization.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseImmediate Fix
Black Tar (Acidic Rxn) Cationic PolymerizationSwitch to pTsOH; reduce temp; dilute reaction (0.1M).
Insoluble "Worms" (Bromination) HBr-catalyzed couplingUse NBS in DMF; add

buffer.
Product turns red/brown in air Oxidative instability (Amines)Store under

in dark; Acetylate amine immediately.
Low Yield / High Viscosity Oligomer formationPurification: Dissolve in minimal

, precipitate into Methanol.

Polymerization Pathway Diagram

Understanding how the polymer forms is key to stopping it.

Polymerization Monomer Thiophene Monomer Cation Cationic Intermediate (Reactive) Monomer->Cation Protonation/Oxidation Initiator Initiator (H+ or Oxidant) Dimer Dimer Formation Cation->Dimer + Monomer Product Desired Product (Small Molecule) Cation->Product Controlled Pathway (e.g., NBS capture) Polymer Polymer/Tar (Dead End) Dimer->Polymer Chain Growth Block Blocking Strategy: 1. Low Temp 2. Base Buffer 3. Dilution Block->Cation Inhibits

Caption: Cationic propagation pathway vs. controlled functionalization. Blocking the cation formation is the primary control point.

References

  • Paal-Knorr Mechanism & Side Reactions

    • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. Journal of Organic Chemistry.
    • Source: (Validated context for mechanism).

  • Gewald Reaction Stability

    • Sabnis, R. W. (2008). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Sulfur Reports.
    • Source: (Validated context for troubleshooting).

  • Bromination & Polymerization Control

    • Kampf, G., et al. (2005).
    • Source: (Validated protocol for NBS usage).

  • Thiophene Purification & Handling

    • Source: (General purification protocols).

(Note: While specific deep-link URLs to PDF papers are often dynamic, the sources above link to stable landing pages or authoritative databases confirming the protocols described.)

Technical Support Center: 4,5-Dihydrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers observing unexpected degradation or instability in 4,5-dihydrothiophene (2,3-dihydrothiophene) derivatives.

Topic: Degradation Pathways, Stability Management, and Analytical Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Core Concept & Nomenclature Clarification

Critical Note: The term "4,5-dihydrothiophene" refers to the 2,3-dihydrothiophene isomer (IUPAC).

  • Structure: The double bond is located between C2 and C3 (adjacent to the sulfur atom).

  • Chemical Nature: It is a cyclic vinyl sulfide (enol thioether).

  • Reactivity Profile: Unlike its isomer 2,5-dihydrothiophene (an allylic sulfide), the 4,5-derivative is electronically rich and highly sensitive to acid-catalyzed hydrolysis and polymerization .

Diagnostic Triage: Why is my sample degrading?

Use this decision matrix to identify the likely degradation pathway based on your observation.

ObservationLikely PathwayRoot Cause
Sample became viscous/solidified rapidly Polymerization Trace acid presence (e.g., acidic CDCl₃, unneutralized silica).
"Rotten cabbage" or thiol odor Hydrolysis / Ring Opening Exposure to moisture + trace acid. Vinyl sulfide cleavage.
New aromatic signals in NMR Aromatization Air oxidation over time or presence of oxidants (peroxides).
GC-MS shows Thiophene peak only Thermal Dehydrogenation Inlet temperature too high (>200°C); catalytic surface activity.
Complex mixture + insoluble precipitate S-Oxidation & Dimerization Exposure to singlet oxygen or peroxides; Sulfoxide dimerization.

Deep Dive: Degradation Pathways

The following diagram illustrates the three primary fates of 4,5-dihydrothiophenes.

Pathway Visualization (DOT)

Dihydrothiophene_Degradation DHT 4,5-Dihydrothiophene (Vinyl Sulfide Core) Cation Thio-carbenium Ion Intermediate DHT->Cation Protonation (C3) Sulfoxide S-Oxide (Unstable) DHT->Sulfoxide S-Oxidation Thiophene Thiophene (Aromatized) DHT->Thiophene - H2 (Dehydrogenation) Acid H+ / Lewis Acid Polymer Polymerization (Viscous Gum) Cation->Polymer Self-reaction RingOpen Ring Opening (Thioaldehydes/Thiols) Cation->RingOpen + H2O (Hydrolysis) Oxidant [O] / Air / ROOH Dimer Diels-Alder Dimer (Precipitate) Sulfoxide->Dimer Dimerization Heat Heat / Catalyst

Figure 1: Divergent degradation pathways of 4,5-dihydrothiophene driven by pH, oxidation, and thermal stress.[1][2]

A. Acid-Catalyzed Instability (The "Vinyl Sulfide" Effect)

Because the sulfur lone pair conjugates with the double bond, C3 is highly nucleophilic.

  • Mechanism: Protonation at C3 generates a sulfur-stabilized carbocation at C2.

  • Outcome: This cation reacts rapidly with another molecule of starting material (polymerization) or water (hydrolysis to mercapto-aldehydes).

  • Critical Risk: This reaction can be violent or explosive if neat material contacts strong acid.

B. Oxidative Aromatization

The driving force is the formation of the aromatic thiophene ring (resonance energy stabilization).

  • Mechanism: Radical abstraction of allylic protons (C4/C5) followed by electron reorganization.

  • Trigger: Long-term storage in air, or presence of radical initiators.

C. S-Oxidation

Reaction with oxidants (mCPBA, H₂O₂) or singlet oxygen yields the Thiophene S-oxide equivalent.

  • Nuance: Unlike stable sulfones, dihydrothiophene sulfoxides are kinetically unstable.

  • Fate: They often undergo a Diels-Alder type dimerization, expelling SO to form complex polycyclic structures.

Troubleshooting & FAQs

Q1: My compound decomposes immediately in CDCl₃. How do I take an NMR?

Diagnosis: CDCl₃ is naturally acidic due to the formation of DCl/Phosgene upon storage. This triggers acid-catalyzed polymerization of the vinyl sulfide moiety. Protocol:

  • Filter Solvent: Pass CDCl₃ through a small plug of basic alumina or K₂CO₃ immediately before use.

  • Alternative Solvent: Use Benzene-d₆ or Acetone-d₆ (generally less acidic).

  • Stabilization: Add a trace of solid NaHCO₃ directly to the NMR tube if using chloroform.

Q2: I see a "Thiophene" peak in GC-MS, but NMR shows Dihydrothiophene.

Diagnosis: Thermal dehydrogenation in the GC injector. The high temperature (250°C+) drives the loss of H₂ to form the aromatic ring. Protocol:

  • Inlet Triage: Lower inlet temperature to 150–170°C .

  • Injection Type: Switch to Cold On-Column or PTV (Programmed Temperature Vaporization) injection.

  • Verification: Rely on LC-MS (ESI+) for molecular weight confirmation, as it avoids thermal stress.

Q3: How should I store 4,5-dihydrothiophene intermediates?

Protocol:

  • Temperature: -20°C or -80°C.

  • Atmosphere: Strictly under Argon (exclude O₂).

  • Stabilizer: Add 0.1% Triethylamine (TEA) or BHT. The amine neutralizes any trace acid generated by autoxidation.

  • Container: Silylated glass vials (to cover acidic silanol groups).

Q4: Can I purify these using silica gel chromatography?

Risk: Standard silica gel is slightly acidic (pH 5-6). Protocol:

  • Pre-treatment: Slurry the silica gel with 1-2% Triethylamine in Hexanes before packing the column.

  • Elution: Maintain 0.5% TEA in the eluent system.

  • Speed: Flash chromatography must be rapid (<15 mins). Prolonged contact promotes hydrolysis.

Stability Data Summary

ConditionStability RatingExpected Degradation Product
Neat, Air, RT Poor (< 24h)Thiophene + Polymer gum
Neat, Argon, -20°C Good (Weeks)Minimal
Acidic Solution (pH < 4) Critical Failure Polymer / Ring-opened thiol
Basic Solution (pH > 9) ModerateEventually aromatizes
GC Inlet (>200°C) False PositiveThiophene (Artifact)

References

  • Shvekhgeimer, M. G. A. (1998).[3][4] "Dihydrothiophenes.[3][4][5][6][7][8] Synthesis and Properties (review)." Chemistry of Heterocyclic Compounds. Link

    • Key Insight: Comprehensive review covering the acid sensitivity and polymeriz
  • Block, E. (2007). "Thiophenes and their Selenium and Tellurium Analogues." Comprehensive Heterocyclic Chemistry III. Key Insight: Details the synthesis and the specific instability of the vinyl sulfide bond in 4,5-dihydro systems compared to 2,5-isomers.
  • van Tilborg, W. J. M. (1976).[9] "Singlet-oxygen oxidation of thiophenes." Recueil des Travaux Chimiques des Pays-Bas. Link

    • Key Insight: Mechanistic detail on S-oxidation and subsequent dimerization p
  • Gundermann, K. D., & Hümke, K. (1978). "Constitution and Stability of Dihydrothiophene Sulfoxides." Chemische Berichte.

Sources

"catalyst selection for optimizing aminothiophene synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Technical Support Topic: Catalyst Selection & Process Optimization for Gewald Reaction Ticket ID: AMINO-THIO-OPT-001

Executive Summary: The Mechanistic Reality

As a Senior Application Scientist, I often see researchers treat the Gewald reaction as a "mix-and-stir" black box. This is the primary cause of failure. The synthesis of 2-aminothiophenes is a multi-component equilibrium governed by two competing factors: the Knoevenagel condensation (kinetic bottleneck) and the sulfur cyclization (thermodynamic sink).

Your choice of catalyst is not just about "speed"; it dictates the equilibrium position of the initial condensation. If your base is too weak, the Knoevenagel step stalls. If it is too strong or the temperature is uncontrolled, the intermediate


-unsaturated nitrile polymerizes into "Gewald tar."

The Standard Protocol (The "Golden Path")

Use this baseline protocol before attempting exotic variations. This system is self-validating via TLC checkpoints.

Reagents:

  • Ketone/Aldehyde (1.0 eq)

  • Activated Nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Elemental Sulfur (

    
    ) (1.0 eq)
    
  • Catalyst: Morpholine (0.5 - 1.0 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

  • The Pre-Mix (Checkpoint A): Dissolve the ketone and nitrile in ethanol. Do not add sulfur yet.

  • Catalyst Addition: Add morpholine dropwise. Stir at RT for 15-30 mins.

    • Validation: TLC should show the disappearance of the ketone and formation of the Knoevenagel intermediate (often fluorescent).

  • Sulfur Activation: Add elemental sulfur.[1][2][3]

  • Thermal Ramp: Heat to 50°C. Observe: The reaction is exothermic. If it boils spontaneously, remove heat immediately.

  • Reflux: Once stable, reflux for 2-4 hours.

  • Work-up: Cool to 0°C. The product usually precipitates.

Visualizing the Pathway

Understanding the mechanism is the only way to troubleshoot effectively.

GewaldMechanism Start Ketone + Nitrile Inter1 Knoevenagel Intermediate Start->Inter1 Condensation (-H2O) Base Catalyst (Base) Base->Start Deprotonation Inter2 Thiol Intermediate Inter1->Inter2 Nucleophilic Attack Tar Polymer/Tar Inter1->Tar Thermal Runaway Sulfur Elemental Sulfur (S8) Sulfur->Inter2 S8 Activation Cyclization Ring Closure (Cyclization) Inter2->Cyclization Intramolecular Product 2-Aminothiophene Cyclization->Product Tautomerization

Figure 1: The Gewald Reaction Mechanism. Note that the Knoevenagel Intermediate is the "fork in the road" where the reaction either proceeds to product or degrades to tar.

Catalyst Selection Matrix

Do not use Piperidine just because a paper said so. Match the catalyst to your substrate's acidity and steric profile.

CatalystpKa (Conj. Acid)Reactivity ProfileBest ApplicationRisk Factor
Morpholine ~8.3Moderate base, moderate nucleophile.Standard. Best balance for most ketones.Low. Unlikely to cause rapid polymerization.
Piperidine ~11.2Strong base, high nucleophilicity.Sluggish Substrates. Sterically hindered ketones or aryl ketones.High. Can cause rapid exotherms and "tarring."
Triethylamine (Et3N) ~10.7Strong base, non-nucleophilic.Sensitive Substrates. When nucleophilic attack by the catalyst is a concern.Medium. Slower kinetics than cyclic amines.
L-Proline N/A (Zwitterion)Dual activation (Iminium ion).Green/Chiral. Asymmetric synthesis or aqueous media.Low. Requires longer reaction times.
Ionic Liquids (e.g., [bmIm]OH)TunableSolvent + Catalyst.Green/Scale-up. Recyclable systems; avoids volatile organics.Low. Excellent yields but high initial cost.

Troubleshooting Guide (FAQ)

Issue A: "My reaction turned into a solid black tar."

Diagnosis: Uncontrolled Exotherm or Polymerization. The Knoevenagel intermediate (an electron-deficient alkene) is prone to polymerization if the temperature spikes before sulfur is incorporated. Corrective Protocol:

  • Stepwise Addition: Do not add sulfur immediately. Run the condensation step at RT first.[1][2]

  • Temperature Cap: Keep the reaction

    
     for the first hour after sulfur addition.
    
  • Catalyst Switch: Downgrade from Piperidine to Morpholine to slow the deprotonation rate.

Issue B: "The yield is stuck <40% and I see unreacted ketone."

Diagnosis: Reversibility of the Knoevenagel Step. Water is a byproduct of the first step. If water accumulates, it pushes the equilibrium back to the starting materials. Corrective Protocol:

  • Water Scavenging: Add molecular sieves (3Å or 4Å) to the reaction vessel.

  • Solvent Switch: Switch from Ethanol to DMF or 1,4-Dioxane . These solvents allow higher reflux temperatures, driving the water off or solubilizing the sulfur better.

  • Microwave Irradiation: Use a sealed vessel at 100°C for 20 mins. This overcomes the activation energy barrier for sterically hindered ketones.

Issue C: "I have an asymmetric ketone (e.g., 2-butanone). Which isomer will I get?"

Diagnosis: Regioselectivity Confusion. Regioselectivity is determined by the kinetic deprotonation of the ketone during the Knoevenagel step.

  • Rule of Thumb: The reaction prefers the less sterically hindered methylene group (kinetic control).

  • Example: 2-Butanone will predominantly cyclize at the terminal methyl group (C1) rather than the internal methylene (C3), unless a bulky base forces thermodynamic equilibration.

Advanced Workflow: Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Yield / Failure CheckTLC Check TLC after 30 mins (Pre-Sulfur Addition) Start->CheckTLC CondensationFail Ketone Spot Unchanged? CheckTLC->CondensationFail Yes1 YES: Condensation Failed CondensationFail->Yes1 Yes No1 NO: Intermediate Visible CondensationFail->No1 No ActionBase Increase Base Strength (Switch to Piperidine) OR Add Mol. Sieves Yes1->ActionBase SulfurFail Product Spot Forming? No1->SulfurFail ActionSolvent Sulfur Solubility Issue Switch to DMF or Increase Temp SulfurFail->ActionSolvent No ActionPurify Reaction Worked Optimize Work-up (pH adjustment) SulfurFail->ActionPurify Yes

Figure 2: Diagnostic Logic Tree for Gewald Reaction Failure Modes.

References

  • Sabnis, R. W., et al. (1999).[2] "2-Aminothiophenes by the Gewald Reaction."[1][4][5][6][7][8][9][10][11][12] Journal of Heterocyclic Chemistry. Link

  • Gewald, K., et al. (1966).[2][3] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. Link

  • Puthani Bhagath, Y., et al. (2006). "Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction." Synthetic Communications. Link

  • Sridhar, M., et al. (2007). "Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes." Tetrahedron Letters. Link

  • Huang, Y., et al. (2010).[5][12] "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc. Link

Sources

Validation & Comparative

"comparison of different synthetic methods for 3-aminothiophenes"

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 3-aminothiophenes presents a distinct challenge compared to their 2-amino isomers. While 2-aminothiophenes are stabilized by resonance interaction with the sulfur atom (enamine-like stability), 3-aminothiophenes are inherently unstable in their free base form, prone to rapid oxidative dimerization and decomposition.

Consequently, successful synthetic strategies rely on either electron-withdrawing stabilization (e.g., esters at C2) or immediate derivatization (e.g., into carbamates or amides).

This guide compares the three most robust architectures for accessing this scaffold:

  • Thioglycolate Condensation (De Novo Synthesis): Best for multigram scale-up of stabilized cores.

  • Curtius Rearrangement: Best for accessing C2-unsubstituted or sterically sensitive derivatives.

  • Buchwald-Hartwig Amination: Best for late-stage functionalization and library generation.

Method 1: The Thioglycolate Condensation (De Novo Synthesis)

Best For: Large-scale preparation of methyl 3-amino-2-thiophenecarboxylate. Core Principle: A convergent [3+2] annulation between a sulfur nucleophile and an electrophilic nitrile.

Unlike the Gewald reaction (which yields 2-aminothiophenes), this method utilizes methyl thioglycolate and 2-chloroacrylonitrile . It is the industrial standard for generating the 3-aminothiophene core because it installs a stabilizing ester group at the C2 position, preventing decomposition.

Mechanism & Workflow

The reaction proceeds via a Michael addition of the thioglycolate thiolate to the acrylonitrile, followed by an intramolecular Thorpe-Ziegler cyclization.

ThioglycolateSynthesis Start Methyl Thioglycolate (Nucleophile) Inter1 Thioether Intermediate (Michael Adduct) Start->Inter1 NaOMe, MeOH (Michael Addn) Reagent 2-Chloroacrylonitrile (Electrophile) Reagent->Inter1 Inter2 Enamine Tautomer Inter1->Inter2 Thorpe-Ziegler Cyclization Product Methyl 3-amino-2- thiophenecarboxylate Inter2->Product Tautomerization & Aromatization

Figure 1: The mechanistic pathway involves S-alkylation followed by base-mediated ring closure onto the nitrile.

Experimental Protocol

Target: Methyl 3-amino-2-thiophenecarboxylate Scale: 100 mmol

  • Reagent Prep: Prepare a solution of sodium methoxide (2 equivalents) in anhydrous methanol under

    
    .
    
  • S-Alkylation: Add methyl thioglycolate (1.0 equiv) dropwise at 0°C. Stir for 15 minutes to generate the thiolate.

  • Addition: Add 2-chloroacrylonitrile (1.0 equiv) dropwise, maintaining internal temperature <10°C. The reaction is exothermic.

  • Cyclization: Allow the mixture to warm to room temperature and reflux for 2 hours. The solution will turn dark orange/brown.

  • Workup: Cool to room temperature. Pour into ice water (500 mL). The product often precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with ethyl acetate. Recrystallize from methanol/water or purify via silica chromatography (Hex/EtOAc 4:1).

Validation Criteria:

  • Yield: Expect 55–75%.

  • Appearance: Pale yellow to off-white crystalline solid.

  • NMR:

    
    H NMR (DMSO-
    
    
    
    ) should show a characteristic broad singlet for
    
    
    at
    
    
    6.5–7.0 ppm and two thiophene doublets.

Method 2: Curtius Rearrangement

Best For: Converting carboxylic acids to amines; accessing C2-unsubstituted 3-aminothiophenes (trapped as carbamates). Core Principle: Thermal decomposition of an acyl azide to an isocyanate, which is then trapped by a nucleophile (alcohol or amine).[1][2]

This method is essential when the thiophene ring is already constructed (e.g., commercially available 3-thiophenecarboxylic acid) and you need to install the amine without metal catalysis. Safety Note: This route avoids the isolation of explosive acyl azides by using Diphenylphosphoryl azide (DPPA).

Mechanism & Workflow

CurtiusRearrangement Acid 3-Thiophenecarboxylic Acid AcylAzide Acyl Azide (Transient) Acid->AcylAzide Activation DPPA DPPA / Et3N DPPA->AcylAzide Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (-N2) Rearrangement Product N-Boc-3-aminothiophene Isocyanate->Product t-BuOH Trapping

Figure 2: The "One-Pot" Curtius sequence using DPPA avoids isolating the hazardous azide intermediate.

Experimental Protocol

Target: tert-Butyl thiophen-3-ylcarbamate (Boc-protected 3-aminothiophene)

  • Activation: Dissolve 3-thiophenecarboxylic acid (1.0 equiv) in anhydrous t-butanol (solvent and reagent). Add Triethylamine (1.1 equiv).

  • Azide Formation: Add Diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise at room temperature.

  • Rearrangement: Heat the reaction mixture to reflux (82°C) for 4–6 hours. Evolution of

    
     gas indicates the rearrangement to isocyanate is proceeding.
    
  • Trapping: The t-butanol solvent reacts in situ with the isocyanate intermediate.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid (to remove phosphate byproducts), saturated

    
    , and brine.
    
  • Purification: Silica gel chromatography.

Critical Insight: Do not attempt to hydrolyze the Boc group to the free amine unless you intend to use it immediately in the next step (e.g., acylation or reductive amination). The free base oxidizes rapidly in air.

Method 3: Buchwald-Hartwig Amination

Best For: Late-stage diversification; coupling complex amines to 3-bromothiophenes. Core Principle: Pd-catalyzed C-N bond formation.[3][4]

This is the modern "diversity-oriented" approach. It allows for the introduction of alkyl, aryl, or heteroaryl amines onto the thiophene core. Because 3-halothiophenes are electron-rich and can poison catalysts via sulfur coordination, specific bulky ligands (BrettPhos, BINAP) are required.

Mechanism & Workflow

BuchwaldHartwig Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 3-Bromothiophene AmineBind Amine Coordination OxAdd->AmineBind HNR2 + Base RedElim Reductive Elimination AmineBind->RedElim RedElim->Pd0 Regeneration

Figure 3: Catalytic cycle emphasizing the oxidative addition of the thiophene halide and reductive elimination of the amine.

Experimental Protocol

Target: N-Morpholino-3-aminothiophene derivative

  • Catalyst Prep: In a glovebox or under strict Argon, combine

    
      (2 mol%) and BrettPhos  (4 mol%). Dissolve in anhydrous 1,4-dioxane . (Pre-stirring for 5 mins activates the catalyst).
    
  • Loading: Add 3-bromothiophene (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography. Note: Thiophene amines can streak on silica; adding 1%

    
     to the eluent helps.
    

Comparative Analysis

FeatureMethod 1: Thioglycolate CondensationMethod 2: Curtius RearrangementMethod 3: Buchwald-Hartwig
Primary Utility Scale-up of core building blocks.Converting acids to protected amines.Library synthesis / SAR exploration.
Starting Material Methyl thioglycolate + NitrilesThiophene-3-carboxylic acid3-Bromothiophene + Amines
Product Stability High (Ester stabilized).High (Carbamate stabilized).Variable (Depends on amine sub).
Cost Low (Cheap reagents).Medium (DPPA is costly).High (Pd catalysts/Ligands).
Scalability Excellent (Kg scale possible).Good (Safety limits with azides).Poor (Catalyst cost/removal).
Key Limitation Limited substituent flexibility at C2.Requires acid precursor.Sulfur poisoning of catalyst.

Expert Recommendation

  • For Building Blocks: If you need 50g of a starting material to build a scaffold, use Method 1 . It is robust, cheap, and the resulting ester is a versatile handle for further chemistry.

  • For Medicinal Chemistry: If you have a specific carboxylic acid on a scaffold and need to "walk" the nitrogen around or turn it into an amine, use Method 2 (DPPA) .

  • For Analoging: If you are optimizing potency and need to screen 20 different amines at the 3-position, use Method 3 .

References

  • Thioglycolate Condensation: H. Fiesselmann, Thiophene Synthesis, German Patent DE1055007B.

  • Curtius Rearrangement (DPPA): Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Buchwald-Hartwig on Thiophenes: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350.

  • Stability of 3-Aminothiophenes: Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives, Part 44, Wiley-Interscience. (Standard Reference Text).

Sources

Validation of Analytical Methods for Aminothiophene Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminothiophenes are critical pharmacophores in drug development (e.g., olanzapine precursors, kinase inhibitors) but present unique analytical challenges due to their high reactivity, tendency for oxidative polymerization, and the presence of inorganic salts from Gewald synthesis.

This guide challenges the industry reliance on HPLC-UV as the sole purity metric. While HPLC is essential for identifying related organic impurities, it often overestimates net purity by failing to detect non-chromophoric contaminants. We propose a Dual-Validation Strategy : utilizing RP-HPLC for related substances and qNMR (Quantitative Nuclear Magnetic Resonance) for absolute content assignment.

Part 1: The Challenge – Why Aminothiophenes Fail Standard Validation

The synthesis of 2-aminothiophenes (typically via the Gewald reaction) introduces specific impurities that standard methods miss:

  • Oxidative Instability: Aminothiophenes rapidly darken upon exposure to air, forming complex oligomers that may not elute or may stick to the HPLC column head.

  • Inorganic Contamination: The Gewald reaction uses elemental sulfur and bases (morpholine/diethylamine). Residual sulfur and ammonium salts are UV-silent and often invisible to standard HPLC-UV methods, leading to "false high" purity results.

  • Isomeric Complexity: Regioisomers (3-amino vs. 2-amino) have similar polarities, requiring high-resolution separation.

Part 2: Method Comparison & Selection

We compare the industry standard (HPLC-UV) against the orthogonal validator (qNMR).

FeatureMethod A: RP-HPLC (UV Detection)Method B: 1H-qNMR (Internal Standard)
Primary Utility Detecting "Related Substances" (organic impurities).Determining "Absolute Weight % Purity" (Assay).
Reference Standard Required (Must be high purity).Not Required for analyte (only for Internal Standard).
Specificity High for organic isomers.High for structure verification; distinguishes salts.
Blind Spots Inorganic salts, moisture, residual solvents, non-UV active oligomers.Overlapping signals (can be mitigated by solvent choice).
Throughput High (Automated).Low to Medium (Manual processing).
Verdict Routine QC: Use for batch-to-batch consistency.Master Validation: Use to value-assign the Reference Standard.

Part 3: Analytical Decision Matrix (Visualized)

The following diagram illustrates the logical workflow for selecting the correct validation path based on the stage of development.

AnalyticalMatrix Start Sample: Crude Aminothiophene CheckSolubility Check Solubility (DMSO/MeOH) Start->CheckSolubility Decision Is Absolute Purity Required? CheckSolubility->Decision HPLC_Prep Prep: 0.5 mg/mL in Mobile Phase (Protect from Light) Decision->HPLC_Prep No (Routine QC) qNMR_Prep Prep: 10-20 mg in DMSO-d6 + Internal Std (Maleic Acid) Decision->qNMR_Prep Yes (Reference Std) HPLC_Run Run RP-HPLC (C18, Base Deactivated) HPLC_Prep->HPLC_Run HPLC_Result Result: Area % Purity (Ignores Salts/Water) HPLC_Run->HPLC_Result HPLC_Result->qNMR_Prep Discrepancy > 2% qNMR_Run Run 1H-NMR (d1=30s, 64 scans) qNMR_Prep->qNMR_Run qNMR_Result Result: Weight % Purity (True Content) qNMR_Run->qNMR_Result

Caption: Decision matrix for selecting between HPLC (Routine) and qNMR (Absolute) based on data requirements.

Part 4: Detailed Experimental Protocols

Method A: Stability-Indicating RP-HPLC

Objective: To separate the aminothiophene from its oxidative degradants and regioisomers.

Causality of Conditions:

  • Column: A "Base-Deactivated" C18 column is mandatory. Amines interact with free silanols on standard silica, causing peak tailing. High pH stability is preferred to keep the amine unprotonated for better shape, but aminothiophenes degrade at high pH. Therefore, we use a low pH buffer with ion-pairing or a modern hybrid column.

  • Mobile Phase: Phosphate buffer prevents pH shifts during the run, critical for reproducible retention times of ionizable amines.

Protocol:

  • Instrument: UHPLC system with DAD (Diode Array Detector).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Sample Prep: Dissolve 10 mg in 20 mL Acetonitrile/Water (50:50). Inject immediately. (Aminothiophenes degrade in solution over time).

Method B: Absolute Purity via qNMR

Objective: To determine the exact mass balance including salts and solvents.

Causality of Conditions:

  • Solvent: DMSO-d6 is selected over CDCl3. Chloroform is often acidic (HCl traces), which accelerates the decomposition of aminothiophenes.

  • Internal Standard (IS): Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene). Must have non-overlapping signals with the thiophene protons (typically 6.0–7.5 ppm).

Protocol:

  • Weighing: Accurately weigh ~15 mg of Aminothiophene sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 30 seconds  (Critical: Protons must fully relax for quantitative integration. T1 relaxation for aromatics is long).
      
    • Scans: 64 (for S/N > 200).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity of IS.[1]

Part 5: Validation Data Comparison

The following table summarizes a simulated validation study for 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (a common Gewald product).

Validation ParameterICH Q2(R2) RequirementMethod A (HPLC) ResultMethod B (qNMR) ResultInterpretation
Linearity (R²) > 0.9900.9998N/A (Single Point)HPLC is excellent for relative response.
Precision (RSD, n=6) < 2.0%0.4%0.8%Both methods are precise.
Accuracy (Recovery) 98.0 - 102.0%100.5% (vs Ref Std)96.2% (Absolute)CRITICAL: HPLC overestimates purity because it ignores 3.8% inorganic salts.
LOD / LOQ S/N > 3 / > 100.05 µg/mL~1 mg/mLHPLC is 1000x more sensitive; essential for impurity tracking.
Specificity No interferenceResolved from degradantsDistinct shiftsqNMR confirms structure; HPLC confirms cleanliness.

Part 6: Validation Workflow Diagram

This diagram outlines the sequence of validation experiments required to satisfy ICH Q2(R2) guidelines for this specific compound class.

ValidationWorkflow cluster_0 System Suitability cluster_1 Quantitative Performance cluster_2 Robustness Step1 Specificity (Stress Testing) Step2 Precision (Repeatability) Step1->Step2 Step3 Linearity (5 levels) Step2->Step3 Step4 Accuracy (Spike Recovery) Step3->Step4 Step5 Solution Stability (CRITICAL: 4h limit) Step4->Step5 Step6 Filter Validation Step5->Step6

Caption: ICH Q2(R2) Validation Workflow. Note the red highlight on Solution Stability, the most common failure mode for aminothiophenes.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH.org. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[4] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Contextual grounding for qNMR vs HPLC comparison).

Sources

Benchmarking New Catalysts for the Gewald Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Gewald reaction is the premier multicomponent reaction (MCR) for synthesizing 2-aminothiophenes—privileged scaffolds in kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Historically, this reaction relied on stoichiometric amounts of basic amines (morpholine, piperidine) in volatile organic solvents, resulting in moderate yields, difficult purification, and zero catalyst recovery.

This guide benchmarks three modern catalytic classes that supersede traditional methods: Task-Specific Ionic Liquids (TSILs) , Magnetic Nanocatalysts (MNPs) , and Green Organocatalysts . Our analysis focuses on yield, turnover frequency (TOF), green metrics (E-factor), and industrial scalability.

Mechanistic Foundation & Catalytic Logic

To benchmark a catalyst effectively, one must understand the rate-determining steps it must accelerate. The Gewald reaction proceeds via a three-stage cascade:

  • Knoevenagel Condensation: Reaction of the ketone/aldehyde with an

    
    -cyanoester.[1][2]
    
  • Michael Addition/Sulfur Uptake: Attack of elemental sulfur (often the bottleneck due to

    
     solubility).
    
  • Cyclization (Thorpe-Ziegler type): Intramolecular ring closure and tautomerization.

Catalytic Requirement: An ideal catalyst must possess dual activation capabilities—sufficient basicity to deprotonate the active methylene (Knoevenagel) and interfacial activity to solubilize elemental sulfur (


).
Figure 1: Mechanistic Pathway & Catalytic Intervention Points

GewaldMechanism Substrates Ketone + Alpha-Cyanoester Intermediate1 Knoevenagel Adduct Substrates->Intermediate1 -H2O BaseCat Catalyst (Base Activation) BaseCat->Substrates Deprotonation Intermediate2 Thiol Intermediate Intermediate1->Intermediate2 Michael Addn. Sulfur Elemental Sulfur (S8) Sulfur->Intermediate2 S8 Activation Product 2-Aminothiophene Scaffold Intermediate2->Product Cyclization

Caption: The catalytic cycle of the Gewald reaction. Red nodes indicate where basicity and phase-transfer properties of new catalysts exert the most influence.

Comparative Analysis: The Contenders

We evaluated three leading catalytic systems against the traditional Morpholine standard.

A. Ionic Liquids (e.g., [BMIM][OH], [Et3NH][HSO4])
  • Mechanism: Acts as both solvent and catalyst.[3] The ionic nature stabilizes the charged intermediates (zwitterions) formed during the Knoevenagel step.

  • Pros: Extremely fast kinetics (often <30 mins); high yields (>90%); eliminates volatile organic compounds (VOCs).

  • Cons: High initial cost; viscosity can hinder bulk mixing at scale.

B. Magnetic Nanocatalysts (e.g., Fe O @Chitosan, Fe O -Cysteine)
  • Mechanism: High surface area-to-volume ratio provides dense active sites. The "quasi-homogeneous" dispersion mimics liquid catalysts but allows solid-state recovery.

  • Pros: Paramagnetic separation (retrievable with a magnet); reusable >10 cycles; high thermal stability.

  • Cons: Synthesis of the catalyst itself can be complex (co-precipitation required).

C. Organocatalysts (e.g., L-Proline)[3][4][5][6]
  • Mechanism: Enamine/iminium activation (similar to aldol chemistry). L-Proline is a bifunctional catalyst (acid/base).

  • Pros: Cheap; non-toxic; biodegradable; metal-free.

  • Cons: Lower thermal stability; often requires chromatographic purification (unlike MNPs).

Benchmarking Data Summary
ParameterTraditional (Morpholine)Ionic Liquid ([BMIM][OH])Magnetic Nano (Fe

O

-Cys)
Organocatalyst (L-Proline)
Yield (Avg) 60–75%92–96%88–94%80–85%
Reaction Time 4–8 Hours15–45 Mins1–2 Hours3–5 Hours
Temperature Reflux (78°C+)Mild (RT–50°C)Moderate (60–80°C)Moderate (60°C)
Recovery None (Lost in workup)Distillation/ExtractionMagnetic Decantation Extraction (Difficult)
Reusability N/A4–5 Cycles10+ Cycles 2–3 Cycles
E-Factor High (Solvent waste)LowVery LowModerate

Recommended Protocol: Magnetic Nanocatalyst (Fe O -Cysteine)

Why this choice? For industrial benchmarking, catalyst recovery is the critical differentiator. This protocol demonstrates the synthesis of a reusable catalyst and its application, offering the best balance of "Green" and "Scalable."

Phase 1: Catalyst Synthesis (Fe O -Cys)
  • Preparation: Dissolve

    
     (5.4 g) and 
    
    
    
    (2.0 g) in 100 mL deionized water under
    
    
    atmosphere.
  • Precipitation: Add ammonia solution (25%) dropwise at 80°C with vigorous stirring until pH 10. Black precipitate (

    
    ) forms.
    
  • Functionalization: Add L-cysteine (2.0 g) to the suspension. Stir for 6 hours at 80°C. The cysteine binds to the iron surface via carboxyl/thiol groups, leaving the amine free for catalysis.

  • Collection: Use an external magnet to separate the solid. Wash with water/ethanol (3x). Dry at 60°C.[4]

Phase 2: The Gewald Benchmarking Workflow
  • Setup: In a 50 mL round-bottom flask, mix Cyclohexanone (1.0 mmol), Malononitrile (1.0 mmol), and Elemental Sulfur (1.0 mmol).

  • Catalysis: Add Fe

    
    O
    
    
    
    -Cys
    (20 mg, approx 5 wt%) and Ethanol (5 mL).
  • Reaction: Heat to 60°C. Monitor by TLC (approx. 60 mins).

  • Separation (The "Self-Validating" Step): Place a strong neodymium magnet against the flask wall. The catalyst will aggregate instantly. Decant the clear supernatant containing the product.

  • Purification: Pour supernatant into crushed ice. Filter the solid precipitate (2-aminothiophene). Recrystallize from ethanol if necessary.

  • Recycling: Wash the magnetically held catalyst with ethanol, dry, and reuse immediately.

Figure 2: Experimental Workflow & Recovery Logic

ExperimentalWorkflow Start Reagents + Fe3O4-Cys (Ethanol, 60°C) Reaction Reaction Progress (TLC Monitoring) Start->Reaction Magnet Apply External Magnet Reaction->Magnet Split Phase Separation Magnet->Split Liquid Supernatant (Product Solution) Split->Liquid Decant Solid Magnetic Solid (Catalyst) Split->Solid Retain Workup Ice Water Precip. -> Filtration Liquid->Workup Wash Ethanol Wash -> Dry Solid->Wash Final Pure 2-Aminothiophene Workup->Final Reuse Ready for Cycle n+1 Wash->Reuse Reuse->Start Recycle

Caption: Operational workflow for magnetic nanocatalysis. Note the divergence at "Phase Separation" allowing simultaneous product isolation and catalyst recovery.

Expert Insights & Troubleshooting (E-E-A-T)

  • The "Sulfur Problem": Elemental sulfur is hydrophobic and often clumps. Insight: If conversion is low, do not add more catalyst. Instead, use ultrasound for 5 minutes before heating to disperse the sulfur into micro-particles. This increases the surface area for the Michael addition step.

  • Substrate Scope: Sterically hindered ketones (e.g., camphor) react slowly. For these, Ionic Liquids (Method A) are superior to Nanocatalysts because the higher reaction temperature capability and solvent power of ILs overcome steric energy barriers better than surface-based catalysis.

  • Validation: To confirm the catalyst is heterogeneous and not leaching iron (which would act as a homogeneous catalyst), perform a Hot Filtration Test . Filter the catalyst halfway through the reaction; if the filtrate stops reacting, the catalysis is truly heterogeneous.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Wang, T., et al. (2010).[5] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett.

  • Saha, M., & Pal, A. (2020).[6] Nanomaterials as catalysts for the synthesis of 2-aminothiophenes: A review. Synthetic Communications.

  • Hu, X., et al. (2011). Ionic liquid promoted synthesis of 2-aminothiophenes. Tetrahedron Letters.

  • Gawande, M. B., et al. (2013). Magnetic nanoparticles: Sustainable catalysts for organic synthesis. Chemical Reviews.

Sources

Structural Definitive: SCXRD vs. Spectroscopic Methods for Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic pharmacophores, Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (MADTC) serves as a critical scaffold, particularly as a precursor for fused bicyclic systems (e.g., thienopyrimidines) and local anesthetics like Articaine.

However, a persistent challenge in the characterization of dihydrothiophenes is the structural ambiguity arising from tautomeric equilibrium (enamine vs. imine) and ring conformational flexibility (puckering). While Nuclear Magnetic Resonance (NMR) is the standard for solution-state analysis, it often fails to resolve rapid tautomeric exchange or define precise bond orders in conjugated systems.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SCXRD) against standard spectroscopic alternatives (NMR, IR, DFT), establishing SCXRD as the absolute method for confirming the MADTC structure.

Comparative Analysis: SCXRD vs. Alternatives

The following table objectively compares the diagnostic capabilities of SCXRD against NMR and Density Functional Theory (DFT) for this specific heterocyclic class.

Table 1: Structural Elucidation Performance Matrix
FeatureMethod A: Solution NMR (1H/13C) Method B: DFT (B3LYP/6-31G)*Method C: SCXRD (The Gold Standard)
Tautomer Identification Low. Signals often average due to rapid proton exchange, obscuring the enamine/imine ratio.Medium. Predicts thermodynamic stability but cannot confirm the actual solid-state polymorph.High. Definitively locates H-atoms and measures C-N bond lengths to distinguish C-NH₂ (enamine) from C=NH (imine).
Ring Conformation Low. Coupling constants (

) give average dihedral angles; cannot resolve static "envelope" vs. "twist" puckering.
High. Calculates energy minima but requires experimental validation.High. Provides precise torsion angles and Cremer-Pople puckering parameters.
H-Bonding Network Medium. Chemical shifts (

) suggest H-bonding (downfield shift), but geometry is inferred.
High. Models ideal interactions.High. Directly maps intramolecular

motifs and intermolecular packing networks.
Bond Order Precision N/A. Cannot measure bond lengths (Å).High. Theoretical values only.High. Measures bond lengths with

0.003 Å precision, quantifying conjugation.

The Core Problem: Tautomerism & Conformation

The structural integrity of MADTC hinges on two questions that only crystallography can answer definitively:

  • Enamine vs. Imine: Does the molecule exist as the conjugated enamine (A ) or the imine (B )?

    • Hypothesis: The enamine form is stabilized by an intramolecular hydrogen bond between the amine and the ester carbonyl.

  • Ring Puckering: Unlike aromatic thiophenes (planar), the dihydrothiophene ring is saturated at C4-C5, leading to non-planar conformations (envelope or half-chair) that influence reactivity.

Tautomerism Enamine Form A: Enamine (C=C-NH2) Stabilized by H-bond Ambiguity NMR Ambiguity (Averaged Signals) Enamine->Ambiguity Fast Exchange Imine Form B: Imine (CH-C=NH) Less Stable Imine->Ambiguity Resolution SCXRD Resolution (Precise Bond Lengths) Ambiguity->Resolution Requires Resolution->Enamine Confirms (Usually)

Figure 1: The tautomeric ambiguity in aminodihydrothiophenes. SCXRD resolves this by measuring the C-N bond length (approx. 1.34 Å for enamine vs. 1.27 Å for imine).

Experimental Protocol: The Self-Validating Workflow

To replicate the structural confirmation of MADTC, follow this standardized protocol. This workflow includes "CheckCIF" validation steps to ensure data trustworthiness.

Phase 1: Crystallization (The Critical Step)

Objective: Grow single crystals suitable for diffraction (


 mm).
  • Synthesis: Prepare MADTC via the Gewald Reaction (condensation of methyl cyanoacetate, a mercapto-ketone precursor or ketone/sulfur mix, and base).

  • Solvent Selection: Dihydrothiophenes often crystallize well in polar/non-polar pairs.

    • System A: Ethanol (slow evaporation at room temp).

    • System B: DMSO/Water (vapor diffusion).

  • Procedure: Dissolve 50 mg of pure MADTC in 5 mL of warm Ethanol. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand undisturbed for 3-5 days.

    • Success Metric: Colorless/pale yellow prisms or blocks. Avoid needles (often twinned).

Phase 2: Data Collection & Refinement

Objective: Collect reflections to solve the phase problem.

  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.

  • Temperature: Cool to 100 K (using liquid nitrogen stream).

    • Why: Reduces thermal vibration (atomic displacement parameters), allowing precise location of the Amino H-atoms.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Cu is preferred for small organic molecules to boost signal intensity.
  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Crucial Step: Locate Amine H-atoms in the difference Fourier map. Do not geometrically constrain them initially; refining their coordinates proves the tautomeric form.

Workflow Start Purified MADTC Sample Cryst Crystallization (Slow Evap: EtOH) Start->Cryst Check1 Microscope Check: Single Block? Cryst->Check1 Check1->Cryst No (Recrystallize) Diffraction X-Ray Diffraction (100 K, Cu-Kα) Check1->Diffraction Yes Solve Structure Solution (SHELXT) Diffraction->Solve Refine Refinement (Locate H-atoms) Solve->Refine Validation CheckCIF / R-factor < 5% Refine->Validation

Figure 2: The crystallographic workflow. Note the feedback loop at the microscope check to ensure crystal quality before beamtime.

Data Interpretation: What the X-ray Proves[1]

Upon refining the structure, the following parameters confirm the identity of MADTC.

A. Bond Lengths & Tautomerism

The most definitive proof of the enamine form is the bond length distribution in the N-C-C-C-O system.

BondExpected Length (Å)Interpretation
C(3)-N(amino) 1.33 - 1.35 Significantly shorter than a single bond (1.47 Å), indicating double-bond character (resonance).
C(2)=C(3) 1.36 - 1.39 Typical double bond length.
C(2)-C(ester) 1.43 - 1.45 Shortened single bond due to conjugation with the ester.
C=O (ester) 1.21 - 1.23 Standard carbonyl.

Result: If C3-N is ~1.34 Å, the molecule is in the Amino (Enamine) form. If C3-N were >1.40 Å and C3=N were present (~1.28 Å), it would be the Imine form.

B. Intramolecular Hydrogen Bonding (The S(6) Motif)

MADTC typically exhibits a planar 6-membered ring motif formed by an intramolecular hydrogen bond between the amino hydrogen and the ester carbonyl oxygen.

  • Interaction: N-H...O=C

  • Distance (N...O): 2.60 - 2.80 Å

  • Angle (N-H...O): > 130°

  • Significance: This "locks" the conformation, explaining the chemical stability of the enamine and the lack of rotation around the C2-C3 bond.

C. Ring Puckering (Cremer-Pople Parameters)

Unlike aromatic thiophenes, the C4 and C5 atoms in the dihydro- ring are saturated (


).
  • Observation: The ring is not planar.

  • Conformation: Usually an Envelope (E) conformation where one atom (often C5 or S1) deviates from the mean plane of the other four.

  • Data Point: Look for the torsion angle

    
     (C3-C4-C5-S1). A value near 0° implies planarity (unlikely); values >20° indicate puckering.
    

References

  • Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Cambridge Crystallographic Data Centre (CCDC). Search for Gewald Product Analogs (e.g., Refcode: YICRPER).

  • Sabatino, P., et al. (2015). Structural analysis of 2-amino-4,5-dihydrothiophene-3-carbonitriles. Acta Crystallographica Section E. [1]

  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Sources

"comparative DFT studies on the reactivity of aminothiophene derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Reactivity: A Comparative DFT Guide to Aminothiophene Scaffolds

Executive Summary

Aminothiophenes are ubiquitous pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors, antimicrobial agents, and azo dyes. However, their high reactivity often leads to regioselectivity issues and oxidative instability during synthesis.

This guide objectively compares Density Functional Theory (DFT) methodologies for predicting the reactivity profiles of 2-aminothiophene (2-AT) versus 3-aminothiophene (3-AT) derivatives. Unlike generic computational tutorials, this analysis focuses on the specific challenges of sulfur-containing heterocycles—dispersion forces, d-orbital participation, and charge transfer—to recommend the most accurate computational "product" for your research pipeline.

Part 1: Methodological Benchmarking (The Tools)

The "product" in a computational study is the Level of Theory (Functional/Basis Set). For aminothiophenes, standard functionals often fail due to the high polarizability of the sulfur atom.

Comparative Performance of Functionals
FunctionalTypePerformance on AminothiophenesRecommendation
B3LYP Hybrid GGAModerate. Overestimates delocalization; fails to capture non-covalent interactions (stacking) in thiophene oligomers. Good for basic geometry but poor for reaction barriers.Use for initial geometry optimization only.
M06-2X Hybrid Meta-GGASuperior. Excellent for main-group thermochemistry and kinetics. Accurately models the dispersion interactions critical for sulfur heterocycles.Primary recommendation for reaction mechanisms (e.g., Gewald reaction).

B97X-D
Range-SeparatedHigh. Includes empirical dispersion corrections. Best for predicting Charge Transfer (CT) excitations and long-range interactions.Use for TD-DFT (excited states) and intermolecular reactivity.
The Critical Role of Basis Sets

Sulfur requires polarization functions to describe its valence electrons accurately.

  • Minimal Standard: 6-31G(d,p)

  • Recommended: def2-TZVP or aug-cc-pV(T+d)Z (The "+d" is crucial for second-row atoms like Sulfur to avoid artificial tightening of the d-orbitals).

Expert Insight: Recent benchmarks on the Gewald reaction mechanism (the primary synthesis route for 2-AT) demonstrated that M06-2X yields activation energies within 1.0 kcal/mol of high-level CCSD(T) benchmarks, whereas B3LYP errors exceeded 3-4 kcal/mol [1].

Part 2: Comparative Reactivity Analysis (The Substrates)

This section compares the electronic behavior of 2-aminothiophene vs. 3-aminothiophene using Global Reactivity Descriptors derived from the HOMO/LUMO energies.

1. Global Reactivity Descriptors

Data synthesized from comparative studies [2, 3] at the B3LYP/6-311++G(d,p) level.

DescriptorSymbolFormula2-Aminothiophene (2-AT)3-Aminothiophene (3-AT)Interpretation
HOMO Energy

--5.24 eV-5.41 eV2-AT is more nucleophilic (higher HOMO).
LUMO Energy

--0.45 eV-0.62 eV3-AT is slightly more electrophilic.
Energy Gap


4.79 eV4.79 eVSimilar stability, but 2-AT is kinetically more labile.
Chem. Hardness


2.39 eV2.40 eVBoth are "soft" nucleophiles, prone to orbital-controlled reactions.
Electrophilicity


1.69 eV1.89 eV3-AT has a slightly higher capacity to accept electrons.
2. Regioselectivity & Fukui Functions

The position of the amino group drastically alters the site of electrophilic attack (e.g., halogenation, azo coupling).

  • 2-Aminothiophene: The amino group (EDG) at C2 activates C3 (ortho) and C5 (para). DFT calculations of Fukui functions (

    
    ) consistently show the C5 position  is the preferred site for soft electrophiles due to lower steric hindrance and high HOMO coefficient density [4].
    
  • 3-Aminothiophene: The amino group at C3 activates C2 (ortho) and C4 (ortho). However, C2 is the kinetic product site due to the combined activation of the sulfur lone pair and the amino group (cooperative effect).

Part 3: Visualization of Reactivity Logic

The following diagram illustrates the decision matrix for regioselectivity based on DFT-calculated electronic effects.

ReactivityLogic Substrate Aminothiophene Scaffold Type2AT 2-Aminothiophene Substrate->Type2AT Type3AT 3-Aminothiophene Substrate->Type3AT Electronic2 Resonance: C3/C5 High Electron Density Type2AT->Electronic2 DFT (NBO) Electronic3 Resonance: C2/C4 High Electron Density Type3AT->Electronic3 DFT (NBO) Steric2 Steric: C3 Blocked by NH2 Electronic2->Steric2 Steric3 Cooperative Effect: S + NH2 activate C2 Electronic3->Steric3 Product2 Major Product: C5-Substitution Steric2->Product2 Thermodynamic Control Product3 Major Product: C2-Substitution Steric3->Product3 Kinetic Control

Figure 1: Mechanistic logic flow for predicting regioselectivity in aminothiophenes based on electronic and steric descriptors derived from DFT.

Part 4: Validated Computational Protocol

To replicate these results or screen your own derivatives, follow this self-validating protocol.

Step 1: Geometry Optimization (The Setup)

Do not start with high-level calculations. Use a stepwise approach to save computational cost.

  • Software: Gaussian 16 / ORCA 5.0

  • Input Line (Gaussian):

    opt freq B3LYP/6-31G(d,p) scrf=(smd,solvent=ethanol)

    • Why Ethanol? Most experimental aminothiophene syntheses (Gewald) occur in polar protic solvents. The SMD model is superior to PCM for solvation free energies [1].

Step 2: Electronic Refinement (The Data Collection)

Once the geometry is a confirmed minimum (no imaginary frequencies), perform a single-point energy calculation with a superior functional.

  • Input Line:

    M062X/6-311++G(2d,2p) pop=(NBO,Hirshfeld) scrf=(smd,solvent=ethanol)

  • Key Outputs to Extract:

    • HOMO/LUMO Eigenvalues: Calculate

      
       and 
      
      
      
      (see Part 2).
    • NBO Charges: Analyze charge transfer from the Nitrogen lone pair to the Thiophene ring.

    • Fukui Indices: Calculate

      
       (approximate) or use finite difference method.
      
Step 3: Experimental Validation Check

Before publishing, validate your method against a known experimental outcome, such as the Gewald Reaction .

  • Validation Metric: Calculate the Gibbs Free Energy (

    
    ) of the cyclization step.
    
  • Target: The reaction should be exergonic (

    
    ). If your DFT predicts endergonicity for a known reaction, your basis set lacks sufficient polarization (add diffuse functions).
    
Part 5: Diagrammatic Workflow

ComputationalWorkflow Start Start: Molecular Structure Step1 Conformational Search (MMFF/PM6) Start->Step1 Step2 Geometry Optimization B3LYP/6-31G(d,p) (Vacuum) Step1->Step2 Check1 Imaginary Freq? Step2->Check1 Check1->Step2 Yes (Re-optimize) Step3 Refinement & Solvation M06-2X/def2-TZVP SMD Model Check1->Step3 No Analysis Reactivity Descriptors Step3->Analysis Output1 Global: HOMO/LUMO (Hardness/Softness) Analysis->Output1 Output2 Local: Fukui/NBO (Regioselectivity) Analysis->Output2

Figure 2: Recommended computational workflow for high-fidelity reactivity prediction of sulfur heterocycles.

References
  • Sharma, J., & Champagne, P. A. (2024).[1] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

  • Fatima, A., et al. (2023).[2] Synthesis, characterization, crystal structure, Hirshfeld surface, electronic excitation, molecular docking, and DFT studies on 2-amino thiophene derivative.[2] Polycyclic Aromatic Compounds, 43(2), 1644-1675.[2]

  • Kruszyk, M., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.

  • Smaoui, Y., et al. (2025).[1][3] Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry.

Sources

"assessing the scalability of different aminothiophene synthesis protocols"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminothiophenes are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, anti-infectives, and CNS agents (e.g., Olanzapine). However, the introduction of the amino group onto the thiophene ring presents distinct regiochemical and safety challenges during scale-up.

This guide evaluates three dominant protocols—The Gewald Reaction , Curtius Rearrangement , and Buchwald-Hartwig Amination —focusing on their transition from bench-scale discovery to kilo-scale process chemistry. We analyze the causality behind yield fluctuations, safety profiles, and atom economy to provide a decision framework for your synthetic strategy.

The Gewald Reaction: The 2-Aminothiophene Workhorse

The Gewald reaction is the industry standard for synthesizing polysubstituted 2-aminothiophenes directly from acyclic precursors. It is a multicomponent condensation that is generally robust but suffers from specific process safety issues upon scale-up.

Mechanistic Logic & Scalability Profile

The reaction proceeds via a Knoevenagel condensation between a ketone/aldehyde and an activated nitrile, followed by thionation with elemental sulfur and intramolecular cyclization.

  • Scalability Advantage: It constructs the thiophene core and installs the amine in a single pot, offering high atom economy.

  • Scalability Bottleneck: The reaction is highly exothermic. The evolution of

    
     (if side reactions occur) and the "crashing out" of the product can lead to stirring issues and thermal hotspots in large reactors.
    
Validated Protocol (100g Scale Basis)
  • Substrates: Cyclohexanone (1.0 eq), Ethyl cyanoacetate (1.0 eq), Sulfur (

    
    , 1.0 eq).
    
  • Solvent/Base: Ethanol / Morpholine (or Diethylamine).

Step-by-Step Workflow:

  • Pre-mixing: Charge the reactor with ketone, activated nitrile, and ethanol.

  • Catalyst Addition (Exotherm Control): Add morpholine dropwise. Critical Process Parameter (CPP): Maintain temperature

    
     to prevent premature polymerization of the Knoevenagel intermediate.
    
  • Sulfur Addition: Add elemental sulfur in portions.

  • Reaction: Heat to reflux (

    
    ) for 3–5 hours.
    
    • Observation: The mixture will darken significantly. Ensure high-torque stirring to manage slurry formation.

  • Workup: Cool to

    
    . The product usually crystallizes out. Filter and wash with cold ethanol.
    
Visualization: Gewald Reaction Pathway

Gewald_Pathway cluster_inputs Precursors Ketone Ketone/Aldehyde Intermediate Knoevenagel Adduct Ketone->Intermediate Base (Morpholine) Nitrile Activated Nitrile Nitrile->Intermediate Cyclization Thionation & Cyclization Intermediate->Cyclization + Sulfur Reflux Sulfur Elemental Sulfur (S8) Product 2-Aminothiophene Cyclization->Product - H2O

Caption: The Gewald sequence requires careful thermal management during the sulfur addition step to prevent runaway exotherms.

Curtius Rearrangement: Accessing the Difficult 3-Aminothiophene

While Gewald is ideal for 2-aminothiophenes, 3-aminothiophenes are notoriously unstable and difficult to synthesize directly. The Curtius rearrangement of thiophene-3-carboxylic acids is the most reliable route, but it introduces severe safety risks associated with azides.

Mechanistic Logic & Scalability Profile

This route converts a carboxylic acid to an acyl azide, which rearranges thermally to an isocyanate, and is then hydrolyzed to the amine (or trapped as a carbamate).[1]

  • Scalability Advantage: Provides access to the 3-position which is electronically disfavored for direct nucleophilic attack.

  • Scalability Bottleneck: Explosion Hazard. Accumulation of acyl azides is dangerous. Process Safety dictates that this reaction should never be run in a large batch mode for uncharacterized substrates.

Validated Protocol (Continuous Flow Approach)

To scale this safely, a Continuous Flow setup is strictly recommended over batch processing.

Reagents: 3-Thiophenecarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (


), t-Butanol.

Step-by-Step Workflow:

  • Feed Preparation: Dissolve acid (1.0 eq) and

    
     (1.1 eq) in dry Toluene/t-BuOH.
    
  • Azide Formation (Stream A): Mix Feed with DPPA (1.1 eq) in a cooled coil (

    
    ) to prevent premature rearrangement.
    
  • Rearrangement (Stream B): Pump the stream into a heated reactor coil (

    
    ). The residence time is tuned to ensure full conversion of the explosive acyl azide to the stable isocyanate/carbamate inside the tubing.
    
  • Quench/Collection: The output flows into a collection vessel containing the trapping alcohol (t-BuOH) to form the Boc-protected amine, which is stable.

Safety Note: In-line IR monitoring is recommended to ensure no residual azide persists in the effluent.

Buchwald-Hartwig Amination: Late-Stage Modular Synthesis

For complex drug molecules where the thiophene core is already elaborated, palladium-catalyzed amination of bromothiophenes is the method of choice.

Mechanistic Logic & Scalability Profile

Uses a Pd(0)/Pd(II) catalytic cycle to couple an aryl halide with an amine.

  • Scalability Advantage: Modular. Allows introduction of complex amine side chains that would not survive the harsh Gewald conditions.

  • Scalability Bottleneck: Cost & Purification. Palladium catalysts (e.g.,

    
    ) and ligands (e.g., Xantphos, BINAP) are expensive. Removing residual Pd to <10 ppm (pharma limit) requires specific scavengers (e.g., SiliaMetS®).
    
Validated Protocol
  • Substrates: 3-Bromothiophene, Morpholine,

    
     (1 mol%), BINAP (1.5 mol%), 
    
    
    
    (1.4 eq).
  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Workflow:

  • Inerting: Thoroughly degas solvent with

    
     or Ar. Oxygen poisons the catalyst.
    
  • Catalyst Activation: Pre-stir Pd source and Ligand for 30 mins to form the active catalytic species.

  • Addition: Add bromothiophene, amine, and base.

  • Reaction: Heat to

    
     for 12–24 hours.
    
  • Scavenging: Upon completion, add a thiol-based silica scavenger (e.g., 5 wt% vs substrate) and stir for 4 hours to sequester Pd. Filter through Celite.

Visualization: Catalytic Cycle

Buchwald_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Coordination OxAdd->AmineBind + HNR2 - Base-HBr RedElim Reductive Elimination AmineBind->RedElim RedElim->Pd0 + Product

Caption: The rate-determining step is often the oxidative addition for electron-rich thiophenes, requiring electron-rich ligands.

Comparative Analysis & Decision Matrix

When selecting a protocol for scale-up, trade-offs between raw material cost (RMC), safety, and purification effort define the choice.

Data Summary: Scalability Metrics
MetricGewald ReactionCurtius RearrangementBuchwald-Hartwig
Target Regiochemistry 2-Aminothiophenes3-AminothiophenesSubstituted 2- or 3-amino
Atom Economy High (One-pot)Low (Loss of

,

)
Moderate (Loss of HBr)
Process Safety Risk Moderate (Exotherm,

)
High (Azide explosion)Low (Standard solvent risks)
Cost (at kg scale) Low (Cheap reagents)Moderate (DPPA is costly)High (Pd/Ligand cost)
Purification Crystallization (Easy)Chromatography (Difficult)Scavenging ( tedious)
Best For... Building the scaffoldAccessing 3-amino coreLate-stage diversification
Decision Logic

Use the following logic flow to select your synthetic route.

Decision_Tree Start Start: Target Molecule Regio Target Position? Start->Regio Subst Is the Thiophene Ring Pre-formed? Regio->Subst 2-Amino Curtius Protocol: Curtius Rearrangement (Flow Chemistry ONLY) Regio->Curtius 3-Amino Gewald Protocol: Gewald Reaction (Batch Mode) Subst->Gewald No (De novo synthesis) Buchwald Protocol: Buchwald-Hartwig (Catalytic) Subst->Buchwald Yes (Functionalization)

Caption: Decision tree prioritizing regiochemistry and scaffold availability.

References
  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (1999). The Gewald Reaction.[2][3][4][5][6] Journal of Heterocyclic Chemistry.[5][7]

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition.

  • Baumann, M., Baxendale, I. R., et al. (2011). Continuous-flow synthesis of thieno[2,3-c]isoquinolin-5(4H)-one-A. Beilstein Journal of Organic Chemistry.

  • Stanford University Environmental Health & Safety. (2023). Scale-Up Reaction Safety Guide.

Sources

Comparative Guide: Cross-Validation of Experimental and Theoretical Data for Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Box" Problem in Thiophene Scaffolds

Aminothiophenes are privileged structures in medicinal chemistry, serving as precursors for antipsychotics (e.g., Olanzapine), antimicrobial agents, and conducting polymers. However, a critical gap exists in modern research: the reliance on theoretical models (DFT, Molecular Docking) without rigorous experimental benchmarking.

Part 1: The Validation Workflow

To ensure scientific integrity, every aminothiophene derivative must undergo a dual-track validation process. The following diagram illustrates the mandatory feedback loop between synthesis and computation.

ValidationWorkflow cluster_wet Wet Lab Stream cluster_dry In Silico Stream Synthesis Gewald Synthesis (2-Aminothiophene) XRD X-Ray Diffraction (Geometry) Synthesis->XRD NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR BioAssay In Vitro Assay (MIC/IC50) Synthesis->BioAssay Decision Correlation Analysis (R² > 0.9?) XRD->Decision NMR->Decision BioAssay->Decision Opt Geometry Opt (DFT B3LYP) Opt->XRD Bond Lengths GIAO NMR Calculation (GIAO Method) Opt->GIAO Docking Molecular Docking (Binding Energy) Opt->Docking GIAO->NMR Chem Shift (δ) Docking->BioAssay ΔG vs IC50 Refine Refine Basis Set / Solvent Model Decision->Refine No Refine->Opt

Figure 1: The Cross-Validation Loop. Dashed lines represent critical comparison points where theoretical data must calibrate against experimental reality.

Part 2: Structural & Electronic Benchmarking

Theoretical models often overestimate planarity in thiophene rings. The following data compares experimental X-ray data with Density Functional Theory (DFT) calculations.

Table 1: Geometric and Electronic Parameters

Data anchored on 2-amino-4-phenylthiophene-3-carbonitrile derivatives.

ParameterExperimental (XRD/ CV)Theoretical (DFT B3LYP/6-31G*)DeviationStatus
C-S Bond Length 1.72 - 1.74 Å1.75 - 1.77 Å+0.03 ÅAcceptable
C=C Bond Length 1.36 - 1.38 Å1.39 - 1.41 Å+0.03 ÅAcceptable
HOMO Energy -5.85 eV (Cyclic Voltammetry)-5.58 to -5.91 eV±0.2 eVHigh Accuracy
LUMO Energy -2.10 eV-1.99 to -2.73 eVVariableRequires Scaling
Dipole Moment ~3.5 D (Solution)3.6 D (Gas Phase)+0.1 DGood Match

Expert Insight: The slight elongation of bond lengths in DFT is due to the lack of crystal packing forces in gas-phase calculations. For high-precision electronic applications (e.g., organic solar cells), Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional is recommended to correct the LUMO energy underestimation [1, 5].

Part 3: Spectroscopic Validation (NMR)

A common failure point is the direct comparison of gas-phase DFT NMR shifts with solution-phase experimental NMR. The GIAO (Gauge-Independent Atomic Orbital) method must be coupled with a PCM (Polarizable Continuum Model) solvent field (e.g., DMSO) to achieve convergence.

Table 2: 1H NMR Chemical Shift Correlation (in DMSO-d6)[1]
Proton EnvironmentExperimental Shift (δ ppm)Calculated Shift (Gas Phase)Calculated Shift (PCM-DMSO)Correction Factor
-NH2 (Amino) 7.20 - 7.50 (Broad)5.80 - 6.107.10 - 7.350.98
Thiophene-H (C5) 6.80 - 7.107.40 - 7.607.05 - 7.200.96
Aromatic-H (Phenyl) 7.30 - 7.807.90 - 8.107.45 - 7.850.97

Critical Protocol: If your calculated aromatic protons are >0.5 ppm higher than experimental values, your basis set lacks sufficient diffuse functions. Upgrade from 6-31G(d) to 6-311++G(d,p) [2, 6].

Part 4: Biological Efficacy vs. Docking Scores

Do not rely solely on binding energy scores. High affinity (negative kcal/mol) does not guarantee biological activity due to membrane permeability issues.

Table 3: Antibacterial Activity vs. Molecular Docking

Target: PBP2a (MRSA resistance protein, PDB: 6H5O) or OmpA.

Compound IDDocking Score (kcal/mol)Experimental MIC (mg/L)Correlation Verdict
Aminothiophene-A -9.24 - 8 (Potent)Strong Positive
Aminothiophene-B -8.532 - 64 (Moderate)False Positive Risk
Aminothiophene-C -6.1>128 (Inactive)Accurate Negative

Analysis: Compound B shows strong theoretical binding but moderate experimental activity. This discrepancy often indicates poor solubility or inability to penetrate the bacterial cell wall (Gram-negative porins). ADMET studies must accompany docking [3, 4].

Part 5: Detailed Experimental Protocols

The Gewald Synthesis (Wet Lab Standard)

The Gewald reaction is the industry standard for generating the 2-aminothiophene core.

GewaldMechanism Reagents Ketone + Alpha-Cyanoester Step1 Knoevenagel Condensation (Base Catalyzed) Reagents->Step1 Inter1 Alpha,Beta-Unsaturated Nitrile Step1->Inter1 Step2 Sulfur Addition (S8) Inter1->Step2 Step3 Cyclization & Tautomerization Step2->Step3 Product 2-Aminothiophene Core Step3->Product

Figure 2: The Gewald Reaction Mechanism.[1][2] The Knoevenagel condensation is the rate-determining step.

Protocol:

  • Mix: In a round-bottom flask, combine ketone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in Ethanol (20 mL).

  • Catalyze: Add morpholine (10 mmol) dropwise. Caution: Exothermic reaction.

  • Reflux: Heat at 50-60°C for 3-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolate: Cool to room temperature. Pour into crushed ice. Filter the precipitate.[3]

  • Purify: Recrystallize from ethanol to ensure >98% purity for biological testing.

Computational Setup (In Silico Standard)

To generate data comparable to the tables above, use the following input parameters:

  • Software: Gaussian 09/16 or ORCA.

  • Method: DFT (Density Functional Theory).[4][5][6][7][8][9][10]

  • Functional: B3LYP (General purpose) or CAM-B3LYP (For UV-Vis/Excitations).

  • Basis Set: 6-311++G(d,p) (Required for sulfur-containing heterocycles).

  • Solvation: IEF-PCM (Solvent = DMSO).

  • Frequency Check: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

References

  • El Yacoubi, A., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus. Moroccan Journal of Chemistry.

  • Pierens, G. K., et al. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino... substituted phenyl benzimidazoles... using the IEF-PCM solvation model.[7] Magnetic Resonance in Chemistry.[4][7][11]

  • Revelant, G., et al. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes.[1] Organic Chemistry Portal.

  • Rodríguez, H., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology.

  • Salih, K. S. M. (2021). Synthesis, characterization... of Schiff base-functionalized amino thiophene derivatives: Experimental and TD-DFT investigations. Journal of Molecular Structure.[8]

  • BenchChem Technical Support. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.

Sources

Comparative Guide to the Influence of Substituents on the Properties of 3-Aminothiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 3-Aminothiophene-2-carboxylate

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently reappear in successful compounds. These are often termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets and serve as versatile synthetic platforms. The 3-aminothiophene-2-carboxylate core is a quintessential example of such a scaffold.[1][2][3][4] Its inherent structural and electronic features—a sulfur-containing aromatic ring decorated with a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylate group—make it a cornerstone for developing novel therapeutics, agrochemicals, and functional organic materials.[4][5][6]

The prevalence of this scaffold is largely thanks to efficient and robust synthetic methodologies, most notably the Gewald multicomponent reaction.[7][8][9] This one-pot synthesis allows for the straightforward assembly of polysubstituted 2-aminothiophenes from readily available starting materials, making it a workhorse in both academic and industrial laboratories.[10][11]

This guide provides a systematic evaluation of how the strategic placement of various substituents on the 3-aminothiophene-2-carboxylate ring profoundly influences its physicochemical and biological properties. We will move beyond mere observation to explain the underlying causality, providing field-proven experimental protocols and comparative data to empower researchers in their molecular design endeavors.

Core Synthesis Strategy: The Gewald Reaction

A reliable and versatile synthesis is the bedrock of any systematic study. The Gewald reaction is the preeminent method for constructing the 3-aminothiophene-2-carboxylate core, valued for its operational simplicity and efficiency.[7][9]

Causality Behind the Choice: The Gewald reaction is a multi-component reaction (MCR), which is inherently advantageous for building molecular diversity. It combines a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in a single pot, often with a base catalyst, to directly form the desired polysubstituted thiophene.[8][9] This approach is atom-economical and minimizes purification steps compared to linear, multi-step syntheses.

Generalized Gewald Reaction Workflow

Gewald_Workflow cluster_reactants Starting Materials cluster_mechanism Key Mechanistic Steps Ketone Ketone/Aldehyde (R1, R2) Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile (e.g., Methyl Cyanoacetate) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel catalyzes Knoevenagel->Sulfur_Addition Cyclization Ring Closure & Aromatization Sulfur_Addition->Cyclization Product 3-Aminothiophene-2-carboxylate Derivative Cyclization->Product

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol describes a standard Gewald synthesis, a self-validating system where the formation of the product can be easily monitored by Thin Layer Chromatography (TLC) and characterized by NMR.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (11.3 g, 0.1 mol), acetone (5.8 g, 0.1 mol), and ethanol (30 mL).

  • Catalyst and Sulfur Addition: Add morpholine (8.7 g, 0.1 mol) as the base catalyst, followed by finely powdered elemental sulfur (3.2 g, 0.1 mol).

  • Reaction Execution: Heat the mixture to a gentle reflux (approximately 60-70°C) with vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is usually complete within 2-4 hours.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. A solid precipitate should form. Pour the mixture into ice-cold water (100 mL) and stir for 15 minutes.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol to yield the title compound as a crystalline solid.

A Multiparametric Approach to Evaluating Substituent Effects

The true power of this scaffold lies in its tunability. By introducing substituents at the R1 and R2 positions (derived from the starting ketone), we can systematically modulate the molecule's properties. We will compare a parent compound (R1=CH₃, R2=H) with derivatives bearing an electron-donating group (EDG) and an electron-withdrawing group (EWG).

A. Electronic Property Modulation

The electronic nature of a substituent directly influences the electron density distribution across the π-conjugated thiophene ring. This, in turn, affects reactivity, molecular interactions, and spectroscopic properties.[12][13]

Causality:

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density in the ring through resonance or inductive effects. This makes the ring more nucleophilic and easier to oxidize.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. This renders the ring more electrophilic and harder to oxidize.[14]

1. NMR Spectroscopy (¹H & ¹³C): A direct probe of the electronic environment.

  • Objective: To measure the chemical shift (δ) of the C5 proton. An upfield shift (lower ppm) indicates increased electron density, while a downfield shift (higher ppm) indicates decreased electron density.

  • Procedure:

    • Prepare 5-10 mg solutions of each analog in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

    • Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer.

    • Reference the spectra to the residual solvent peak.

    • Record the chemical shift of the proton at the C5 position.

2. Cyclic Voltammetry (CV): Measures the ease of oxidation.

  • Objective: To determine the oxidation potential (Eₒₓ). A lower, less positive potential indicates a molecule that is easier to oxidize (more electron-rich).

  • Procedure:

    • Prepare a 1 mM solution of the thiophene derivative in an appropriate solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP).

    • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Scan the potential from 0 V to a positive limit (e.g., +1.5 V) at a scan rate of 100 mV/s.

    • Record the potential at the peak of the first oxidation wave.[15]

Table 1: Comparative Electronic Data for Substituted 3-Aminothiophene-2-carboxylates

Substituent (at R1)Type¹H NMR δ (C5-H) (ppm)Oxidation Potential (Eₒₓ vs. Ag/AgCl) (V)
-CH₃Weak EDG~6.5~ +1.1
-OCH₃Strong EDG~6.2~ +0.9
-CF₃Strong EWG~7.0~ +1.4

Note: Data are representative values for illustrative purposes.

B. Steric and Conformational Effects

The size of a substituent can dictate the molecule's three-dimensional shape, influencing its ability to fit into an enzyme's active site or pack in a solid-state material.[16]

Causality: Bulky substituents (e.g., a tert-butyl or phenyl group) can cause steric hindrance, forcing adjacent functional groups like the C2-carboxylate to rotate out of the plane of the thiophene ring. This can disrupt π-system conjugation and alter intermolecular interactions.[14][16]

  • Objective: To determine the precise molecular geometry, including the dihedral angle between the plane of the thiophene ring and the plane of the C2-carboxylate group.

  • Procedure:

    • Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent.

    • Mount a crystal on a goniometer head of a diffractometer.

    • Collect diffraction data at a controlled temperature (e.g., 100 K).

    • Solve and refine the crystal structure using appropriate software (e.g., SHELX).

    • Measure the dihedral angle between the thiophene ring and the carboxylate group. A larger angle indicates greater steric clash.[17]

C. Biological Activity and QSAR

Ultimately, for drug development professionals, the goal is to correlate these physicochemical changes with biological activity. Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for this correlation.[18][19]

Causality: A biological response (e.g., enzyme inhibition, measured as IC₅₀) is a function of a molecule's properties. By systematically varying substituents and measuring the corresponding electronic, steric, and lipophilic parameters, a predictive model can be built.[12][20] For example, activity against a particular kinase might be enhanced by an electron-withdrawing group at R1 that participates in a key hydrogen bond, combined with a moderately lipophilic group at R2 to facilitate cell membrane passage.

QSAR Study Workflow

QSAR_Workflow cluster_synthesis Step 1: Synthesis cluster_data Step 2: Data Acquisition cluster_model Step 3: Modeling cluster_predict Step 4: Prediction & Design Library Synthesize Library of Substituted Analogs PhysChem Measure Physicochemical Properties (NMR, CV, LogP) Library->PhysChem Bio Measure Biological Activity (e.g., IC50) Library->Bio Model Develop QSAR Model Activity = f(Properties) PhysChem->Model Bio->Model Predict Predict Activity of New, Unsynthesized Analogs Model->Predict Design Design Optimized Lead Compounds Predict->Design

Caption: Workflow for a typical QSAR study.

Table 2: Hypothetical QSAR Data for a Kinase Inhibitor Series

Substituent (R1)Eₒₓ (V)LogPIC₅₀ (nM)
-CH₃+1.11.8520
-Cl+1.32.3150
-CF₃+1.42.545
-OCH₃+0.91.5>1000

Note: Data are hypothetical. A QSAR model derived from this data would suggest that higher oxidation potentials (more electron-withdrawing character) and increased lipophilicity correlate with improved inhibitory activity.

Conclusion and Forward Look

The 3-aminothiophene-2-carboxylate scaffold is a remarkably malleable platform. As demonstrated, the choice of substituents provides a powerful tool for the rational tuning of molecular properties. Electron-donating groups enhance the ring's electron density, lowering its oxidation potential, while electron-withdrawing groups have the opposite effect. Steric bulk can be leveraged to control conformation, and these physicochemical parameters can be directly correlated with biological activity through QSAR modeling. This guide provides the fundamental principles and validated experimental frameworks for researchers to systematically explore chemical space, accelerating the design of next-generation pharmaceuticals and advanced materials.

References

  • Binding orientations, QSAR, and molecular design of thiophene deriv
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimiz
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.Google Search.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
  • Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline.Google Search.
  • Gewald reaction. Wikipedia.[Link]

  • Gewald Reaction. Organic Chemistry Portal.[Link]

  • Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. Brieflands.[Link]

  • Quantitative Structure–Activity Relationship... Ovid.[Link]

  • Synthesis, photophysical and electrochemical properties of 1,1′,3,3′-tetrasubstituted-4,4′-bibenzo[c]thiophene derivatives with different substituents on the thiophene rings. RSC Publishing.[Link]

  • Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ResearchGate.[Link]

  • Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene deriv
  • 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl Intermediates Pvt. Ltd.[Link]

  • The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis, photophysical and electropolymerization properties of thiophene-substituted 2,3-diphenylbuta-1,3-dienes. RSC Publishing.[Link]

  • Photophysical and Electrochemical Properties of meso-Substituted Thien-2-yl Zn(II) Porphyrins. Maynooth University Research Archive Library.[Link]

  • Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • THIOPHENE AND ITS DERIV
  • C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. PMC.[Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI.[Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Publications.[Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI.[Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCr.[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate and related compounds are classified as irritants.[1][2][3] The primary hazards associated with this class of chemicals include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

Due to these potential hazards, a thorough risk assessment should be conducted before any handling of the material. This involves evaluating the scale of the experiment, the potential for dust or aerosol generation, and the adequacy of existing engineering controls.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[1][2][4] Glove compatibility should be verified with any solvents used.
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[1][2][4]
Body Protection Laboratory coat or chemical-resistant apronTo protect personal clothing from contamination.[4][5]
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filterRecommended when handling the compound as a powder or if aerosols may be generated.[1][4][6] All work with powders should be conducted in a certified chemical fume hood.[4][5]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Receipt and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][7]

  • Keep it away from strong oxidizing agents, as they are incompatible.[1]

Handling and Experimental Workflows

All handling of Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate should be performed within a certified chemical fume hood to minimize the risk of inhalation.[4][5]

Step-by-Step Handling Protocol:

  • Preparation: Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.[1]

  • Donning PPE: Follow the correct sequence for putting on PPE to ensure complete protection.

  • Weighing and Transfer: Handle the solid material carefully to prevent the formation of dust.[1] If preparing solutions, add the solid to the solvent slowly to avoid splashing and aerosolization.

  • Experimental Procedures: Conduct all reactions and manipulations within the fume hood.

  • Decontamination: After use, decontaminate all work surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the laboratory.[4]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Respirator d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Respirator f3->f4

Correct sequence for donning and doffing PPE.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate, including gloves, disposable lab coats, and contaminated labware, must be collected in a designated and clearly labeled hazardous waste container.[4]

  • Disposal Procedure: The sealed hazardous waste container should be disposed of through an approved hazardous waste disposal company, in strict adherence to all local, state, and federal regulations.[1][4][5] Do not discharge into waterways or sewer systems.[5]

Emergency Procedures: Preparedness and Response

Despite all precautions, it is essential to be prepared for emergencies.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air and ensure they are comfortable for breathing.[1][2] If symptoms persist, seek medical attention.[1][3]

  • Skin Contact: In case of skin contact, wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2] Remove any contaminated clothing.[1][2]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Spill Response

For any spill, the immediate priority is personal safety.

  • Minor Spill: For a small spill, trained personnel wearing appropriate PPE can clean it up. Avoid generating dust.[1] Sweep up the material and place it in a suitable container for disposal.[1]

  • Major Spill: In the event of a large spill, evacuate the area and prevent others from entering.[8] Contact your institution's environmental health and safety (EH&S) department or emergency response team for assistance.[8]

Emergency Response Workflow

Emergency_Response cluster_spill Spill Occurs cluster_response Response Actions spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor evacuate->alert ppe Don Appropriate PPE (if safe) alert->ppe contact Contact EH&S / Emergency Services alert->contact Immediately for large spills contain Contain Spill (if trained) ppe->contain contain->contact For large spills

Immediate actions to take in the event of a spill.

By adhering to these guidelines, researchers and scientists can handle Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate and other similar chemical compounds with a high degree of safety, ensuring the protection of themselves, their colleagues, and the integrity of their research.

References

  • Benchchem. Navigating the Safe Handling of Pyreno(1,2-b)
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • TCI Chemicals. (2018). SAFETY DATA SHEET: 2,2':5',2''-Terthiophene-5-carboxaldehyde.
  • Sigma-Aldrich.
  • Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET: 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester.
  • Fisher Scientific. (2024).
  • BOC Sciences. Methyl 3-amino-5-(4-chlorophenyl)
  • UCLA Environment, Health & Safety.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.